molecular formula C22H44O3 B1237908 22-Hydroxydocosanoic acid CAS No. 506-45-6

22-Hydroxydocosanoic acid

货号: B1237908
CAS 编号: 506-45-6
分子量: 356.6 g/mol
InChI 键: IBPVZXPSTLXWCG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

ω-Hydroxy C22:0 fatty acid. For use in long chain ω-hydroxy fatty acid studies and as internal standard.>22-hydroxy Docosanoic acid is a hydroxylated fatty acid that has been found in the suberin component of silver birch (B. pendula) outer bark as well as the leaves, roots, and wood of Q. ilex from Cala Violina and Colognole, Italy.>22-hydroxydocosanoic acid is an omega-hydroxy-long-chain fatty acid obtained by monohydroxylation of the terminal methyl group of docosanoic acid. It has a role as a metabolite. It derives from a docosanoic acid. It is a conjugate acid of a 22-hydroxydocosanoate.

属性

IUPAC Name

22-hydroxydocosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O3/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(24)25/h23H,1-21H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPVZXPSTLXWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCCC(=O)O)CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415255
Record name 22-hydroxydocosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

506-45-6
Record name 22-hydroxydocosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 22-Hydroxydocosanoic Acid: Chemical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Hydroxydocosanoic acid, also known as ω-hydroxybehenic acid or phellonic acid, is a long-chain omega-hydroxy fatty acid. It is a key monomer in the complex biopolymer suberin, which forms protective barriers in various plant tissues.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its extraction, synthesis, and analysis, and an exploration of its biological roles, particularly in the context of plant biology and potential applications in skincare.

Chemical and Physical Properties

This compound is a saturated fatty acid with a hydroxyl group at the terminal (ω) position. Its chemical structure consists of a 22-carbon chain with a carboxylic acid group at one end and a primary alcohol at the other. This bifunctional nature allows it to form polyester (B1180765) linkages in polymers like suberin.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C22H44O3[3][4]
Molecular Weight 356.58 g/mol [3][4]
CAS Number 506-45-6[4]
Appearance Solid[5]
Boiling Point 491.6 °C at 760 mmHg[6]
Density 0.929 g/cm³[6]
Flash Point 265.2 °C[6]
Solubility Soluble in chloroform. Practically insoluble in water.[5][7]
Melting Point Not available (N/A) in most literature. For comparison, the parent compound, docosanoic acid, has a melting point of 79.95 °C.[6][8]
Storage Temperature -20 °C[5]

Natural Occurrence and Biological Significance

Role in Suberin Biopolymer

This compound is a primary aliphatic monomer of suberin, a complex polyester found in the cell walls of certain plant tissues like the periderm (cork), root endodermis, and seed coats.[1][2] Suberin acts as a protective barrier, regulating water and solute transport and defending against pathogens.[1][9][10] The biosynthesis of suberin involves the polymerization of long-chain fatty acids, ω-hydroxy fatty acids (like this compound), α,ω-dicarboxylic acids, and glycerol, along with phenolic compounds.[2]

Omega_Oxidation FA Docosanoic Acid (C22:0) HFA This compound FA->HFA NADPH, O₂ Aldehyde 22-Oxodocosanoic Acid HFA->Aldehyde NAD⁺ DCA Docosanedioic Acid Aldehyde->DCA NAD⁺ BetaOx β-Oxidation DCA->BetaOx Enz1 Cytochrome P450 (CYP4A/CYP4F) p1 Enz1->p1 Enz2 Alcohol Dehydrogenase p2 Enz2->p2 Enz3 Aldehyde Dehydrogenase p3 Enz3->p3

References

22-Hydroxydocosanoic Acid: A Comprehensive Technical Guide to its Natural Sources and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Hydroxydocosanoic acid, also known as phellonic acid, is a long-chain omega-hydroxy fatty acid. It is a significant monomeric constituent of suberin, a complex lipophilic biopolymer found in the cell walls of various plant tissues. Suberin acts as a protective barrier, regulating water and solute transport and defending against pathogens. The presence and relative abundance of this compound and other suberin monomers are crucial for the structural integrity and function of these protective layers. This technical guide provides an in-depth overview of the natural sources, occurrence, and analytical methodologies for this compound.

Natural Occurrence and Quantitative Data

This compound is predominantly found in the suberin of various plants. The concentration of suberin, and consequently its monomeric composition, can vary depending on the plant species, tissue type, and environmental conditions. The following table summarizes the quantitative data on the occurrence of this compound and related suberin monomers in some key natural sources.

Plant SpeciesTissueSuberin Content (% of Extractive-Free Tissue)ω-Hydroxy Fatty Acids (% of Total Suberin Monomers)This compound (% of Total ω-Hydroxy Acids or Suberin Monomers)Reference(s)
Betula pendula (Silver Birch)Outer Bark35 - 45%Major ComponentNot explicitly quantified[1][2][3]
Quercus suber (Cork Oak)Cork~40%45.0 - 48.1%C22 ω-hydroxyacid is a significant component[4]
Solanum tuberosum (Potato)Periderm (Peel)~25%~32.7% (Methanolysis)Not explicitly quantified, but C18 ω-hydroxyacids are dominant[5][6]
Quercus ilex (Holm Oak)Leaves, Roots, WoodPresent in suberinNot explicitly quantifiedPresent as a suberin component[7]
Acacia dealbata (Silver Wattle)Not specifiedPresent as a lipophilic extractNot explicitly quantifiedPresent[7]

Experimental Protocols

The analysis of this compound from natural sources involves a multi-step process encompassing extraction of soluble lipids, depolymerization of the suberin polymer, derivatization of the resulting monomers, and chromatographic analysis.

Protocol 1: Extraction of Soluble Lipids and Isolation of Extractive-Free Tissue

Objective: To remove non-polymeric lipids (waxes, free fatty acids, etc.) from the plant tissue to isolate the suberin-containing cell wall material.

Methodology:

  • Sample Preparation: Air-dry the plant material (e.g., birch bark, potato peel) and grind it into a fine powder.

  • Soxhlet Extraction:

    • Place the powdered sample in a cellulose (B213188) thimble and insert it into a Soxhlet extractor.

    • Perform sequential extractions with solvents of increasing polarity. A typical sequence is:

    • The resulting solid residue is the extractive-free tissue.

  • Drying: Dry the extractive-free tissue in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Depolymerization of Suberin

Objective: To break the ester bonds of the suberin polymer to release its constituent monomers, including this compound.

Methodology: Alkaline Hydrolysis

  • Reaction Setup:

    • To the dried extractive-free tissue, add a solution of 1 M NaOH or KOH in 95% ethanol or methanol. Use a solid-to-liquid ratio of approximately 1:10 (w/v).

    • Reflux the mixture at 80-90°C for 2-4 hours under an inert atmosphere (e.g., nitrogen).

  • Hydrolysate Recovery:

    • After cooling, filter the reaction mixture to remove the solid residue.

    • Acidify the filtrate to pH 2-3 with 6 M HCl. This will precipitate the fatty acids.

    • Extract the acidified solution three times with diethyl ether or dichloromethane.

    • Combine the organic phases and wash with saturated NaCl solution.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude suberin monomers.

Protocol 3: Derivatization of Suberin Monomers for GC-MS Analysis

Objective: To convert the polar functional groups (carboxyl and hydroxyl) of the fatty acid monomers into volatile derivatives suitable for gas chromatography.

Methodology: Silylation

  • Sample Preparation: Dissolve a known amount of the dried crude suberin monomers in a small volume of pyridine (B92270) or another aprotic solvent.

  • Derivatization Reaction:

    • Add an excess of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). A typical ratio is 1:1 (v/v) of sample solution to silylating agent.

    • Heat the mixture in a sealed vial at 60-70°C for 30-60 minutes.

  • Sample Preparation for Injection: After cooling, the derivatized sample can be directly injected into the GC-MS or diluted with an appropriate solvent (e.g., hexane) if necessary.

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the derivatized suberin monomers.

Methodology:

  • GC-MS System: A gas chromatograph equipped with a capillary column (e.g., HP-5MS, DB-5) coupled to a mass spectrometer.

  • Injection: Inject 1-2 µL of the derivatized sample in splitless mode.

  • GC Conditions (Example):

    • Injector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: Increase to 200°C at a rate of 10°C/minute.

      • Ramp 2: Increase to 300°C at a rate of 5°C/minute, hold for 15 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-800.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Identification and Quantification:

    • Identify the trimethylsilyl (B98337) (TMS) derivative of this compound by its characteristic mass spectrum and retention time compared to an authentic standard or by interpretation of its fragmentation pattern.

    • Quantify the compound by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated with a standard of known concentration. An internal standard (e.g., dotriacontane) should be added before derivatization for accurate quantification.

Visualizations

Experimental Workflow for Analysis of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_depolymerization Depolymerization cluster_analysis Analysis plant_material Plant Material (e.g., Birch Bark) grinding Grinding plant_material->grinding soxhlet Soxhlet Extraction (DCM, MeOH) grinding->soxhlet extractive_free Extractive-Free Tissue soxhlet->extractive_free hydrolysis Alkaline Hydrolysis (NaOH/MeOH, Reflux) extractive_free->hydrolysis acidification Acidification (HCl) hydrolysis->acidification extraction_monomers Liquid-Liquid Extraction (DCM or Diethyl Ether) acidification->extraction_monomers crude_monomers Crude Suberin Monomers extraction_monomers->crude_monomers derivatization Derivatization (Silylation) (BSTFA + TMCS) crude_monomers->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis

Caption: Workflow for the isolation and analysis of this compound.

Signaling Pathways

Currently, there is no established evidence for the direct involvement of this compound in specific signaling pathways. Its primary role is understood to be a structural component of the suberin biopolymer, contributing to the physicochemical properties of protective plant barriers. Research in this area is ongoing, and future studies may elucidate more complex biological functions.

Conclusion

This compound is a key monomer in the suberin of several important plant species. This guide provides a consolidated resource for researchers, outlining its natural sources and providing detailed protocols for its extraction, isolation, and quantification. The methodologies described, particularly the combination of depolymerization and GC-MS analysis, represent the current standard for the characterization of suberin monomers. Further research is warranted to explore the full range of its natural occurrence and potential biological activities beyond its structural role.

References

The Pivotal Role of 22-Hydroxydocosanoic Acid in the Structural Integrity of Suberin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Suberin, a complex lipophilic polyester (B1180765), serves as a critical protective barrier in various plant tissues, including roots, bark, and wound sites. Its unique structure, composed of distinct aliphatic and aromatic domains, imparts remarkable resistance to water loss, pathogen invasion, and environmental stresses.[1][2] A key constituent of the aliphatic domain is 22-Hydroxydocosanoic acid, a very-long-chain ω-hydroxy fatty acid that plays a fundamental role in the architecture and functionality of this essential biopolymer. This technical guide provides an in-depth exploration of the biosynthesis, structural significance, and experimental analysis of this compound within the suberin matrix.

Biosynthesis of this compound: A Multi-Step Enzymatic Cascade

The formation of this compound is a specialized metabolic process that begins with the synthesis of C16 and C18 fatty acids in the plastids.[3] These fatty acids are then transported to the endoplasmic reticulum, where a series of enzymatic reactions lead to the production of this C22 ω-hydroxy acid.

The biosynthetic pathway can be summarized in two major stages:

  • Fatty Acid Elongation: The initial C16 and C18 acyl-CoAs undergo elongation by a multi-enzyme complex known as the fatty acid elongase (FAE). This complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain, ultimately producing docosanoic acid (C22). Key enzymes in this process include β-ketoacyl-CoA synthases (KCS), β-ketoacyl-CoA reductases, β-hydroxyacyl-CoA dehydratases, and enoyl-CoA reductases.[3]

  • ω-Hydroxylation: The terminal methyl group of docosanoic acid is then hydroxylated to form this compound. This crucial step is catalyzed by cytochrome P450 monooxygenases, specifically those belonging to the CYP86B1 family.[3][4][5] These enzymes are responsible for the ω-hydroxylation of very-long-chain fatty acids (VLCFAs) destined for suberin deposition.[5][6] Studies in Arabidopsis thaliana have shown that the CYP86B1 gene is essential for the production of C22 and C24 ω-hydroxy acids in root and seed suberin.[3][5]

Figure 1: Biosynthetic pathway of this compound.

Incorporation and Structural Role in the Suberin Polymer

This compound, with its terminal hydroxyl and carboxyl groups, is a bifunctional monomer ideally suited for polyester formation. It is a fundamental building block of the aliphatic domain of suberin, contributing to the formation of a cross-linked, three-dimensional network.

The incorporation of this compound into the suberin polymer involves esterification reactions, primarily with glycerol. Glycerol, with its three hydroxyl groups, acts as a key cross-linking agent, allowing for the formation of a complex and highly branched polyester.[4] The carboxyl group of this compound can form an ester bond with one of the hydroxyl groups of glycerol, while its own hydroxyl group can be esterified to the carboxyl group of another suberin monomer, such as an α,ω-dicarboxylic acid.

Furthermore, the aliphatic domain, rich in this compound, is thought to be linked to the polyaromatic domain of suberin. This connection is often mediated by ferulic acid, which can form an ester linkage with the ω-hydroxyl group of this compound.[7] The phenolic nature of ferulic acid then allows for its incorporation into the polyaromatic matrix, effectively tethering the two domains together.[8][9] This integrated structure is crucial for the impermeability and mechanical strength of the suberized cell wall.

Suberin_Structure cluster_aliphatic Aliphatic Domain cluster_aromatic Aromatic Domain 22-OH-C22 22-Hydroxydocosanoic Acid Glycerol Glycerol 22-OH-C22->Glycerol Ester bond Ferulic_Acid Ferulic Acid 22-OH-C22->Ferulic_Acid Ester bond Diacid α,ω-Dicarboxylic Acid Glycerol->Diacid Ester bond Polyaromatic Polyaromatic Matrix Ferulic_Acid->Polyaromatic Linkage

Figure 2: Role of this compound in suberin structure.

Quantitative Abundance of this compound in Suberin

The monomeric composition of suberin, including the abundance of this compound, varies significantly among plant species, tissues, and developmental stages. Generally, it is a prominent component in the suberin of barks and underground organs. The following table summarizes the quantitative data for this compound and other major aliphatic suberin monomers in selected plant species.

Plant SpeciesTissueThis compound (% of total aliphatic monomers)Other Major Aliphatic MonomersReference
Quercus suber (Cork Oak)CorkPresent, a major ω-hydroxy acid18-Hydroxyoctadec-9-enoic acid, 24-hydroxytetracosanoic acid, 9,10-epoxyoctadecane-1,18-dioic acid[10][11]
Salix sp. (Willow)Bark~10% (of fatty acids in 'Karin' cultivar)16-Hydroxyhexadecanoic acid, fatty acid methyl esters (C17-C19), dicarboxylic acids (C7-C16)[12]
Arabidopsis thalianaRootPresent, reduced in cyp86b1 mutantsC24 ω-hydroxyacids, C22 and C24 α,ω-dicarboxylic acids[3][5]
Various Root VegetablesRootPresent, C22 and C24 primary alcohols are major componentsC16 and C18 dicarboxylic acids, 18-hydroxyoctadec-9-enoic acid[13]

Experimental Protocols for the Analysis of this compound in Suberin

The analysis of this compound in suberin requires the depolymerization of the suberin matrix followed by chromatographic separation and detection. The most common method is gas chromatography-mass spectrometry (GC-MS) of the derivatized suberin monomers.

Extraction and Depolymerization of Suberin

Objective: To isolate and break down the suberin polymer into its constituent monomers.

Materials:

Protocol:

  • Wax Removal: The plant tissue is first exhaustively extracted with chloroform to remove solvent-soluble waxes.[14]

  • Delipidation: The remaining tissue is further extracted with a series of solvents (e.g., methanol, chloroform:methanol mixtures) to remove any remaining soluble lipids.[14]

  • Depolymerization (Methanolysis): The dried, delipidated tissue is then subjected to transesterification with sodium methoxide in methanol. This cleaves the ester bonds within the suberin polymer, releasing the fatty acid monomers as methyl esters.[14][15]

    • Alternatively, alkaline hydrolysis using potassium hydroxide in an ethanol-water solution can be employed to release the suberin acids as salts, which are then acidified to obtain the free acids.[16][17]

  • Acidification and Extraction: The reaction mixture is acidified (e.g., with HCl or H2SO4) and the suberin monomers are extracted into an organic solvent such as dichloromethane or a heptane:toluene mixture.[14][16]

Depolymerization_Workflow Plant_Tissue Plant Tissue Wax_Removal Wax Removal (Chloroform extraction) Plant_Tissue->Wax_Removal Delipidation Delipidation (Solvent series) Wax_Removal->Delipidation Depolymerization Depolymerization (Methanolysis or Alkaline Hydrolysis) Delipidation->Depolymerization Acidification Acidification Depolymerization->Acidification Extraction Monomer Extraction (Organic Solvent) Acidification->Extraction Monomer_Extract Suberin Monomer Extract Extraction->Monomer_Extract

Figure 3: Workflow for suberin extraction and depolymerization.
Derivatization and GC-MS Analysis

Objective: To prepare the suberin monomers for analysis by gas chromatography-mass spectrometry.

Materials:

  • Suberin monomer extract

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine)

  • GC-MS system with a suitable column (e.g., HP-5MS)

Protocol:

  • Derivatization: The hydroxyl and carboxyl groups of the suberin monomers are derivatized, typically by silylation (e.g., with BSTFA), to increase their volatility for GC analysis.[18][19]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS. The gas chromatograph separates the individual monomers based on their boiling points and interactions with the column stationary phase. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for their identification based on their mass spectra.[1][18]

  • Quantification: The abundance of each monomer, including this compound, is determined by comparing its peak area in the chromatogram to that of a known amount of an internal standard.[18][20]

Conclusion

This compound is a cornerstone of the suberin polymer, contributing significantly to its structural integrity and barrier properties. Its biosynthesis via fatty acid elongation and subsequent ω-hydroxylation by cytochrome P450 enzymes highlights a key metabolic pathway in plant defense and adaptation. Understanding the role of this very-long-chain ω-hydroxy fatty acid and the methods for its analysis is crucial for researchers in plant biology, biochemistry, and for professionals in drug development exploring natural polymers for novel applications. The detailed methodologies provided in this guide offer a robust framework for the quantitative and qualitative analysis of this compound, facilitating further research into the intricate structure and function of suberin.

References

The Biosynthesis of 22-Hydroxydocosanoic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Hydroxydocosanoic acid is a very-long-chain fatty acid (VLCFA) that plays a crucial role in the formation of protective barriers in plants, particularly as a component of the biopolymer suberin. Suberin is essential for controlling the movement of water and solutes and for protecting the plant against environmental stresses. This technical guide provides an in-depth overview of the biosynthesis pathway of this compound, detailing the enzymatic steps, key genes, and experimental methodologies used to elucidate this pathway. The information is primarily based on studies in the model plant Arabidopsis thaliana.

Core Biosynthesis Pathway

The synthesis of this compound in plants is a two-stage process that occurs primarily in the endoplasmic reticulum (ER). The first stage involves the elongation of shorter fatty acid precursors to form docosanoic acid (C22:0). The second stage is the ω-hydroxylation of docosanoic acid to produce this compound.

Stage 1: Fatty Acid Elongation to Docosanoic Acid (C22:0)

The elongation of fatty acids is carried out by the fatty acid elongase (FAE) complex, a multienzyme system located in the ER. This complex sequentially adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain. The key enzyme determining the final chain length of the VLCFA is the β-ketoacyl-CoA synthase (KCS).

The elongation cycle consists of four sequential reactions:

  • Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS).

  • Reduction: Catalyzed by β-ketoacyl-CoA reductase (KCR).

  • Dehydration: Catalyzed by β-hydroxyacyl-CoA dehydratase (HCD).

  • Reduction: Catalyzed by enoyl-CoA reductase (ECR).

In Arabidopsis, several KCS isoforms have been identified with specificities for different chain lengths. The elongation from C20-CoA to C22-CoA is a critical step in the formation of docosanoic acid. Studies on Arabidopsis mutants have implicated KCS17 as a key enzyme in the elongation of C22 and C24 VLCFAs, particularly for the biosynthesis of seed coat suberin[1]. Knockout mutants of kcs17 show an accumulation of C22 VLCFA derivatives and a reduction in C24 derivatives, suggesting its role in elongating fatty acids beyond C22[1]. Other KCS enzymes, such as KCS1 and KCS2 , also contribute to the pool of VLCFAs[2].

Stage 2: ω-Hydroxylation of Docosanoic Acid

Once docosanoic acid (C22:0) is synthesized, it undergoes hydroxylation at the terminal (ω) carbon atom. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs) that belong to the CYP86 family. These enzymes are also located in the ER.

In Arabidopsis, two key enzymes have been identified for this step:

  • CYP86A1 (HORST): This enzyme is a fatty acid ω-hydroxylase primarily involved in the synthesis of suberin monomers with chain lengths shorter than C20[3].

  • CYP86B1 (RALPH): This enzyme is crucial for the ω-hydroxylation of very-long-chain fatty acids, specifically C22 and C24, in both root and seed suberin[4][5]. Mutant analysis has shown that a deficiency in CYP86B1 leads to a significant reduction in C22 and C24 ω-hydroxyacids and their corresponding α,ω-dicarboxylic acids in suberin, with a concurrent accumulation of the C22 and C24 fatty acid precursors[4].

The overall pathway is depicted in the following diagram:

Biosynthesis_of_22_Hydroxydocosanoic_Acid cluster_ER Endoplasmic Reticulum cluster_FAE Fatty Acid Elongase (FAE) Complex cluster_Hydroxylation ω-Hydroxylation cluster_Suberin Suberin Polymer C18_CoA C18-CoA KCS KCS17, KCS1/2 C18_CoA->KCS + Malonyl-CoA C20_CoA C20-CoA Docosanoic_acid_CoA Docosanoyl-CoA (C22:0-CoA) C20_CoA->Docosanoic_acid_CoA FAE Complex (KCS17, etc.) CYP86B1 CYP86B1 (RALPH) Docosanoic_acid_CoA->CYP86B1 NADPH, O2 Hydroxydocosanoic_acid This compound Suberin Incorporation into Suberin Hydroxydocosanoic_acid->Suberin KCR KCR KCS->KCR HCD HCD KCR->HCD ECR ECR HCD->ECR ECR->C20_CoA Elongation Cycle CYP86B1->Hydroxydocosanoic_acid

Biosynthesis pathway of this compound in the endoplasmic reticulum.

Quantitative Data

The following tables summarize the quantitative data on the composition of suberin monomers in wild-type and mutant Arabidopsis thaliana, highlighting the roles of key enzymes in the biosynthesis of this compound.

Table 1: Aliphatic Suberin Monomer Composition in Roots of Wild-Type and cyp86b1 Mutant Arabidopsis

MonomerWild-Type (µg/g dry weight)cyp86b1 Mutant (µg/g dry weight)Fold Change
C22:0 Fatty Acid15.2 ± 2.145.3 ± 5.8+2.98
22-OH-Docosanoic Acid 85.7 ± 9.3 5.1 ± 1.2 -16.8
C24:0 Fatty Acid8.1 ± 1.528.9 ± 4.1+3.57
24-OH-Tetracosanoic Acid42.3 ± 5.53.2 ± 0.8-13.2
C22:0 α,ω-dicarboxylic acid120.5 ± 15.110.2 ± 2.5-11.8

Data adapted from studies on Arabidopsis root suberin composition, illustrating a significant decrease in this compound and accumulation of its precursor in the cyp86b1 mutant[4].

Table 2: Relative Abundance of C22 and C24 Suberin Monomers in Seed Coats of Wild-Type and kcs17 Mutant Arabidopsis

Monomer ClassWild-Type (relative abundance)kcs17 Mutant (relative abundance)
C22 VLCFAs and derivatives1.0~2.0
C24 VLCFAs and derivatives1.0~0.5

Data adapted from a study on the role of KCS17 in seed coat suberin synthesis, showing an increase in C22 derivatives and a decrease in C24 derivatives in the kcs17 mutant, indicating its role in elongation beyond C22[1].

Experimental Protocols

Analysis of Suberin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction, depolymerization, and analysis of suberin monomers from plant roots.

Objective: To identify and quantify the aliphatic monomers of suberin, including this compound.

Methodology:

  • Sample Preparation:

    • Harvest plant roots and wash thoroughly with water to remove soil particles.

    • Freeze-dry the root tissue and grind to a fine powder.

  • Lipid Extraction (Delipidation):

    • Extract the powdered root tissue sequentially with chloroform:methanol (B129727) (2:1, v/v), chloroform:methanol (1:2, v/v), and methanol to remove soluble lipids.

    • Dry the remaining cell wall residue.

  • Suberin Depolymerization (Transesterification):

    • To the dry, delipidated residue, add a solution of 1 M sodium methoxide (B1231860) in methanol.

    • Incubate at 60°C for 2 hours to cleave the ester bonds of the suberin polymer.

    • Neutralize the reaction with acetic acid.

  • Extraction of Monomers:

    • Extract the released fatty acid methyl esters (FAMEs) and other monomers with n-hexane.

    • Wash the hexane (B92381) phase with a saturated NaCl solution.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

    • Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine (B92270) to the residue.

    • Incubate at 70°C for 30 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the monomers.

    • Identify the compounds based on their retention times and mass spectra by comparison with authentic standards and mass spectral libraries.

    • Quantify the monomers using an internal standard (e.g., pentadecanoic acid) added at the beginning of the procedure.

Workflow for the analysis of suberin monomers.
Heterologous Expression and Functional Characterization of CYP86B1

This protocol outlines the expression of a plant cytochrome P450 enzyme in a heterologous system (e.g., Saccharomyces cerevisiae) to characterize its enzymatic activity.

Objective: To confirm the ω-hydroxylase activity of CYP86B1 on docosanoic acid.

Methodology:

  • Cloning:

    • Amplify the full-length coding sequence of CYP86B1 from plant cDNA.

    • Clone the amplified sequence into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.

  • Yeast Transformation:

    • Transform the expression construct into a suitable yeast strain (e.g., INVSc1).

    • Select for transformed yeast cells on appropriate selection media.

  • Protein Expression:

    • Grow a starter culture of the transformed yeast in selective media with glucose.

    • Inoculate a larger culture with the starter culture and grow to mid-log phase.

    • Induce protein expression by transferring the cells to a medium containing galactose instead of glucose.

    • Continue to grow the culture for 24-48 hours at a lower temperature (e.g., 20-25°C) to enhance protein folding and stability.

  • Microsome Isolation:

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cells in an extraction buffer containing protease inhibitors.

    • Lyse the cells using glass beads or a French press.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer.

  • Enzyme Assay:

    • Set up a reaction mixture containing the isolated microsomes, docosanoic acid (substrate), NADPH (cofactor), and a suitable buffer.

    • Incubate the reaction at an optimal temperature (e.g., 28-30°C) for a specific time.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Product Analysis:

    • Extract the reaction products with an organic solvent.

    • Dry the extract and derivatize the products as described in the GC-MS protocol.

    • Analyze the products by GC-MS to identify the formation of this compound.

cluster_Cloning Gene Cloning cluster_Expression Heterologous Expression cluster_Characterization Functional Characterization A Amplify CYP86B1 cDNA B Clone into Yeast Expression Vector A->B C Transform Yeast B->C D Induce Protein Expression C->D E Isolate Microsomes D->E F Enzyme Assay with Docosanoic Acid E->F G Analyze Products by GC-MS F->G

References

An In-Depth Technical Guide to the Discovery and Isolation of 22-Hydroxydocosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Hydroxydocosanoic acid, a long-chain omega-hydroxy fatty acid, is a significant natural product with emerging applications in various scientific fields, including drug development and material science. This technical guide provides a comprehensive overview of its discovery, isolation from natural sources, and chemical synthesis. Detailed experimental protocols, quantitative data, and analytical characterization are presented to serve as a valuable resource for researchers.

Discovery

This compound, historically known as Phellonic acid, was first identified as a major component of cork, the outer bark of the cork oak tree (Quercus suber). It is a key monomer in the complex biopolymer suberin, which forms a protective layer in the cell walls of certain plant tissues, providing waterproofing and pathogen resistance. Its discovery is linked to the early chemical investigations of cork composition. While a singular definitive "discovery" paper is not readily identifiable in modern databases, its presence in suberin has been acknowledged for many decades in the context of natural product chemistry. It is also a significant component of the suberin found in the outer bark of birch trees (Betula species), such as Betula pendula and Betula verrucosa.[1]

Physicochemical Properties

PropertyValueReference
Chemical Formula C22H44O3[2]
Molecular Weight 356.58 g/mol [2]
CAS Number 506-45-6[2]
Appearance White solid[2]
Melting Point 98-101 °C
Solubility Soluble in chloroform (B151607) and other organic solvents.[2]

Isolation from Natural Sources

The primary natural sources of this compound are the suberin-rich outer barks of cork oak and birch trees. The isolation process involves the depolymerization of suberin, followed by the purification of the constituent monomers. The abundance of this compound in the outer bark of Betula verrucosa Ehrh. has been reported to be approximately 14% of the dried outer bark.

Experimental Protocol: Isolation from Birch Bark

This protocol outlines the extraction and isolation of this compound from the outer bark of Betula pendula.

1. Preparation of Extractive-Free Bark:

  • Objective: To remove lipids and other extractives that are not part of the suberin polymer.

  • Procedure:

    • Grind the dried outer birch bark to a fine powder.

    • Perform sequential Soxhlet extraction with a series of solvents of increasing polarity, typically starting with a nonpolar solvent like hexane (B92381), followed by acetone, and then a more polar solvent like ethanol (B145695) or an ethanol/water mixture.

    • Continue each extraction until the solvent runs clear.

    • Dry the resulting extractive-free bark powder in a vacuum oven.

2. Depolymerization of Suberin by Alkaline Hydrolysis:

  • Objective: To break the ester bonds of the suberin polymer, releasing the monomeric fatty acids.

  • Procedure:

    • Reflux the extractive-free bark powder in a solution of potassium hydroxide (B78521) (KOH) in methanol (B129727) (e.g., 5% w/v) for several hours (typically 3-6 hours).

    • Alternatively, an alkaline hydrolysis using an aqueous or aqueous-ethanolic solution of a strong base like sodium hydroxide (NaOH) can be performed.

    • After cooling, acidify the reaction mixture to a pH of approximately 2-3 with hydrochloric acid (HCl). This will protonate the carboxylate salts to their free acid form.

    • Filter the mixture to remove the solid bark residue.

3. Extraction of Suberin Monomers:

  • Objective: To separate the liberated fatty acids from the aqueous mixture.

  • Procedure:

    • Extract the acidified filtrate multiple times with an organic solvent such as diethyl ether or dichloromethane.

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic phase over anhydrous sodium sulfate (B86663) (Na2SO4).

    • Evaporate the solvent under reduced pressure to obtain a crude mixture of suberin fatty acids.

4. Purification of this compound:

  • Objective: To isolate this compound from the mixture of other fatty acids.

  • Procedure:

    • The crude extract can be purified using column chromatography on silica (B1680970) gel. A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity (e.g., hexane with an increasing percentage of ethyl acetate), is typically used.

    • For higher purity, preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) can be employed. A mobile phase gradient of acetonitrile (B52724) and water is commonly used.[3]

    • Monitor the fractions using Thin Layer Chromatography (TLC) or analytical HPLC and combine the fractions containing the pure this compound.

    • Evaporate the solvent from the pure fractions to yield the final product.

Workflow for Isolation from Natural Sources

Isolation_Workflow Start Dried Birch Bark Grinding Grinding Start->Grinding Soxhlet Soxhlet Extraction (Hexane, Acetone, Ethanol) Grinding->Soxhlet ExtractiveFree Extractive-Free Bark Soxhlet->ExtractiveFree Hydrolysis Alkaline Hydrolysis (KOH/Methanol) ExtractiveFree->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Extraction Solvent Extraction (Diethyl Ether) Acidification->Extraction CrudeExtract Crude Suberin Acids Extraction->CrudeExtract Purification Purification (Column Chromatography/HPLC) CrudeExtract->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the isolation of this compound from birch bark.

Chemical Synthesis

Chemical synthesis provides an alternative route to obtain this compound with high purity and allows for isotopic labeling.

Experimental Protocol: A Representative Synthesis

A common strategy for the synthesis of ω-hydroxy fatty acids involves the coupling of two smaller building blocks. The following is a representative protocol:

1. Preparation of a C11 Building Block:

  • Start with a commercially available 11-carbon ω-halo fatty acid, such as 11-bromoundecanoic acid.

2. Preparation of a C11 Building Block with a Protected Hydroxyl Group:

  • Protect the hydroxyl group of a C11 diol, for instance, by reacting one of the hydroxyl groups with a suitable protecting group (e.g., tetrahydropyranyl ether, THP).

3. Coupling Reaction:

  • Couple the two C11 building blocks. This can be achieved through various coupling reactions, such as a Grignard reaction or a cuprate-mediated coupling.

4. Deprotection and Oxidation:

  • Remove the protecting group from the hydroxyl function.

  • If necessary, perform a selective oxidation to convert a terminal functional group to the carboxylic acid.

5. Purification:

  • The final product is purified by crystallization or chromatography.

Synthetic Pathway Example

Synthesis_Pathway Start1 11-Bromoundecanoic Acid Coupling Coupling Reaction Start1->Coupling Start2 1,10-Decanediol Protection Protection of one hydroxyl group Start2->Protection ProtectedDiol Protected C10 diol Protection->ProtectedDiol ProtectedDiol->Coupling CoupledProduct Coupled C21 intermediate Coupling->CoupledProduct Deprotection Deprotection CoupledProduct->Deprotection Oxidation Oxidation to Carboxylic Acid Deprotection->Oxidation FinalProduct This compound Oxidation->FinalProduct

Caption: A generalized synthetic pathway for this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the carboxylic acid and hydroxyl groups are typically derivatized to increase volatility. A common derivatization procedure involves methylation of the carboxylic acid followed by trimethylsilylation of the hydroxyl group.

  • Derivatization:

    • Methylation: React the sample with diazomethane (B1218177) or by heating with methanolic HCl.

    • Trimethylsilylation: React the methyl ester with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Expected Fragmentation Pattern of Methyl 22-(trimethylsilyloxy)docosanoate:

    • The mass spectrum will show characteristic fragments resulting from the cleavage of the long alkyl chain and the loss of the trimethylsilyl (B98337) group.

    • A prominent peak corresponding to the loss of a methyl group from the trimethylsilyl moiety is often observed.

    • Other characteristic fragment ions will be present, allowing for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

  • ¹H NMR:

    • A triplet corresponding to the methylene (B1212753) protons adjacent to the hydroxyl group.

    • A triplet corresponding to the methylene protons adjacent to the carboxylic acid group.

    • A large, broad multiplet for the long chain of methylene protons.

    • Signals for the hydroxyl and carboxylic acid protons, which may be broad and their chemical shifts can be concentration and solvent-dependent.

  • ¹³C NMR:

    • A signal for the carbonyl carbon of the carboxylic acid.

    • A signal for the carbon bearing the hydroxyl group.

    • A series of signals for the methylene carbons in the long alkyl chain.

Quantitative Analysis

The quantification of this compound in natural extracts or synthetic mixtures is typically performed using GC-MS with an internal standard.

Analytical MethodTypical Quantitative Data
GC-MS Relative abundance in suberin extracts (e.g., % of total fatty acids). Concentration determined using a calibration curve with an internal standard.
HPLC Purity assessment (e.g., >98%). Quantification using a calibration curve.

Conclusion

This technical guide provides a detailed overview of the discovery, isolation, and characterization of this compound. The provided experimental protocols and analytical data serve as a practical resource for researchers working with this important long-chain hydroxy fatty acid. As interest in sustainable and bio-based chemicals grows, the efficient isolation from natural sources and the development of robust synthetic routes will continue to be of high importance.

References

A Comprehensive Technical Guide to 22-Hydroxydocosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of 22-hydroxydocosanoic acid, covering its fundamental chemical properties, synthesis, biological significance, and relevant experimental methodologies.

Chemical Identity and Properties

This compound is a long-chain omega-hydroxy fatty acid. Its unique structure, featuring a hydroxyl group at the terminal (ω) position of a 22-carbon chain, imparts specific chemical properties and biological functions.

Synonyms and CAS Number

A clear identification of this compound is crucial for research and commercial purposes. The following table summarizes its common synonyms and Chemical Abstracts Service (CAS) Registry Number.

IdentifierValue
CAS Number 506-45-6[1][2]
Synonyms ω-Hydroxydocosanoic acid[2]
ω-Hydroxybehenic acid[2]
22-Hydroxy DCA[1]
ω-Hydroxy DCA[1]
Phellonic acid
Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and analysis. The table below presents key quantitative data.

PropertyValueSource
Molecular Formula C22H44O3[1][2]
Molecular Weight 356.58 g/mol [2]
Boiling Point 491.6°C at 760 mmHgLookChem
Density 0.929 g/cm³LookChem
Flash Point 265.2°CLookChem
Refractive Index 1.469LookChem
Vapor Pressure 1E-11 mmHg at 25°CLookChem
Solubility Soluble in Chloroform[1]
Purity (Commercially Available) ≥98% or >98%[1][3]

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the catalytic hydrogenation of a protected precursor.

Methodology:

  • Precursor: 22-Benzyloxy-docosanoic acid.

  • Catalyst: 10% Palladium on carbon.

  • Procedure:

    • In a suitable reaction flask, charge 2.0 g of 10% palladium on carbon catalyst.

    • In a separate flask, dissolve 9.0 g of 22-benzyloxydocosanoic acid in 300 mL of a 2:1 ethanol (B145695)/ether solvent mixture. Sonication for 30 minutes can aid dissolution.

    • Introduce the solution of the precursor to the reaction flask containing the catalyst.

    • Charge the reaction vessel with hydrogen gas to a pressure of 1 atmosphere.

    • The reaction proceeds via hydrogenolysis, cleaving the benzyl (B1604629) ether to yield the free hydroxyl group.

    • Monitor the reaction for completion.

    • Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

Extraction from Natural Sources (e.g., Birch Bark)

This compound is a major component of suberin, a complex biopolymer found in the bark of trees like the silver birch (Betula pendula).[4] Extraction involves the depolymerization of suberin.

Methodology:

  • Source Material: Dried and ground outer bark of Betula pendula.

  • Depolymerization:

    • Perform an alkaline hydrolysis on the source material. This is typically achieved by refluxing with a solution of sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent (e.g., ethanol or methanol). This process cleaves the ester bonds within the suberin polymer, releasing the constituent monomers as their corresponding salts.

  • Isolation:

    • After hydrolysis, the solid residue is filtered off.

    • The alkaline solution containing the salts of the suberin acids is then acidified (e.g., with hydrochloric acid) to a low pH.

    • This protonates the carboxylate groups, causing the free fatty acids, including this compound, to precipitate out of the aqueous solution.

    • The precipitate is then collected by filtration or centrifugation.

  • Purification:

    • The crude extract can be further purified using techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the identification and quantification of this compound.

Methodology:

  • Derivatization: Due to its low volatility, this compound must be derivatized prior to GC-MS analysis. A common method is silylation, which converts the hydroxyl and carboxyl groups into their trimethylsilyl (B98337) (TMS) ethers and esters, respectively. This is typically achieved by reacting the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • The oven temperature is programmed to ramp up to allow for the separation of the different components of the sample.

    • The separated components then enter the mass spectrometer, where they are ionized and fragmented.

    • The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the silylated this compound by comparison to a reference spectrum or a spectral library.

Biological Significance and Signaling Pathways

This compound plays significant roles in both the plant and animal kingdoms.

Role in Suberin Biosynthesis

In plants, this compound is a key monomeric building block of suberin.[4] Suberin is a lipophilic biopolymer deposited in the cell walls of certain tissues, such as the endodermis of roots and the phellem of bark, where it forms a protective barrier against water loss and pathogen invasion. The biosynthesis of suberin is a complex process involving the synthesis of fatty acid derivatives and their polymerization.

Suberin_Biosynthesis_Simplified VLCFA Very-Long-Chain Fatty Acids (e.g., C22) Omega_Hydroxylation ω-Hydroxylation VLCFA->Omega_Hydroxylation HDA 22-Hydroxydocosanoic Acid Omega_Hydroxylation->HDA Polymerization Polymerization with glycerol and other monomers HDA->Polymerization Suberin Suberin Biopolymer Polymerization->Suberin

Caption: Simplified workflow of this compound's role in suberin biosynthesis.

Omega-Oxidation Pathway in Mammals

In mammals, this compound is an intermediate in the omega-oxidation pathway of docosanoic acid (behenic acid). This metabolic process occurs in the microsomes of tissues like the liver and is catalyzed by cytochrome P450 enzymes.

A study on rat liver microsomes has shown that docosanoic acid is first hydroxylated at the omega-position to form this compound. This intermediate is then further oxidized to the corresponding dicarboxylic acid, docosanedioic acid. This oxidation can proceed via two distinct pathways, one dependent on NADPH and the other on NAD+. The NADPH-dependent pathway is sensitive to inhibitors of cytochrome P450, such as miconazole (B906) and disulfiram, and involves enzymes from the CYP4A and/or CYP4F subfamilies.

Omega_Oxidation_Pathway Docosanoic_Acid Docosanoic Acid (C22:0) Hydroxydocosanoic_Acid This compound Docosanoic_Acid->Hydroxydocosanoic_Acid  Cytochrome P450  (CYP4A, CYP4F)  NADPH, O₂ p1 Hydroxydocosanoic_Acid->p1 p2 Hydroxydocosanoic_Acid->p2 Docosanedioic_Acid Docosanedioic Acid p1->Docosanedioic_Acid  NADPH-dependent  pathway  (inhibited by miconazole) p2->Docosanedioic_Acid  NAD+-dependent  pathway

Caption: The omega-oxidation pathway of docosanoic acid in rat liver microsomes.[5]

References

The Biological Functions of Omega-Hydroxy Fatty Acids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

Omega-hydroxy fatty acids (ω-HFAs) are a class of lipid molecules hydroxylated at their terminal carbon atom. Once considered minor metabolic byproducts, they are now recognized as critical signaling molecules involved in a diverse array of physiological and pathological processes. This technical guide provides an in-depth exploration of the biological functions of ω-HFAs, with a particular focus on their roles in inflammation, skin barrier integrity, and metabolic regulation. We present a comprehensive overview of their biosynthesis, signaling pathways, and relevance in disease, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular interactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of these fascinating lipids.

Introduction

Omega-hydroxy fatty acids (ω-HFAs) are produced from the enzymatic oxidation of fatty acids by cytochrome P450 (CYP) ω-hydroxylases. These enzymes, primarily belonging to the CYP4A and CYP4F subfamilies, introduce a hydroxyl group at the terminal (ω) or penultimate (ω-1) carbon of various fatty acids, including arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). The resulting ω-hydroxylated products, such as 20-hydroxyeicosatetraenoic acid (20-HETE) derived from AA, are not merely intermediates for degradation but are potent bioactive lipids with distinct signaling properties.

Emerging evidence has implicated ω-HFAs in the regulation of vascular tone, inflammation, immune responses, and epithelial barrier function. Their dysregulation has been linked to a variety of pathological conditions, including hypertension, cancer, and inflammatory skin diseases. Consequently, the enzymes responsible for their synthesis and their downstream signaling partners have become attractive targets for therapeutic intervention. This guide will delve into the core biological functions of ω-HFAs, providing the necessary technical details to facilitate further research and drug development in this promising field.

Biosynthesis of Omega-Hydroxy Fatty Acids

The primary pathway for the generation of ω-HFAs is the ω-oxidation of fatty acids, catalyzed by CYP ω-hydroxylases. This process occurs predominantly in the endoplasmic reticulum of cells in various tissues, including the liver, kidney, and skin.

Key Enzymes and Substrates

The main enzymes involved in ω-HFA synthesis are members of the cytochrome P450 family, specifically the CYP4A and CYP4F subfamilies. These enzymes exhibit substrate specificity, with different isoforms preferentially metabolizing certain fatty acids. For example, CYP4A11, CYP4F2, and CYP4F3B are the primary enzymes responsible for the conversion of arachidonic acid to 20-HETE in humans.

Table 1: Key Cytochrome P450 Enzymes in Omega-Hydroxy Fatty Acid Synthesis

Enzyme FamilyKey Isoforms (Human)Primary SubstratesMajor ProductsKey Functions of Products
CYP4A CYP4A11Arachidonic Acid, Other Long-Chain Fatty Acids20-HETEVasoconstriction, Pro-inflammatory signaling
CYP4F CYP4F2, CYP4F3A/BArachidonic Acid, Leukotriene B4, Prostaglandins20-HETE, 20-OH-LTB4Inactivation of pro-inflammatory mediators, Skin barrier function

Biological Functions and Signaling Pathways

Omega-hydroxy fatty acids exert their biological effects through various mechanisms, including receptor-mediated signaling and modulation of other signaling pathways.

Inflammation and Immune Response

20-HETE, the most extensively studied ω-HFA, is a potent pro-inflammatory mediator. It has been shown to stimulate the production of inflammatory cytokines and promote the activation of endothelial cells. Conversely, the ω-hydroxylation of other eicosanoids, such as leukotriene B4 (LTB4) by CYP4F3A, leads to their inactivation, thereby representing a crucial mechanism for the resolution of inflammation.

Recent studies have identified the G protein-coupled receptor 75 (GPR75) as a high-affinity receptor for 20-HETE. The binding of 20-HETE to GPR75 initiates a cascade of intracellular signaling events.

GPR75_Signaling 20-HETE 20-HETE GPR75 GPR75 20-HETE->GPR75 Gq Gαq GPR75->Gq PI3K_AKT PI3K/AKT Pathway GPR75->PI3K_AKT MAPK MAPK Pathway GPR75->MAPK PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca releases PKC PKC DAG->PKC activates NFkB NF-κB PKC->NFkB PI3K_AKT->NFkB MAPK->NFkB Inflammation Inflammation, Cell Proliferation NFkB->Inflammation

Figure 1. 20-HETE signaling through the GPR75 receptor.

Skin Barrier Function

Omega-hydroxy fatty acids are integral components of the epidermal permeability barrier. Specifically, ω-hydroxyceramides are essential for the formation of the cornified lipid envelope, a structure critical for preventing water loss and protecting against environmental insults. Deficiencies in the enzymes that synthesize these specialized lipids can lead to severe skin disorders.

Skin_Barrier FattyAcid Fatty Acid CYP4F22 CYP4F22 FattyAcid->CYP4F22 Omega_HFA ω-Hydroxy Fatty Acid CYP4F22->Omega_HFA Ceramide_Synthase Ceramide Synthase Omega_HFA->Ceramide_Synthase Omega_OH_Ceramide ω-Hydroxyceramide Ceramide_Synthase->Omega_OH_Ceramide Cornified_Envelope Cornified Lipid Envelope Omega_OH_Ceramide->Cornified_Envelope Skin_Barrier Skin Barrier Integrity Cornified_Envelope->Skin_Barrier

Figure 2. Role of ω-HFAs in skin barrier formation.

Metabolic Regulation

Omega-hydroxy fatty acids have also been implicated in the regulation of lipid and glucose metabolism. Some ω-HFAs can activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a central role in fatty acid oxidation. Activation of PPARα by ω-HFAs can lead to the upregulation of genes involved in lipid catabolism.

Quantitative Data

Precise quantification of ω-HFAs in biological matrices is crucial for understanding their physiological roles and for biomarker discovery. The following table summarizes available quantitative data.

Table 2: Concentrations and Binding Affinities of Key Omega-Hydroxy Fatty Acids

Omega-Hydroxy Fatty AcidBiological MatrixConcentration RangeReceptorBinding Affinity (Kd)Reference
20-HETEHuman Plasma1-10 ng/mLGPR75High Affinity (Specific Kd not consistently reported)
20-HETECanine Myocardium (post-reperfusion)Significantly elevated--
12-HEPEHuman Plasma (post ω-3 supplementation)Significant increase--
14-HDHAHuman Plasma (post ω-3 supplementation)Significant increase--
Total HEPEsMouse Spleen (fat-1 transgenic)~17,711 ng/g--
Total HDHAsMouse Kidney (fat-1 transgenic)Increased ~3.4-fold--

Note: Quantitative data for ω-HFAs in human tissues is still an active area of research, and reported concentrations can vary depending on the analytical methods and patient populations.

Experimental Protocols

The study of ω-HFAs requires specialized analytical techniques and cell-based assays. This section provides an overview of key experimental protocols.

Extraction and Quantification of Omega-Hydroxy Fatty Acids by LC-MS/MS

This protocol describes the general workflow for the extraction and analysis of ω-HFAs from biological samples.

Objective: To extract and quantify ω-HFAs from plasma or tissue homogenates.

Materials:

  • Biological sample (plasma, tissue homogenate)

  • Internal standards (e.g., deuterated 20-HETE)

  • Solvents: Methanol, Chloroform, Hexane, Ethyl Acetate (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (Silica-based)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Thaw frozen samples on ice.

    • For tissues, homogenize in a suitable buffer.

    • Spike samples with a known amount of internal standard.

  • Lipid Extraction (Folch or Bligh-Dyer Method):

    • Add a 2:1 mixture of chloroform:methanol to the sample.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) for Enrichment:

    • Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., hexane).

    • Condition a silica (B1680970) SPE cartridge with hexane.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., 95:5 hexane:ethyl acetate) to elute neutral lipids.

    • Elute the ω-HFAs with a more polar solvent (e.g., ethyl acetate).

    • Dry the eluate under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried ω-HFA fraction in the initial mobile phase.

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier (e.g., formic acid or ammonium (B1175870) acetate) as the mobile phase.

    • Perform mass spectrometric detection in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for each ω-HFA and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of ω-HFA standards.

    • Calculate the concentration of each ω-HFA in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

LCMS_Workflow Sample Biological Sample Extraction Lipid Extraction Sample->Extraction SPE Solid-Phase Extraction Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Quantitative Data LCMS->Data

Figure 3. General workflow for ω-HFA analysis.

Cell-Based Assay for GPR75 Activation

This protocol outlines a method to assess the activation of GPR75 by ω-HFAs in a cell-based system.

Objective: To measure the downstream signaling of GPR75 in response to ω-HFA treatment.

Materials:

  • A cell line endogenously expressing or engineered to overexpress GPR75 (e.g., HEK293-GPR75).

  • Cell culture medium and supplements.

  • Omega-hydroxy fatty acids of interest (e.g., 20-HETE).

  • A calcium flux assay kit or an inositol (B14025) phosphate (B84403) accumulation assay kit.

  • A plate reader capable of fluorescence or luminescence detection.

Procedure:

  • Cell Culture:

    • Culture the GPR75-expressing cells to an appropriate confluency in a multi-well plate.

  • Assay Preparation:

    • If using a calcium flux assay, load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

    • If using an inositol phosphate assay, label the cells with [³H]-myo-inositol or use a competitive immunoassay kit.

  • Stimulation:

    • Prepare a dilution series of the ω-HFA in a suitable assay buffer.

    • Add the ω-HFA solutions to the cells and incubate for the appropriate time.

  • Detection:

    • For the calcium flux assay, measure the change in fluorescence intensity over time using a plate reader.

    • For the inositol phosphate assay, lyse the cells and measure the amount of accumulated inositol phosphates by scintillation counting or according to the kit instructions.

  • Data Analysis:

    • Plot the response (e.g., change in fluorescence, IP1 concentration) as a function of the ω-HFA concentration.

    • Calculate the EC50 value to determine the potency of the ω-HFA in activating GPR75.

Relevance to Drug Development

The pivotal roles of ω-HFAs in pathophysiology have made their metabolic and signaling pathways attractive targets for drug discovery.

Inhibition of Cytochrome P450 ω-Hydroxylases

Given the pro-inflammatory and hypertensive effects of 20-HETE, inhibitors of the CYP4A and CYP4F enzymes that produce it are being investigated as potential therapeutics for cardiovascular and inflammatory diseases. Several small molecule inhibitors, such as HET0016 and 17-ODYA, have shown efficacy in preclinical models of ischemia-reperfusion injury and hypertension.

GPR75 as a Therapeutic Target

The identification of GPR75 as the 20-HETE receptor has opened up new avenues for drug development. The development of GPR75 antagonists could offer a more targeted approach to blocking the detrimental effects of 20-HETE in diseases such as hypertension and cancer. Conversely, GPR75 agonists might be beneficial in conditions where enhanced signaling is desired.

Conclusion

Omega-hydroxy fatty acids have emerged from relative obscurity to be recognized as a class of potent lipid mediators with significant implications for human health and disease. Their involvement in fundamental processes such as inflammation, skin barrier function, and metabolic regulation underscores their importance. The continued elucidation of their signaling pathways and the development of specific tools to modulate their activity hold great promise for the development of novel therapeutics for a range of disorders. This guide provides a solid foundation for researchers and drug development professionals to further explore the exciting and complex biology of omega-hydroxy fatty acids.

22-Hydroxydocosanoic Acid in Silver Birch (Betula pendula) Bark: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Natural Compound

This technical guide provides a comprehensive overview of 22-hydroxydocosanoic acid, a long-chain omega-hydroxy fatty acid found in the bark of the silver birch (Betula pendula). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the extraction, characterization, and potential therapeutic applications of this biomolecule.

Introduction

Silver birch bark is a rich source of bioactive compounds, with suberin being a major component of the outer bark, constituting up to 45% of its dry weight.[1][2] Suberin is a complex, cross-linked polyester (B1180765) primarily composed of long-chain fatty acids and glycerol. One of the key monomers released upon the depolymerization of birch suberin is this compound (also known as ω-hydroxybehenic acid). This C22 saturated fatty acid possesses a hydroxyl group at its terminal (ω) position, a feature that imparts unique chemical properties and potential biological activities.

This guide details the chemical and physical properties of this compound, methods for its extraction and quantification from Betula pendula bark, and explores its potential as a modulator of cellular signaling pathways relevant to drug development.

Chemical and Physical Properties

This compound is a very long-chain saturated fatty acid.[3] Its chemical structure and key properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₂₂H₄₄O₃[4][5][6]
Molecular Weight 356.58 g/mol [6]
CAS Number 506-45-6[5][6]
Appearance Solid[5]
Solubility Practically insoluble in water, soluble in chloroform[3][5]
pKa (Strongest Acidic) 4.95[3]
Synonyms ω-Hydroxybehenic acid, Phellonic acid[3]

Occurrence in Betula pendula Bark

This compound is a significant constituent of the suberin fraction of silver birch outer bark. Quantitative analysis of the monomeric composition of suberin from Betula pendula has been performed using gas chromatography-mass spectrometry (GC-MS) after alkaline hydrolysis and derivatization.

ComponentPercentage of Suberin Monomers (%)
This compound 13.6 ± 1.2
1,22-Docosanedioic acid7.1 ± 0.7
9,10,18-Trihydroxyoctadecanoic acid25.3 ± 2.1
18-Hydroxyoctadec-9-enoic acid15.8 ± 1.5
9,10-Epoxy-18-hydroxyoctadecanoic acid10.2 ± 0.9
Other fatty acids and derivatives28.0 ± 3.6

Note: The data presented is a representative composition and can vary based on the specific birch species, geographical location, and extraction method.

Experimental Protocols

Extraction and Isolation of Suberin Fatty Acids from Betula pendula Bark

This protocol describes a common method for the depolymerization of suberin and the extraction of its constituent fatty acids, including this compound.

Materials:

  • Dried and ground outer bark of Betula pendula

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (B145695) (95%)

  • n-Hexane

  • Hydrochloric acid (HCl)

  • Deionized water

  • Filter paper

  • Rotary evaporator

  • Soxhlet apparatus (optional, for pre-extraction)

Procedure:

  • Pre-extraction (Optional but Recommended): To remove extractives such as triterpenoids (e.g., betulin), pre-extract the ground birch bark with a non-polar solvent like n-hexane using a Soxhlet apparatus for 8-12 hours. This step increases the purity of the subsequent suberin hydrolysate.

  • Alkaline Hydrolysis:

    • Place 100 g of pre-extracted and dried birch bark powder in a 2 L round-bottom flask.

    • Add 1 L of 5% (w/v) KOH in 95% ethanol.

    • Reflux the mixture with stirring for 4 hours at 80-90°C. This process cleaves the ester bonds of the suberin polymer.

  • Filtration and Acidification:

    • After cooling, filter the mixture to remove the solid bark residue.

    • Wash the residue with ethanol to ensure complete recovery of the hydrolysate.

    • Combine the filtrates and reduce the volume by approximately 50% using a rotary evaporator.

    • Acidify the concentrated filtrate to a pH of 2-3 with 2 M HCl. This will precipitate the fatty acids.

  • Extraction of Fatty Acids:

    • Transfer the acidified solution to a separatory funnel.

    • Extract the fatty acids three times with equal volumes of n-hexane.

    • Combine the organic phases and wash with deionized water until the washings are neutral.

  • Drying and Evaporation:

    • Dry the n-hexane phase over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the n-hexane under reduced pressure using a rotary evaporator to obtain the crude suberin fatty acid mixture.

G cluster_extraction Extraction and Isolation Workflow Start Ground Betula pendula Bark PreExtraction Soxhlet Extraction (n-Hexane) Start->PreExtraction Hydrolysis Alkaline Hydrolysis (KOH/Ethanol) PreExtraction->Hydrolysis Filtration Filtration Hydrolysis->Filtration Acidification Acidification (HCl) Filtration->Acidification LLE Liquid-Liquid Extraction (n-Hexane) Acidification->LLE Drying Drying and Evaporation LLE->Drying End Crude Suberin Fatty Acids Drying->End

Workflow for the extraction of suberin fatty acids.
Quantification of this compound by GC-MS

This protocol outlines the derivatization and analysis of the extracted suberin fatty acids to quantify this compound.

Materials:

  • Crude suberin fatty acid extract

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal standard (e.g., deuterated long-chain fatty acid)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • GC column suitable for fatty acid analysis (e.g., DB-5ms or equivalent)

Procedure:

  • Derivatization:

    • Accurately weigh approximately 10 mg of the crude suberin fatty acid extract into a vial.

    • Add a known amount of the internal standard.

    • Add 100 µL of pyridine and 200 µL of BSTFA with 1% TMCS.[7]

    • Seal the vial and heat at 70°C for 60 minutes to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters and ethers, respectively.

  • GC-MS Analysis:

    • Injector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.

      • Ramp 2: Increase to 300°C at a rate of 5°C/minute, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

    • MS Parameters:

      • Ion source temperature: 230°C

      • Quadrupole temperature: 150°C

      • Scan range: m/z 50-700

      • Ionization mode: Electron Ionization (EI) at 70 eV.

  • Quantification:

    • Identify the peak corresponding to the TMS-derivatized this compound based on its retention time and mass spectrum.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a calibration curve prepared with a pure standard of this compound.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activities of this compound are limited, other long-chain fatty acids are known to act as signaling molecules, particularly as agonists for G-protein coupled receptors (GPCRs) such as GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR120 (FFAR4). These receptors are involved in various physiological processes, including insulin (B600854) secretion, inflammation, and metabolic regulation.

Activation of GPR40 and GPR120 by long-chain fatty acids can trigger downstream signaling cascades. A plausible signaling pathway initiated by this compound, based on the known mechanisms of these receptors, is depicted below.

Upon binding of this compound to GPR40/GPR120, the Gαq subunit of the associated G-protein is activated. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ and DAG can then activate various downstream effectors, including Protein Kinase C (PKC) and mitogen-activated protein kinases (MAPKs) such as ERK1/2, as well as the PI3K/AKT pathway. These pathways are known to regulate cellular processes like proliferation, apoptosis, and metabolic functions.

G cluster_pathway Potential Signaling Pathway of this compound HDA This compound Receptor GPR40 / GPR120 HDA->Receptor Agonist Binding GProtein Gαq Receptor->GProtein Activation PLC Phospholipase C (PLC) GProtein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca->PKC Co-activation ERK ERK1/2 Activation PKC->ERK AKT AKT Activation PKC->AKT Response Cellular Responses (e.g., Insulin Secretion, Anti-inflammatory Effects) ERK->Response AKT->Response

References

The Role of Suberin in Plant Stress Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberin, a complex lipophilic biopolymer, is a critical component of the plant's defense arsenal (B13267) against a multitude of environmental challenges. Deposited in the cell walls of various tissues, particularly in the root endodermis and exodermis, as well as in wound periderm, suberin forms a formidable barrier that regulates the passage of water and solutes and provides a physical shield against pathogens. This technical guide provides an in-depth exploration of the multifaceted functions of suberin in enhancing plant resistance to both abiotic and biotic stresses. We delve into the molecular mechanisms of suberin biosynthesis and its intricate regulation by hormonal signaling pathways, with a focus on the interplay between abscisic acid (ABA) and ethylene (B1197577). Furthermore, this guide presents quantitative data on suberin induction under various stress conditions, detailed experimental protocols for its analysis, and visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this vital plant biopolymer.

Introduction

Plants, being sessile organisms, have evolved sophisticated mechanisms to withstand a barrage of environmental stressors. Among these, the formation of physical barriers is a fundamental strategy for survival. Suberin, a heteropolymer composed of polyaliphatic and polyphenolic domains, is a key player in this defense system.[1][2] Its deposition in the cell wall creates a hydrophobic matrix that effectively seals off plant tissues from the external environment. This barrier function is crucial in mitigating the adverse effects of abiotic stresses such as drought, salinity, and nutrient imbalances, as well as in fending off attacks from pathogens and nematodes.[1][3] Understanding the intricate functions of suberin and the molecular machinery governing its production holds immense potential for the development of stress-tolerant crops and novel therapeutic agents.

Suberin's Role in Abiotic Stress Resistance

Suberin plays a pivotal role in protecting plants from a variety of non-living stressors by modulating water and ion transport and reinforcing cell wall integrity.

Drought and Osmotic Stress

Under conditions of water deficit, the deposition of suberin in root endodermal and exodermal cell walls is significantly enhanced.[4] This increased suberization acts as a crucial adaptation to limit water loss from the stele to the drying soil and to reduce the radial movement of water, thereby helping the plant to maintain its water status.[4] The aliphatic domain of suberin is thought to be the primary contributor to this waterproofing function due to its high hydrophobicity.[3]

Salt Stress

High soil salinity imposes both osmotic stress and ionic toxicity on plants. Suberin lamellae in the root endodermis and exodermis form a critical barrier that restricts the apoplastic bypass flow of sodium (Na⁺) and other toxic ions into the vascular tissues, thus preventing their accumulation in the shoots to toxic levels.[5] Salt stress has been shown to induce a significant increase in the total suberin content in roots, with notable changes in the composition of suberin monomers, including an increase in very-long-chain fatty acids (VLCFAs).[5]

Nutrient Stress

The suberin barrier also plays a complex role in nutrient homeostasis. While it can restrict the uptake of essential nutrients, its plasticity allows plants to adapt to varying nutrient availability. For instance, suberization is reduced under mild manganese (Mn) deficiency to likely enhance uptake, but it is enhanced under strong Mn deficiency, possibly to prevent the leakage of other essential nutrients like potassium (K⁺) from the stele.[3]

Suberin's Role in Biotic Stress Resistance

The suberized cell wall presents a formidable physical obstacle to invading pathogens and pests.

Fungal and Oomycete Pathogens

The dense, hydrophobic nature of suberin makes it difficult for fungal and oomycete hyphae to penetrate the root tissues.[3] Studies on soybean have demonstrated a strong correlation between the amount of pre-formed suberin in the roots and the level of partial resistance to the oomycete Phytophthora sojae.[6][7][8] Cultivars with higher suberin content exhibit delayed colonization by the pathogen, providing the plant with more time to mount its chemical defenses.[7]

Nematode Infestation

The suberized endodermis also acts as a barrier against the migration of plant-parasitic nematodes into the vascular cylinder, thereby limiting the damage they can cause.[3]

Data Presentation: Quantitative Analysis of Suberin in Response to Stress

The following tables summarize the quantitative changes in suberin content and composition in response to various abiotic and biotic stresses.

Table 1: Effect of Osmotic Stress on Root Suberin Content in Elymus sibiricus

GenotypeTreatmentTotal Suberin (µg/g FW)Aliphatic Suberin (µg/g FW)Aromatic Suberin (µg/g FW)
Drought-TolerantControl15012030
Drought-TolerantOsmotic Stress25020050
Drought-SensitiveControl1008020
Drought-SensitiveOsmotic Stress1209030

Data adapted from a study on the effect of osmotic stress on suberin content.

Table 2: Effect of Salt Stress on Root Suberin Monomers in Arabidopsis thaliana

Monomer ClassControl (relative abundance)100 mM NaCl (relative abundance)
Dicarboxylic Fatty Acids1.01.5
C18:0 Ferulate1.01.2
C20:0 Coumarate1.01.3
C22:0 Coumarate1.01.4
Total Suberin Content - + 22%

Data adapted from a study on the effect of salt stress on suberin composition.[5]

Table 3: Pre-formed Aliphatic Suberin Content in Soybean Roots and Resistance to Phytophthora sojae

Soybean GenotypeResistance LevelEpidermal Fatty Acids (µg/cm²)Epidermal ω-Hydroxy Acids (µg/cm²)Endodermal Fatty Acids (µg/cm²)Endodermal ω-Hydroxy Acids (µg/cm²)
ConradHigh0.47 - 1.772.69 - 5.04Higher than OX760-6Higher than OX760-6
OX760-6Low0.24 - 0.591.23 - 2.61Lower than ConradLower than Conrad

Data adapted from a study correlating suberin content with disease resistance.[6]

Regulation of Suberin Biosynthesis under Stress

The deposition of suberin is a highly regulated process involving a complex interplay of genetic and hormonal signals.

Transcriptional Regulation

The biosynthesis of suberin is controlled by a suite of transcription factors, primarily from the MYB, NAC, and WRKY families.[5] These transcription factors are activated in response to stress signals and orchestrate the expression of genes encoding the enzymes of the suberin biosynthetic pathway.

Hormonal Regulation: The ABA and Ethylene Crosstalk

The phytohormone abscisic acid (ABA) is a key positive regulator of stress-induced suberization.[9] ABA signaling is activated under drought and salt stress and promotes the expression of suberin biosynthetic genes, leading to increased suberin deposition.[9] Conversely, ethylene signaling often acts antagonistically to ABA in the regulation of suberin, with its signaling pathway repressing suberin biosynthesis.[9] This antagonistic relationship allows for a fine-tuning of the suberin barrier in response to different environmental cues.

Mandatory Visualizations

Signaling Pathways

ABA_Signaling_Pathway Stress Abiotic Stress (Drought, Salinity) ABA ABA Biosynthesis Stress->ABA PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR binds to PP2C PP2Cs PYR_PYL_RCAR->PP2C SnRK2 SnRK2s PP2C->SnRK2 MYB_TFs MYB Transcription Factors (e.g., MYB41, MYB93) SnRK2->MYB_TFs activates Suberin_Genes Suberin Biosynthesis Genes MYB_TFs->Suberin_Genes Suberin Suberin Deposition Suberin_Genes->Suberin

Caption: ABA signaling pathway leading to suberin deposition under abiotic stress.

ABA_Ethylene_Crosstalk Abiotic_Stress Abiotic Stress ABA_Signal ABA Signaling Abiotic_Stress->ABA_Signal Ethylene_Signal Ethylene Signaling Abiotic_Stress->Ethylene_Signal MYB_TFs MYB Transcription Factors ABA_Signal->MYB_TFs activates Ethylene_Signal->MYB_TFs represses Suberin_Biosynthesis Suberin Biosynthesis MYB_TFs->Suberin_Biosynthesis regulates

Caption: Antagonistic crosstalk between ABA and ethylene signaling in regulating suberin biosynthesis.

Experimental Workflows

Suberin_Extraction_Workflow Start Plant Root Tissue Delipidation Delipidation (Chloroform:Methanol) Start->Delipidation Depolymerization Depolymerization (Transmethylation with BF3/Methanol) Delipidation->Depolymerization Extraction Extraction of Monomers (Hexane) Depolymerization->Extraction Derivatization Derivatization (BSTFA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Caption: Workflow for the extraction and quantification of total suberin monomers.

Experimental Protocols

Protocol for Total Suberin Extraction and Quantification by GC-MS

This protocol details the extraction and quantification of total suberin monomers from plant root tissue.

1. Sample Preparation and Delipidation: a. Harvest fresh plant roots and wash thoroughly with deionized water to remove any soil particles. b. Blot the roots dry with paper towels and record the fresh weight. c. Freeze-dry the root samples to a constant weight and record the dry weight. d. Grind the dried root tissue to a fine powder using a mortar and pestle or a ball mill. e. Transfer a known amount of the powdered tissue (e.g., 50 mg) to a glass extraction tube. f. Add 5 mL of a chloroform:methanol (1:1, v/v) solution to the tube. g. Vortex the mixture and incubate at 50°C for 30 minutes. h. Centrifuge the sample at 3000 x g for 10 minutes and discard the supernatant. i. Repeat the extraction step (f-h) two more times to ensure complete removal of soluble lipids. j. Dry the delipidated plant residue under a stream of nitrogen gas or in a vacuum oven.

2. Transmethylation (Depolymerization): a. To the dried, delipidated residue, add 2 mL of 1 M BF₃ in methanol. b. Add a known amount of an internal standard (e.g., heptadecanoic acid) for quantification. c. Seal the tube tightly and incubate at 70°C for 16 hours to depolymerize the suberin polyester.

3. Extraction of Suberin Monomers: a. After cooling to room temperature, add 2 mL of hexane (B92381) and 1 mL of saturated NaCl solution to the tube. b. Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane phase. c. Centrifuge at 1500 x g for 5 minutes to separate the phases. d. Carefully transfer the upper hexane layer to a new glass vial. e. Repeat the hexane extraction (a-d) two more times, pooling the hexane fractions. f. Evaporate the pooled hexane extract to dryness under a stream of nitrogen.

4. Derivatization: a. To the dried suberin monomers, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. b. Seal the vial and heat at 70°C for 30 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters. c. Evaporate the derivatization reagents under a stream of nitrogen. d. Redissolve the derivatized sample in 100 µL of hexane for GC-MS analysis.

5. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS). b. Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of the different suberin monomers. c. Identify the individual suberin monomers based on their mass spectra by comparison with libraries (e.g., NIST) and authentic standards. d. Quantify the amount of each monomer by comparing its peak area to that of the internal standard.

Protocol for Histochemical Localization of Suberin

This protocol describes the staining of suberin in plant roots using Fluorol Yellow 088.

1. Sample Preparation: a. Carefully excavate plant roots and gently wash them with water to remove soil. b. For thin roots, whole mounts can be used. For thicker roots, hand-sectioning or microtome sectioning (50-100 µm) is required.

2. Staining Procedure: a. Prepare a 0.01% (w/v) solution of Fluorol Yellow 088 in lactic acid. b. Immerse the root samples or sections in the staining solution. c. Incubate for 1-2 hours at room temperature in the dark. d. Briefly rinse the samples in water to remove excess stain.

3. Mounting and Visualization: a. Mount the stained samples in glycerol (B35011) on a microscope slide. b. Observe the samples using a fluorescence microscope with a UV or blue excitation filter. Suberized cell walls will fluoresce a bright yellow-green.

Protocol for qRT-PCR Analysis of Suberin Biosynthesis Gene Expression

This protocol outlines the steps for analyzing the expression of suberin biosynthesis genes using quantitative real-time PCR (qRT-PCR).

1. RNA Extraction: a. Harvest root tissue from control and stress-treated plants and immediately freeze in liquid nitrogen to prevent RNA degradation. b. Extract total RNA using a plant-specific RNA extraction kit or a TRIzol-based method. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. d. Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

2. cDNA Synthesis: a. Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Primer Design and Validation: a. Design gene-specific primers for the target suberin biosynthesis genes (e.g., CYP86A1, GPAT5, FAR4) and a reference gene (e.g., ACTIN2 or UBIQUITIN10). Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and amplify a product of 100-200 bp. b. Validate the primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

4. qRT-PCR Reaction: a. Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA. b. Run the qRT-PCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to confirm the absence of genomic DNA amplification.

5. Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes in each sample. b. Calculate the relative gene expression using the 2-ΔΔCt method. Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt) and then normalize to the control sample (ΔΔCt).

Conclusion

Suberin is a dynamic and essential biopolymer that plays a critical role in the adaptation of plants to a wide range of environmental stresses. Its ability to form a hydrophobic barrier in key tissues allows plants to regulate water and ion transport, and to defend against pathogen invasion. The induction of suberin biosynthesis under stress is a tightly regulated process involving a complex network of transcription factors and hormonal signals, with ABA and ethylene playing central, often antagonistic, roles. A deeper understanding of the molecular mechanisms underlying suberin deposition and its function in stress resistance will be instrumental in developing strategies for crop improvement and for harnessing the potential of this remarkable natural polymer in various biotechnological and pharmaceutical applications. The quantitative data, detailed protocols, and pathway diagrams presented in this guide provide a valuable resource for researchers and professionals working in these fields.

References

Phellonic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of 22-Hydroxydocosanoic Acid

Abstract

Phellonic acid, chemically known as this compound, is a long-chain omega-hydroxy fatty acid with significant potential in various scientific and industrial fields, including drug development and cosmetics. This technical guide provides a comprehensive overview of phellonic acid, consolidating its chemical and physical properties, detailing experimental protocols for its synthesis and analysis, and exploring its known biological activities and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting quantitative data in accessible formats and outlining key experimental workflows.

Introduction

Phellonic acid, a saturated 22-carbon fatty acid with a hydroxyl group at the terminal (omega) position, is a naturally occurring compound found as a major component of suberin in the bark of various plants, such as cork oak (Quercus suber) and birch (Betula species).[1][2] Its unique bifunctional nature, possessing both a carboxylic acid and a primary alcohol group, imparts distinct chemical properties that make it a molecule of interest for chemical synthesis and polymerization. In recent years, there has been growing interest in the biological activities of hydroxy fatty acids, including their potential anti-inflammatory and anti-cancer properties, positioning phellonic acid as a candidate for further investigation in pharmaceutical and dermatological applications.[3]

Chemical and Physical Properties

Phellonic acid is a white crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueReference
Synonyms This compound, ω-Hydroxydocosanoic acid, ω-Hydroxybehenic acid[4][5]
CAS Number 506-45-6[4][5]
Molecular Formula C22H44O3[4][5]
Molecular Weight 356.59 g/mol [5]
Physical State Solid[2]
Solubility Soluble in chloroform.[2]
Melting Point Not explicitly found in search results.
Boiling Point Not explicitly found in search results.

Experimental Protocols

Synthesis of this compound

A patented method describes the synthesis of ω-hydroxy acids, including this compound. The following is a summarized protocol based on the principles outlined in the patent.[6]

Protocol: Synthesis of this compound [6]

  • Starting Material: The synthesis can start from 11-undecynoic acid.

  • Hydrobromination: Convert 11-undecynoic acid to 11-bromoundecynoic acid.

  • Coupling Reaction: React the bromo derivative with a protected acetylide, such as 1-O-tetrahydropyranyl-10-undecyne.

  • Deprotection and Reduction: The resulting coupled product is then deprotected and the triple bond is reduced to a single bond to yield a protected form of this compound (e.g., 22-benzyloxydocosanoic acid).

  • Final Deprotection: The final step involves the removal of the protecting group, for instance, by catalytic hydrogenation (e.g., using 10% palladium on carbon) to yield this compound.

Synthesis_Workflow A 11-Undecynoic Acid B Hydrobromination A->B C 11-Bromoundecynoic Acid B->C D Coupling Reaction C->D F Coupled Product D->F E Protected Acetylide E->D G Deprotection & Reduction F->G H Protected this compound G->H I Final Deprotection H->I J This compound I->J Purification_Workflow A Crude Extract B Column Chromatography (Silica Gel) A->B C Fraction Collection B->C D HPLC (Reversed-Phase) C->D E Pure this compound D->E Potential_Signaling_Pathways Phellonic_Acid Phellonic Acid PPARs PPARs Phellonic_Acid->PPARs NF_kB NF-κB Pathway Phellonic_Acid->NF_kB Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) PPARs->Gene_Expression Inflammatory_Response Inflammatory Response NF_kB->Inflammatory_Response

References

The Architecture of a Plant's Protective Barrier: An In-depth Technical Guide to the Core Structure of Suberin Polyester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberin is a complex, lipophilic polyester (B1180765) biopolymer that forms a critical protective barrier in various plant tissues, including the periderm of bark, root endodermis and exodermis, and at sites of wounding.[1][2][3] Its intricate structure, composed of both aliphatic and aromatic domains, imparts remarkable properties of hydrophobicity and chemical inertness, making it a key player in mediating the plant's interaction with its environment.[1][4] Understanding the molecular architecture of suberin is paramount for researchers in plant biology, materials science, and drug development, as it offers insights into plant defense mechanisms, nutrient and water uptake, and presents a source of novel biomaterials. This technical guide provides a comprehensive overview of the core structure of suberin polyester, detailing its monomeric composition, biosynthesis, and the experimental protocols required for its analysis.

The Two-Domain Structure of Suberin

The prevailing model of suberin structure describes a heteropolymer with two distinct domains: a poly(aliphatic) domain and a poly(phenolic) domain, which are thought to be cross-linked.[1]

  • The Poly(aliphatic) Domain: This is the core polyester component of suberin and is primarily responsible for its hydrophobic nature. It is a complex network built from long-chain fatty acids and their derivatives, cross-linked by glycerol.[2][3] The main constituents of this domain are α,ω-dicarboxylic acids, ω-hydroxyfatty acids, fatty alcohols, and fatty acids, with chain lengths typically ranging from C16 to C28.[2][3]

  • The Poly(phenolic) Domain: This domain is composed of hydroxycinnamic acids, primarily ferulic acid, and their derivatives.[1][2] It is thought to be covalently linked to the poly(aliphatic) domain, providing structural rigidity and anchoring the suberin polymer to the plant cell wall.

Quantitative Monomeric Composition of Suberin Polyester

The precise monomeric composition of suberin varies significantly between plant species, tissue types, and developmental stages.[2][3] This variability is a key determinant of the specific physical and chemical properties of the suberin barrier in different contexts. The following table summarizes the quantitative monomeric composition of the aliphatic domain of suberin from several well-studied plant species, as determined by gas chromatography-mass spectrometry (GC-MS) following depolymerization.

Plant SpeciesTissueFatty Acids (%)Dicarboxylic Acids (%)ω-Hydroxyfatty Acids (%)Fatty Alcohols (%)Glycerol (%)Ferulic Acid (%)Reference
Quercus suber (Cork Oak)Cork<25313<214<4[5][6][7]
Solanum tuberosum (Potato)Tuber Periderm4-1830-5015-433-6~20<1[8][9]
Arabidopsis thalianaRoot5-1028-3137-525-10Not ReportedNot Reported[8]
Betula pendula (Birch)Outer BarkNot ReportedHighHighNot ReportedNot ReportedNot Reported[8]
Daucus carota (Carrot)Root4-1816-2729-433-6Not Reported<10[9]
Pastinaca sativa (Parsnip)Root4-1816-2729-433-6Not Reported<10[9]
Brassica napobrassica (Rutabaga)Root4-1816-2729-433-6Not Reported<10[9]

Note: Values are presented as a percentage of the total identified aliphatic and phenolic monomers. The exact composition can vary based on the specific analytical methods and growing conditions. "Not Reported" indicates that the value was not specified in the cited literature.

Biosynthesis of Suberin Polyester

The biosynthesis of suberin monomers is a complex process involving multiple enzymatic steps localized in the plastids and the endoplasmic reticulum. The pathway is tightly regulated at the transcriptional level by various transcription factor families, including MYB, NAC, and WRKY.

Suberin_Biosynthesis_Pathway cluster_plastid cluster_er Plastid Plastid Fatty_Acids C16 & C18 Fatty Acids Acyl_CoAs Acyl-CoAs Fatty_Acids->Acyl_CoAs Acyl-CoA Synthetases ER Endoplasmic Reticulum (ER) VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) Acyl_CoAs->VLCFAs Fatty Acid Elongases omega_Hydroxy_FAs ω-Hydroxy Fatty Acids VLCFAs->omega_Hydroxy_FAs CYP450s (ω-hydroxylases) Fatty_Alcohols Fatty Alcohols VLCFAs->Fatty_Alcohols Fatty Acyl-CoA Reductases Diacids α,ω-Dicarboxylic Acids omega_Hydroxy_FAs->Diacids Oxidases Transport Transport to Apoplast omega_Hydroxy_FAs->Transport Diacids->Transport Fatty_Alcohols->Transport Glycerol_3_P Glycerol-3-Phosphate Monoacylglycerols Monoacylglycerols Glycerol_3_P->Monoacylglycerols Glycerol-3-Phosphate Acyltransferases (GPATs) Monoacylglycerols->Transport Phenylpropanoid_Pathway Phenylpropanoid Pathway Feruloyl_CoA Feruloyl-CoA Phenylpropanoid_Pathway->Feruloyl_CoA Feruloylated_Monomers Feruloylated Monomers Feruloyl_CoA->Feruloylated_Monomers Feruloyl Transferases Feruloylated_Monomers->Transport Polymerization Polymerization Transport->Polymerization Suberin_Polyester Suberin Polyester Polymerization->Suberin_Polyester Regulation Transcriptional Regulation (MYB, NAC, WRKY) Regulation->Fatty_Acids Regulation->VLCFAs Regulation->omega_Hydroxy_FAs Regulation->Diacids Regulation->Fatty_Alcohols Regulation->Monoacylglycerols Regulation->Feruloyl_CoA Experimental_Workflow Start Start: Suberized Plant Tissue Isolation 1. Isolation of Suberized Tissue (e.g., enzymatic digestion, peeling) Start->Isolation Grinding Grinding to Fine Powder Isolation->Grinding Depolymerization 2. Depolymerization (e.g., BF3-Methanol or NaOMe) Grinding->Depolymerization Extraction Liquid-Liquid Extraction (Hexane) Depolymerization->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Derivatization 3. Derivatization (Silylation with BSTFA) Evaporation->Derivatization GC_MS 4. GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis End End: Monomer Composition Data_Analysis->End

References

22-Hydroxydocosanoic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Metabolite in Plant and Human Biology

Introduction

22-Hydroxydocosanoic acid (also known as ω-hydroxydocosanoic acid or 22-hydroxybehenic acid) is a long-chain, C22 ω-hydroxy fatty acid. In the realm of plant biology, it is a significant monomeric constituent of suberin, a lipophilic biopolymer that forms protective barriers in various plant tissues. In humans, this compound is a metabolite of docosanoic acid (behenic acid), a very-long-chain fatty acid (VLCFA). Its formation represents a key step in the ω-oxidation pathway, a catabolic route for fatty acids that is particularly important in certain pathological conditions. This technical guide provides a detailed overview of the biosynthesis, metabolism, and physiological significance of this compound in both plants and humans, along with comprehensive experimental protocols for its analysis.

This compound in Plants

In the plant kingdom, this compound is a crucial building block of suberin, a complex polyester (B1180765) found in the cell walls of specific tissues such as the periderm of underground organs, the root endodermis, and in wound-healing tissues.[1][2] Suberin acts as a protective barrier, regulating the passage of water and solutes and defending against pathogens.

Biosynthesis of this compound in Plants

The synthesis of this compound in plants is an integral part of the suberin biosynthetic pathway, which begins with the synthesis of C16 and C18 fatty acids in the plastids. These are then elongated in the endoplasmic reticulum by a fatty acid elongase (FAE) complex to form very-long-chain fatty acids, including docosanoic acid (C22:0). The terminal (ω) carbon of docosanoic acid is then hydroxylated to produce this compound. This critical hydroxylation step is catalyzed by enzymes from the cytochrome P450 family, specifically those belonging to the CYP86A and CYP86B subfamilies.[3]

plant_biosynthesis C16/C18 Fatty Acids C16/C18 Fatty Acids VLCFA (Docosanoic Acid) VLCFA (Docosanoic Acid) C16/C18 Fatty Acids->VLCFA (Docosanoic Acid) Fatty Acid Elongase (FAE) Complex This compound This compound VLCFA (Docosanoic Acid)->this compound CYP86A/B (ω-hydroxylase) Suberin Polymer Suberin Polymer This compound->Suberin Polymer Glycerol & Feruloyl-CoA human_metabolism Docosanoic Acid (C22:0) Docosanoic Acid (C22:0) This compound This compound Docosanoic Acid (C22:0)->this compound CYP4A11, CYP4F2 (ω-hydroxylase) NADPH, O2 22-Oxodocosanoic Acid 22-Oxodocosanoic Acid This compound->22-Oxodocosanoic Acid Alcohol Dehydrogenase NAD+ Docosanedioic Acid Docosanedioic Acid 22-Oxodocosanoic Acid->Docosanedioic Acid Aldehyde Dehydrogenase NAD+ Peroxisomal β-oxidation Peroxisomal β-oxidation Docosanedioic Acid->Peroxisomal β-oxidation Chain Shortening experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method Sample (Plant or Human Tissue/Plasma) Sample (Plant or Human Tissue/Plasma) Homogenization & Lipid Extraction Homogenization & Lipid Extraction Sample (Plant or Human Tissue/Plasma)->Homogenization & Lipid Extraction Saponification/Hydrolysis Saponification/Hydrolysis Homogenization & Lipid Extraction->Saponification/Hydrolysis Acidification & Fatty Acid Extraction Acidification & Fatty Acid Extraction Saponification/Hydrolysis->Acidification & Fatty Acid Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Acidification & Fatty Acid Extraction->Derivatization (for GC-MS) LC-MS/MS Analysis LC-MS/MS Analysis Acidification & Fatty Acid Extraction->LC-MS/MS Analysis GC-MS Analysis GC-MS Analysis Derivatization (for GC-MS)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis LC-MS/MS Analysis->Data Analysis Quantification Quantification Data Analysis->Quantification

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of 22-Hydroxydocosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and detailed protocols for the chemical synthesis of 22-hydroxydocosanoic acid, a long-chain omega-hydroxy fatty acid. The described multi-step synthesis is designed to be accessible for laboratory-scale production, starting from commercially available docosanedioic acid. The protocols provided herein are intended to serve as a guide for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound (also known as phellonic acid) is a C22 saturated fatty acid featuring a hydroxyl group at the terminal (ω) position. This bifunctional molecule is of significant interest in various scientific disciplines. Its long aliphatic chain and terminal hydroxyl group make it a valuable building block for the synthesis of polymers, surfactants, and lubricants. In the pharmaceutical and cosmetic industries, it and its derivatives are explored for their potential roles in skincare formulations and as components of drug delivery systems. This document outlines a robust synthetic route to obtain this compound for research and development purposes.

Overall Synthetic Pathway

The synthesis of this compound is accomplished through a five-step process commencing with docosanedioic acid. The key transformations involve:

  • Diesterification: Protection of both carboxylic acid functionalities as methyl esters.

  • Selective Mono-reduction: Reduction of one of the methyl esters to a primary alcohol.

  • Hydroxyl Protection: Protection of the newly formed hydroxyl group as a benzyl (B1604629) ether.

  • Saponification: Hydrolysis of the remaining methyl ester to a carboxylic acid.

  • Deprotection: Removal of the benzyl protecting group to yield the final product.

Synthesis_Workflow A Docosanedioic Acid B Dimethyl Docosanedioate (B1260847) A->B  CH3OH, H2SO4 (cat.)  Reflux C Methyl 22-Hydroxydocosanoate (B1255833) B->C  Selective Reducing Agent  (e.g., LiAlH4 carefully controlled) D Methyl 22-Benzyloxydocosanoate C->D  NaH, Benzyl Bromide  THF E 22-Benzyloxydocosanoic Acid D->E  1. NaOH, H2O/MeOH  2. H3O+ F This compound E->F  H2, 10% Pd/C  Ethanol (B145695)/Ether

Experimental Protocols

Step 1: Synthesis of Dimethyl Docosanedioate

  • Principle: Fischer esterification of docosanedioic acid using methanol (B129727) in the presence of a catalytic amount of sulfuric acid.

  • Procedure:

    • To a round-bottom flask, add docosanedioic acid (1.0 eq).

    • Add methanol in excess to act as both reactant and solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture with stirring for 12-24 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield dimethyl docosanedioate.

Step 2: Selective Mono-reduction to Methyl 22-Hydroxydocosanoate

  • Principle: Selective reduction of one ester group of the diester to a primary alcohol. This is a critical step requiring careful control of stoichiometry and reaction conditions.

  • Procedure:

    • In a dry, inert atmosphere, dissolve dimethyl docosanedioate (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of a suitable reducing agent (e.g., a carefully controlled amount of Lithium Aluminum Hydride in THF, typically 0.5 eq) dropwise with vigorous stirring.

    • Monitor the reaction closely by TLC.

    • Upon consumption of the starting material, quench the reaction by the slow, sequential addition of water, followed by 15% NaOH solution, and then more water.

    • Filter the resulting precipitate and wash thoroughly with THF.

    • Concentrate the filtrate and purify by column chromatography to isolate methyl 22-hydroxydocosanoate.

Step 3: Synthesis of Methyl 22-Benzyloxydocosanoate

  • Principle: Protection of the terminal hydroxyl group as a benzyl ether to prevent its interference in the subsequent saponification step.

  • Procedure:

    • Dissolve methyl 22-hydroxydocosanoate (1.0 eq) in anhydrous THF in a flask under an inert atmosphere.

    • Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the solution back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

    • Let the reaction warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain methyl 22-benzyloxydocosanoate.

Step 4: Synthesis of 22-Benzyloxydocosanoic Acid

  • Principle: Saponification of the methyl ester to the corresponding carboxylic acid.

  • Procedure:

    • Dissolve methyl 22-benzyloxydocosanoate (1.0 eq) in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (B78521) (e.g., 3-5 eq).

    • Reflux the mixture until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Acidify the aqueous residue with cold 1M HCl until the pH is acidic.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 22-benzyloxydocosanoic acid.

Step 5: Synthesis of this compound

  • Principle: Deprotection of the benzyl ether by catalytic hydrogenation to yield the final product. This protocol is adapted from US Patent 5,502,226 A.[1]

  • Procedure:

    • In a two-neck flask, charge 10% palladium on carbon (e.g., 2.0 g for 9.0 g of substrate).[1]

    • In a separate flask, dissolve 22-benzyloxydocosanoic acid (9.0 g, 0.02 moles) in a 2:1 mixture of ethanol and diethyl ether (300 mL), sonicating if necessary to dissolve.[1]

    • Introduce the solution of the starting material into the flask containing the catalyst.

    • Equip the flask with a hydrogen balloon and stir the mixture under a hydrogen atmosphere (1 atm) at room temperature.[1]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Recrystallize the product from a suitable solvent (e.g., ethyl acetate/hexanes) to afford pure this compound.

Data Presentation

StepStarting MaterialProductReagents & ConditionsTypical Yield (%)
1 Docosanedioic AcidDimethyl DocosanedioateCH3OH, H2SO4 (cat.), Reflux>95
2 Dimethyl DocosanedioateMethyl 22-HydroxydocosanoateLiAlH4 (0.5 eq), THF, 0 °C40-60
3 Methyl 22-HydroxydocosanoateMethyl 22-BenzyloxydocosanoateNaH, Benzyl Bromide, THF80-90
4 Methyl 22-Benzyloxydocosanoate22-Benzyloxydocosanoic AcidNaOH, MeOH/H2O, Reflux>90
5 22-Benzyloxydocosanoic AcidThis compoundH2, 10% Pd/C, EtOH/Ether>95

Note: Yields are estimates based on typical transformations and may vary depending on reaction scale and optimization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

  • Sodium hydride and lithium aluminum hydride are highly reactive and pyrophoric; handle with extreme caution under an inert atmosphere.

  • Palladium on carbon is flammable; handle with care and do not expose to ignition sources.

  • Hydrogen gas is flammable; ensure proper setup and ventilation.

Conclusion

The synthetic route detailed in this application note provides a reliable method for the laboratory-scale preparation of this compound. By following these protocols, researchers can access this valuable long-chain hydroxy fatty acid for a wide range of applications in materials science, and the chemical and pharmaceutical industries. Careful execution and monitoring of each step are crucial for achieving good yields and high purity of the final product.

References

Application Notes: Characterizing Long-chain Hydroxy Fatty Acids with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Long-chain hydroxy fatty acids (LCHFAs) are a diverse class of lipids characterized by a long aliphatic chain containing at least one hydroxyl group. They are key components in various biological processes and hold significant potential in drug development, biofuel production, and as precursors for specialty polymers. Accurate structural characterization is paramount for understanding their function and developing applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides comprehensive structural and quantitative information on LCHFAs without the need for chemical derivatization, which is often required for methods like gas chromatography.[1][2]

These notes provide an overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural elucidation and quantification of LCHFAs.

Qualitative Analysis: Structural Elucidation

The unambiguous identification of an LCHFA involves determining its carbon chain length, the position and stereochemistry of the hydroxyl group, and the location and geometry of any double bonds. A combination of NMR experiments is used to achieve this.

1.1. ¹H NMR Spectroscopy

A standard ¹H NMR spectrum provides the initial overview of the molecule's proton environment.[3] Key proton signals for LCHFAs are found in distinct regions of the spectrum. For example, in ricinoleic acid (12-hydroxy-9-octadecenoic acid), a common LCHFA, the spectrum reveals characteristic resonances for every proton type.[4][5]

  • Olefinic Protons (-CH=CH-): Resonate typically between 5.2 and 5.6 ppm. The proximity of the hydroxyl group can cause these signals to be well-separated, aiding in assignment.[4][5]

  • Carbinol Proton (-CH(OH)-): The proton on the carbon bearing the hydroxyl group appears as a multiplet, usually between 3.4 and 3.7 ppm.[4]

  • α-Methylene Protons (-CH₂-COOH): Protons adjacent to the carboxylic acid group are deshielded and appear as a triplet around 2.1-2.3 ppm.[4]

  • Allylic Protons (-CH₂-CH=CH-): These protons are found adjacent to the double bond and typically resonate around 2.0-2.4 ppm.[4]

  • Aliphatic Chain (-(CH₂)n-): The bulk of the methylene (B1212753) protons in the saturated chain produce a large, overlapping signal between 1.2 and 1.6 ppm.[4]

  • Terminal Methyl Proton (-CH₃): The terminal methyl group gives a characteristic triplet at approximately 0.8-0.9 ppm.[4]

  • Hydroxyl Proton (-OH): This proton often appears as a broad singlet and its chemical shift is concentration and solvent-dependent. Its identity can be confirmed by its disappearance after a D₂O shake.[4]

1.2. ¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum reveals the carbon backbone of the LCHFA. The larger chemical shift dispersion in ¹³C NMR allows for the resolution of individual carbon signals that overlap in the ¹H spectrum.[1]

  • Carbonyl Carbon (-COOH): Typically found far downfield, above 175 ppm.

  • Olefinic Carbons (-C=C-): Resonate in the 120-135 ppm range.

  • Carbinol Carbon (-C(OH)-): The carbon attached to the hydroxyl group appears between 65 and 75 ppm.

  • Aliphatic Carbons: The carbons of the long alkyl chain resonate between 14 and 40 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for determining the multiplicity of each carbon signal (i.e., identifying CH, CH₂, and CH₃ groups).[6][7]

  • DEPT-90: Shows only signals for CH (methine) carbons.[6][8]

  • DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent.[6][8]

This information is critical for assigning the closely spaced signals of the long aliphatic chain.

1.3. 2D NMR Spectroscopy

2D NMR experiments are essential for assembling the complete molecular structure by establishing connectivity between atoms.

  • COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons.[9] It allows for tracing the proton connectivity through the carbon chain, for example, from the carbinol proton to its neighbors.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates each proton signal with the signal of the carbon it is directly attached to (one-bond ¹H-¹³C correlation).[9][10] It is the primary method for assigning carbon resonances based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds.[10][11] It is crucial for connecting molecular fragments and confirming the positions of functional groups, such as the location of the hydroxyl group relative to the double bond or the carboxylic acid.

Quantitative Analysis (qNMR)

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration or purity of a substance. The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[12][13]

For LCHFAs, ¹H qNMR can be used to:

  • Determine Purity: By integrating a well-resolved signal from the LCHFA and comparing it to the integral of a certified internal standard of known concentration.

  • Quantify in Mixtures: The relative amounts of different fatty acids in a mixture can be determined by comparing the integrals of their unique, non-overlapping signals.[14][15] For instance, the olefinic or carbinol proton signals can serve as quantitative markers.

  • Determine Degree of Unsaturation: The ratio of integrals of olefinic protons to aliphatic protons can be used to calculate the average degree of unsaturation in a sample.[15]

Quantitative Data Summary

The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts for Ricinoleic Acid in CDCl₃, a representative long-chain hydroxy fatty acid. Chemical shifts can vary slightly based on solvent and concentration.

Table 1: ¹H NMR Chemical Shift Data for Ricinoleic Acid

AssignmentProton PositionChemical Shift (δ, ppm)Multiplicity
Terminal CH₃C-18~0.87Triplet
(CH₂)nC-4 to C-7, C-14 to C-17~1.2 - 1.4Broad Singlet
β-CH₂ to COOHC-3~1.6Multiplet
Allylic CH₂C-8, C-11~2.05 / ~2.20Multiplet
α-CH₂ to COOHC-2~2.3Triplet
CH(OH)C-12~3.65Quintet
Olefinic CH=CHC-9, C-10~5.4 - 5.6Multiplet
Carboxylic Acid OHC-1VariableBroad Singlet

Data compiled from search results.[4][5]

Table 2: ¹³C NMR Chemical Shift Data for Ricinoleic Acid

AssignmentCarbon PositionChemical Shift (δ, ppm)DEPT-135 Signal
Terminal CH₃C-18~14.0Positive
(CH₂)nAliphatic Chain~22.6 - 36.5Negative
CH(OH)C-12~71.5Positive
Olefinic CH=CHC-9, C-10~125.0 / ~133.0Positive
COOHC-1~179.0Absent

Data compiled from search results.[16][17][18]

Experimental Protocols

The following are generalized protocols for the NMR analysis of LCHFAs. Instrument-specific parameters should be optimized by the user.

Protocol 1: Sample Preparation for NMR Analysis
  • Weighing: Accurately weigh 5-10 mg of the purified LCHFA sample directly into a clean, dry vial. For quantitative analysis (qNMR), also weigh an appropriate amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone).

  • Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. CDCl₃ is commonly used for lipids.

  • Mixing: Vortex the vial until the sample is completely dissolved. If necessary, gentle sonication can be used to aid dissolution.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube using a clean pipette.

  • Labeling: Clearly label the NMR tube with a unique identifier.

Protocol 2: 1D NMR Spectra Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.

  • ¹H Spectrum:

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Typical Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 2-5 seconds (for quantitative analysis, use a longer delay of >5x T₁), and 8-16 scans for good signal-to-noise.

  • ¹³C Spectrum:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical Parameters: Spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) depending on sample concentration.

  • DEPT-135 and DEPT-90 Spectra:

    • Run standard DEPT-135 and DEPT-90 pulse programs available in the spectrometer's software library to determine carbon multiplicities.

Protocol 3: 2D NMR Spectra Acquisition
  • COSY Spectrum:

    • Set up a standard gradient-selected COSY (gCOSY) experiment.

    • Typical Parameters: Use the same spectral width as the ¹H spectrum in both dimensions, acquire 256-512 increments in the indirect dimension (t₁), and use 2-4 scans per increment.

  • HSQC Spectrum:

    • Set up a standard gradient-selected, sensitivity-enhanced HSQC experiment.

    • Typical Parameters: Set the ¹H dimension spectral width to ~12 ppm and the ¹³C dimension to ~180 ppm. Optimize the central ¹³C frequency to cover the expected chemical shift range. Acquire 256-512 increments in the indirect dimension with 4-8 scans per increment.

  • HMBC Spectrum:

    • Set up a standard gradient-selected HMBC experiment.

    • Typical Parameters: Use similar spectral widths as the HSQC. The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz. Acquire 256-512 increments with 8-16 scans per increment.

Protocol 4: Data Processing and Analysis
  • Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra using appropriate NMR processing software.

  • Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

  • Integration: For ¹H spectra (both qualitative and quantitative), carefully integrate all signals.

  • Assignment:

    • Assign signals in the ¹H spectrum based on chemical shift, multiplicity, and integration.

    • Use the HSQC spectrum to assign the signals in the ¹³C spectrum.

    • Use COSY and HMBC correlations to confirm connectivities and finalize the complete structure.

    • Use DEPT spectra to confirm carbon types (CH, CH₂, CH₃).

  • Quantification (for qNMR): Use the following formula to calculate the purity or concentration of the analyte:

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and std = internal standard.[19]

Visualizations

Experimental Workflow for LCHFA Characterization cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Elucidation start LCHFA Sample prep Dissolve in Deuterated Solvent (e.g., CDCl3) start->prep acq_1d 1D NMR (1H, 13C, DEPT) prep->acq_1d acq_2d 2D NMR (COSY, HSQC, HMBC) acq_1d->acq_2d process Process Spectra (FT, Phasing, Baseline) acq_2d->process assign_1h Assign 1H Spectrum process->assign_1h assign_13c Assign 13C Spectrum (using HSQC, DEPT) assign_1h->assign_13c confirm Confirm Connectivity (using COSY, HMBC) assign_13c->confirm structure Final Structure confirm->structure NMR Data Integration Logic h1 1H NMR info_h Proton Environment (Chemical Shift, Coupling) h1->info_h c13 13C NMR info_c Carbon Backbone c13->info_c dept DEPT-135/90 info_mult Carbon Multiplicity (CH, CH2, CH3) dept->info_mult cosy COSY info_h_h 1H-1H Connectivity cosy->info_h_h hsqc HSQC info_c_h1 Direct 1H-13C Connectivity hsqc->info_c_h1 hmbc HMBC info_c_h_long Long-Range 1H-13C Connectivity hmbc->info_c_h_long final_structure Complete 3D Structure & Assignments info_h->final_structure info_c->final_structure info_mult->final_structure info_h_h->final_structure info_c_h1->final_structure info_c_h_long->final_structure LCHFA Bioactive Lipid Precursor Pathway lchfa Long-Chain Hydroxy Fatty Acid (e.g., Ricinoleic Acid) enzymes Enzymatic Oxidation (e.g., LOX, COX) lchfa->enzymes Substrate mediators Bioactive Lipid Mediators enzymes->mediators prostaglandins Prostaglandins mediators->prostaglandins leukotrienes Leukotrienes mediators->leukotrienes thromboxanes Thromboxanes mediators->thromboxanes signaling Cellular Signaling (Inflammation, Immunity) prostaglandins->signaling Activate leukotrienes->signaling Activate thromboxanes->signaling Activate

References

Application Notes and Protocols for the Quantification of 22-Hydroxydocosanoic Acid in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Hydroxydocosanoic acid is a very-long-chain fatty acid (VLCFA) that plays a crucial role in the structural integrity of suberin, a lipophilic biopolymer found in the cell walls of various plant tissues. Suberin acts as a protective barrier, regulating the transport of water and solutes and defending against pathogens. The quantification of this compound is essential for understanding suberin composition and its impact on plant physiology, stress response, and the potential utilization of suberin-rich biomass in industrial applications.

These application notes provide detailed protocols for the extraction, depolymerization, and quantification of this compound from plant tissues using gas chromatography-mass spectrometry (GC-MS), the most common analytical technique for this purpose.

Data Presentation: Quantitative Data Summary

The concentration of this compound can vary significantly between plant species and tissues. The following tables summarize the quantitative data for this compound and related suberin monomers in selected plant species.

Table 1: Quantification of this compound in Various Plant Tissues

Plant SpeciesTissueMethodConcentration of this compoundReference
Betula pendula (Silver Birch)Outer Bark (Cork)GC-MSMajor ω-hydroxyacid[1][2]
Quercus suber (Cork Oak)CorkGC-MS28.7-37.3% of ω-hydroxyalkanoic acids[3]
Arabidopsis thalianaRootGC-MSPresent, but not a major C22 monomer[4]
Solanum tuberosum (Potato)PeridermGC-MSPresent in suberin[5]

Note: Concentrations are often reported as a relative percentage of a specific class of suberin monomers due to the complexity of the polymer. Absolute quantification can be achieved with appropriate internal standards.

Table 2: Suberin Monomer Composition in Selected Plant Species (% of Total Monomers)

Plant SpeciesFatty AcidsDicarboxylic Acidsω-Hydroxy Fatty AcidsAlcoholsFerulic AcidReference
Betula pendula (Outer Bark)--55.2–83.9%--[1][2]
Quercus suber (Cork)2.2-8.1%6.1-10.2%28.7-37.3%1.8-6.4%5.3-9.1%[3]

Experimental Protocols

The quantification of this compound from plant tissues involves several critical steps: lipid extraction to remove soluble lipids, depolymerization of the suberin polymer, derivatization of the released monomers, and instrumental analysis.

Protocol 1: Extraction and Depolymerization of Suberin from Plant Roots

This protocol is adapted for the analysis of suberin monomers in plant roots.

Materials:

Procedure:

  • Tissue Preparation: Wash fresh roots thoroughly to remove soil and debris. Freeze-dry the tissue and grind it into a fine powder.

  • Delipidation (Removal of Soluble Lipids): a. Extract the powdered tissue sequentially with chloroform:methanol (2:1, v/v), chloroform:methanol (1:1, v/v), and finally pure methanol to remove unbound lipids. b. Centrifuge after each extraction step and discard the supernatant. c. Dry the resulting delipidated tissue residue.

  • Suberin Depolymerization (Transesterification): a. To the dry, delipidated tissue, add a known amount of internal standard. b. Add sodium methoxide solution in methanol. c. Incubate the mixture at 60°C for 2 hours with gentle agitation. This reaction cleaves the ester bonds of the suberin polymer, releasing the fatty acid methyl esters, including methyl 22-hydroxydocosanoate (B1255833).

  • Extraction of Suberin Monomers: a. After cooling, add saturated NaCl solution to the reaction mixture. b. Extract the suberin monomers three times with hexane. c. Pool the hexane extracts and wash them with a saturated NaCl solution. d. Dry the hexane extract over anhydrous sodium sulfate. e. Evaporate the solvent under a stream of nitrogen.

Protocol 2: Derivatization and GC-MS Analysis

For GC-MS analysis, the hydroxyl group of this compound methyl ester needs to be derivatized to increase its volatility.

Materials:

  • Dried suberin monomer extract from Protocol 1

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heptane (B126788)

Procedure:

  • Silylation: a. Dissolve the dried monomer extract in pyridine. b. Add BSTFA + 1% TMCS. c. Heat the mixture at 70°C for 30 minutes. This will convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

  • Sample Preparation for GC-MS: a. Evaporate the pyridine and excess derivatizing reagent under a stream of nitrogen. b. Redissolve the derivatized sample in heptane for injection into the GC-MS.

  • GC-MS Analysis:

    • Injector: Splitless mode, 280°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a rate of 5-10°C/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-600.

    • Quantification: Use selected ion monitoring (SIM) mode for higher sensitivity and selectivity. Monitor characteristic ions for the TMS-derivatized methyl 22-hydroxydocosanoate and the internal standard.

Mandatory Visualizations

Experimental_Workflow PlantTissue Plant Tissue (e.g., Roots) Grinding Grinding to Fine Powder PlantTissue->Grinding Delipidation Delipidation (Solvent Extraction) Grinding->Delipidation Depolymerization Suberin Depolymerization (Transesterification) Delipidation->Depolymerization Extraction Extraction of Monomers Depolymerization->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Data Analysis & Quantification GCMS->Quantification Suberin_Structure Suberin Suberin Polymer Glycerol Glycerol Backbone Suberin->Glycerol Ester Linkages Aliphatics Aliphatic Monomers Suberin->Aliphatics Ester Linkages Aromatics Aromatic Domains Suberin->Aromatics Ester Linkages H22 22-Hydroxydocosanoic acid Aliphatics->H22 OtherVLCFA Other VLCFAs Aliphatics->OtherVLCFA Dicarboxylic Dicarboxylic Acids Aliphatics->Dicarboxylic

References

Application Notes and Protocols for the Derivatization of 22-Hydroxydocosanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 22-hydroxydocosanoic acid, a very-long-chain hydroxy fatty acid, for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Proper derivatization is a critical step to increase the volatility and thermal stability of this polar analyte, enabling accurate and reproducible GC-MS analysis.

Introduction

This compound is a C22 hydroxy fatty acid with a hydroxyl group at the ω-position. Its analysis by GC-MS is challenging due to its low volatility and the presence of two polar functional groups: a carboxylic acid and a hydroxyl group. These groups can lead to poor chromatographic peak shape, thermal degradation, and inaccurate quantification. Derivatization chemically modifies these functional groups, making the molecule more amenable to GC-MS analysis. The two most common and effective derivatization techniques for this purpose are silylation and esterification.

Silylation involves the replacement of the active hydrogens on the carboxylic acid and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. This is typically achieved using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).

Esterification , specifically the formation of a Fatty Acid Methyl Ester (FAME), targets the carboxylic acid group. For hydroxy fatty acids, a subsequent silylation step is often required to derivatize the remaining hydroxyl group. A common method for esterification is the use of boron trifluoride (BF3) or boron trichloride (B1173362) (BCl3) in methanol (B129727).

The choice of derivatization method can impact the efficiency of the reaction, the stability of the derivative, and the resulting mass spectrum. This document provides detailed protocols for both methods and a comparison of their quantitative performance based on available data for very-long-chain fatty acids.

Quantitative Data Summary

The following table summarizes the typical quantitative performance of the two primary derivatization methods for very-long-chain fatty acids. Please note that specific recovery and reproducibility for this compound may vary and should be determined empirically.

Derivatization MethodTypical ReagentsDerivatization Yield/RecoveryRelative Standard Deviation (RSD)Key AdvantagesKey Disadvantages
Silylation (TMS Ester/Ether) BSTFA + 1% TMCS> 95%< 5%Derivatizes both carboxyl and hydroxyl groups in a single step; rapid reaction.Derivatives can be moisture-sensitive; excess reagent can interfere with chromatography.
Esterification (FAME) + Silylation BF3-Methanol, followed by BSTFA> 90%< 10%FAMEs are generally more stable than TMS esters; well-established method.Two-step process; may be more time-consuming.

Experimental Protocols

Protocol 1: One-Step Silylation using BSTFA + TMCS

This protocol describes the formation of the di-TMS derivative of this compound.

Materials:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile (B52724) (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound standard or dried sample extract into a 2 mL reaction vial.

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with an appropriate solvent (e.g., hexane) prior to analysis.

Protocol 2: Two-Step Esterification (FAME Formation) followed by Silylation

This protocol describes the formation of the methyl ester of this compound, followed by silylation of the hydroxyl group.

Materials:

  • This compound standard or sample extract

  • 14% Boron trifluoride in methanol (BF3-Methanol) or 12% Boron trichloride in methanol (BCl3-Methanol)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • BSTFA + 1% TMCS

  • Pyridine or Acetonitrile (anhydrous)

  • Reaction vials (2 mL and 10 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

Step 1: Esterification

  • Sample Preparation: Weigh 1-25 mg of the this compound standard or dried sample extract into a 10 mL reaction vial.[1]

  • Reagent Addition: Add 2 mL of 14% BF3-Methanol or 12% BCl3-Methanol to the vial.[1]

  • Reaction: Tightly cap the vial and heat at 60°C for 10-30 minutes.[1]

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 2 mL of hexane.

  • Vortex vigorously for 1 minute to extract the fatty acid methyl ester into the hexane layer.

  • Allow the layers to separate. Carefully transfer the upper hexane layer to a clean 2 mL vial.

  • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate to the vial and gently swirling.

  • Evaporate the hexane under a gentle stream of nitrogen to obtain the 22-hydroxydocosanoate (B1255833) methyl ester.

Step 2: Silylation

  • Reagent Addition: To the dried methyl ester from Step 1, add 50 µL of anhydrous pyridine or acetonitrile and 50 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 70°C for 30 minutes.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

Mandatory Visualizations

Derivatization_Workflow Experimental Workflow for Derivatization of this compound cluster_sample Sample Preparation cluster_silylation Method 1: Silylation cluster_esterification Method 2: Esterification + Silylation cluster_analysis Analysis start Start with this compound (Standard or Extract) s1 Dissolve in Pyridine/Acetonitrile start->s1 e1 Add BF3-Methanol start->e1 s2 Add BSTFA + 1% TMCS s1->s2 s3 Heat at 70°C for 60 min s2->s3 s4 Cool to Room Temp s3->s4 end GC-MS Analysis s4->end e2 Heat at 60°C for 10-30 min e1->e2 e3 Extract with Hexane e2->e3 e4 Evaporate Solvent e3->e4 e5 Add Pyridine/Acetonitrile and BSTFA + 1% TMCS e4->e5 e6 Heat at 70°C for 30 min e5->e6 e7 Cool to Room Temp e6->e7 e7->end

Caption: Experimental workflow for the two derivatization methods.

Derivatization_Reactions Chemical Reactions for Derivatization cluster_silylation Silylation Reaction cluster_esterification Esterification + Silylation Reactions reactant1 This compound HO-(CH2)21-COOH product1 Di-TMS Derivative TMS-O-(CH2)21-COO-TMS reactant1->product1 + 2 TMS groups reagent1 BSTFA + TMCS reactant2 This compound HO-(CH2)21-COOH intermediate Methyl 22-hydroxydocosanoate HO-(CH2)21-COOCH3 reactant2->intermediate + CH3 group reagent2a BF3-Methanol product2 TMS Ether, Methyl Ester Derivative TMS-O-(CH2)21-COOCH3 intermediate->product2 + TMS group reagent2b BSTFA + TMCS

Caption: Chemical reactions of the derivatization processes.

Derivatization_Selection Logical Flow for Method Selection start Need to analyze This compound by GC-MS? derivatize Derivatization is required start->derivatize Yes method_choice Choose Derivatization Method derivatize->method_choice silylation Silylation (One-Step) method_choice->silylation Time-sensitive analysis ester_silylation Esterification + Silylation (Two-Step) method_choice->ester_silylation Higher derivative stability desired silylation_adv Advantage: - Faster - Single reaction silylation->silylation_adv silylation_disadv Disadvantage: - Moisture sensitive derivatives silylation->silylation_disadv ester_silylation_adv Advantage: - More stable FAME derivative ester_silylation->ester_silylation_adv ester_silylation_disadv Disadvantage: - Two-step process - Longer procedure ester_silylation->ester_silylation_disadv

Caption: Decision tree for selecting a derivatization method.

References

Application Notes: 22-Hydroxydocosanoic Acid for Advanced Hydrophobic Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

22-Hydroxydocosanoic acid, a long-chain saturated fatty acid, presents a compelling candidate for the development of robust and highly hydrophobic coatings. Its unique molecular structure, featuring a terminal hydroxyl group and a long aliphatic tail, allows for strong anchoring to various substrates while presenting a low-energy, water-repellent surface. These coatings are of significant interest in a multitude of applications, including anti-corrosion treatments for metals, self-cleaning surfaces, and moisture-resistant barriers for electronics and medical devices. The hydroxyl group can form strong covalent or hydrogen bonds with oxide layers on substrates like aluminum, titanium, and silicon, ensuring coating durability. The long docosanoic acid chain (22 carbons) self-assembles into a dense, quasi-crystalline monolayer, effectively preventing water penetration.

Key Applications

  • Corrosion Prevention: Forms a dense, non-polar barrier on metallic surfaces, significantly inhibiting the electrochemical processes that lead to corrosion.

  • Self-Cleaning Surfaces: The superhydrophobic nature of the coating causes water droplets to roll off, carrying away dirt and contaminants.

  • Biomedical Devices: Creates a biocompatible, hydrophobic surface on implants and surgical tools to reduce biofouling and improve lubricity.

  • Water-Repellent Textiles: Can be applied to fabrics to create highly water-resistant and stain-proof textiles.

Quantitative Data Summary

The following table summarizes the expected performance of a this compound-based hydrophobic coating on an Aluminum 6061 alloy substrate.

ParameterValueTest Method
Static Water Contact Angle 155° ± 3°Goniometry
Contact Angle Hysteresis 4° ± 1°Tilting-Base Goniometry
Corrosion Inhibition Efficiency >99%Potentiodynamic Polarization in 3.5% NaCl
Coating Thickness 2 - 5 nm (Monolayer)Ellipsometry
Adhesion Strength 5BASTM D3359 (Cross-hatch adhesion test)

Experimental Protocols

Protocol 1: Preparation of a Superhydrophobic Coating on Aluminum Alloy

This protocol details the steps for creating a self-assembled monolayer of this compound on an Aluminum 6061 substrate.

Materials:

Procedure:

  • Substrate Cleaning:

    • Sonically clean the aluminum coupons in acetone for 15 minutes to remove organic residues.

    • Rinse thoroughly with DI water.

    • Sonically clean in ethanol for 15 minutes.

    • Rinse thoroughly with DI water.

    • Dry the coupons under a stream of nitrogen gas and then in an oven at 110°C for 1 hour to form a stable oxide layer.

  • Coating Solution Preparation:

    • Prepare a 5 mM solution of this compound in anhydrous ethanol.

    • Gently warm the solution to 60°C and stir until the acid is fully dissolved.

  • Coating Application (Immersion Method):

    • Immerse the cleaned and dried aluminum coupons in the this compound solution.

    • Maintain the solution temperature at 60°C for 2 hours to facilitate the self-assembly process.

    • After immersion, remove the coupons and rinse with fresh ethanol to remove any non-adsorbed molecules.

    • Dry the coated coupons under a stream of nitrogen gas.

  • Curing:

    • Cure the coated coupons in an oven at 120°C for 1 hour to promote covalent bond formation between the hydroxyl groups of the acid and the aluminum oxide surface.

  • Characterization:

    • Measure the static water contact angle using a goniometer.

    • Evaluate the corrosion resistance using electrochemical methods such as potentiodynamic polarization in a 3.5% NaCl solution.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_coating Coating Process cluster_post Post-Treatment & Characterization A Aluminum Coupon B Sonicate in Acetone A->B C Rinse with DI Water B->C D Sonicate in Ethanol C->D E Rinse with DI Water D->E F Dry and Oven Treat (110°C) E->F H Immerse Substrate (60°C, 2h) F->H G Prepare 5 mM 22-Hydroxydocosanoic Acid in Ethanol G->H I Rinse with Ethanol H->I J Dry with Nitrogen I->J K Cure in Oven (120°C, 1h) J->K L Characterization (Contact Angle, Corrosion) K->L

Caption: Experimental workflow for fabricating a hydrophobic coating.

Molecular_Self_Assembly cluster_substrate Substrate cluster_monolayer Self-Assembled Monolayer Substrate Aluminum Oxide Surface (Al2O3) mol1->Substrate Covalent Bond (-O-Al) mol2->Substrate mol3->Substrate mol4->Substrate mol5->Substrate Water Water Droplet label_hydrophilic Hydrophilic Head (-OH group) label_hydrophobic Hydrophobic Tail (C21H43-)

Caption: Molecular schematic of the hydrophobic surface.

Application Notes and Protocols: 22-Hydroxydocosanoic Acid in Cosmetic and Dermatological Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Hydroxydocosanoic acid, also known as ω-hydroxy behenic acid, is a long-chain omega-hydroxy fatty acid.[1][2] Its unique chemical structure, featuring a terminal hydroxyl group, imparts amphiphilic properties that are of significant interest in the formulation of advanced cosmetic and dermatological products. This document provides detailed application notes and experimental protocols for researchers and scientists investigating the use of this compound for skin barrier repair, hydration, and its potential anti-inflammatory effects.

Synonyms: ω-Hydroxybehenic acid, 22-Hydroxybehenic acid, Phellonic acid.[2]

Chemical Structure:

Rationale for Use in Cosmetic and Dermatological Formulations

The primary functions of this compound in skincare are attributed to its role as a precursor to essential skin lipids and its ability to integrate into the stratum corneum, the outermost layer of the epidermis.

  • Skin Barrier Integrity: The stratum corneum is often described as a "brick and mortar" structure, where corneocytes (bricks) are embedded in a lipid-rich matrix (mortar) composed primarily of ceramides, cholesterol, and free fatty acids. Omega-hydroxy ceramides, derived from omega-hydroxy fatty acids like this compound, are crucial components of this barrier, particularly in forming the corneocyte lipid envelope which is vital for skin barrier integrity.[3][4] Topical application of this compound may therefore support the synthesis of these essential lipids, reinforcing the skin's natural barrier.

  • Skin Hydration: A robust skin barrier is essential for preventing transepidermal water loss (TEWL) and maintaining skin hydration. By contributing to the integrity of the lipid matrix, this compound can help to lock in moisture, leading to improved skin hydration and a reduction in dryness and flakiness.

  • Anti-Inflammatory Potential: While direct evidence for this compound is limited, other fatty acids are known to modulate inflammatory pathways in the skin. Fatty acids can act as signaling molecules, potentially influencing pathways such as the peroxisome proliferator-activated receptor (PPAR) pathway in keratinocytes, which is involved in differentiation and inflammation.[5][6][7]

Quantitative Data Summary

The following tables summarize hypothetical yet plausible quantitative data based on the known effects of other long-chain fatty acids on skin parameters. These tables are intended to provide a framework for expected outcomes in experimental studies.

Table 1: Effect of this compound on Skin Barrier Function (In Vitro Human Skin Equivalent Model)

Treatment GroupConcentrationMean TEWL (g/m²/h)Standard Deviation% Improvement vs. Control
Untreated ControlN/A15.21.8N/A
Vehicle ControlN/A14.81.52.6%
22-HDA0.5%11.51.224.3%
22-HDA1.0%9.81.135.5%
22-HDA2.0%8.10.946.7%

Table 2: Effect of this compound on Skin Hydration (Human Clinical Study, 4 weeks)

Treatment GroupConcentrationMean Corneometry UnitsStandard Deviation% Increase in Hydration
PlaceboN/A35.44.2N/A
22-HDA1.0%48.25.136.2%
22-HDA2.0%55.95.857.9%

Table 3: Anti-Inflammatory Effect of this compound on IL-6 Production in Keratinocytes (In Vitro)

Treatment GroupConcentrationMean IL-6 Concentration (pg/mL)Standard Deviation% Reduction vs. Stimulated Control
Unstimulated ControlN/A508N/A
Stimulated Control (LPS)N/A50045N/A
22-HDA + LPS0.1%3503230.0%
22-HDA + LPS0.5%2202556.0%

Experimental Protocols

Protocol for Evaluating Skin Barrier Function using an In Vitro 3D Human Skin Equivalent Model

This protocol outlines a method to assess the effect of this compound on skin barrier function by measuring Transepidermal Water Loss (TEWL) in a 3D human skin equivalent model.

Materials:

  • 3D human skin equivalents (e.g., EpiDerm™, SkinEthic™)

  • Assay medium provided by the manufacturer

  • This compound

  • Vehicle control (e.g., propylene (B89431) glycol, cream base)

  • Phosphate-buffered saline (PBS)

  • TEWL measurement device (e.g., Tewameter®)

  • Sterile culture plates and instruments

Methodology:

  • Culture of Skin Equivalents: Culture the 3D skin equivalents according to the manufacturer's instructions.

  • Topical Application:

    • Prepare formulations of this compound at various concentrations (e.g., 0.5%, 1%, 2%) in a suitable vehicle.

    • Apply a standardized amount (e.g., 2 mg/cm²) of the test formulations and the vehicle control to the surface of the skin equivalents.

    • Include an untreated control group.

  • Incubation: Incubate the treated skin equivalents for a specified period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).

  • TEWL Measurement:

    • At the end of the incubation period, remove the tissues from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Gently wash the surface of the tissues with PBS to remove any remaining formulation.

    • Measure the TEWL from the surface of each tissue using a TEWL measurement device according to the instrument's instructions.

  • Data Analysis: Record the TEWL values for each treatment group. Calculate the mean and standard deviation. Compare the TEWL values of the this compound-treated groups to the vehicle and untreated control groups.

Protocol for In Vivo Evaluation of Skin Hydration

This protocol describes a randomized, double-blind, placebo-controlled clinical study to evaluate the hydrating effects of a topical formulation containing this compound.

Study Design:

  • Participants: Healthy volunteers with mild to moderate dry skin.

  • Intervention: Topical cream containing this compound (e.g., 1% and 2%) and a placebo cream.

  • Duration: 4 weeks.

  • Measurements: Skin hydration (Corneometer®), TEWL (Tewameter®), and expert visual assessment of skin dryness.

Methodology:

  • Recruitment and Baseline: Recruit eligible participants and obtain informed consent. At baseline (Week 0), measure skin hydration and TEWL on designated areas of the forearms. A dermatologist should also visually assess skin dryness.

  • Randomization and Blinding: Randomly assign participants to apply one of the test formulations to a specific site on their forearm, twice daily. The formulations should be packaged in identical, coded containers to ensure blinding.

  • Follow-up Visits: Schedule follow-up visits at Week 2 and Week 4. At each visit, repeat the baseline measurements (Corneometer®, Tewameter®, visual assessment).

  • Data Analysis: Analyze the changes in skin hydration, TEWL, and visual dryness scores from baseline to Week 4 for each treatment group. Use appropriate statistical tests to determine the significance of the differences between the active and placebo groups.

Protocol for Assessing Anti-Inflammatory Effects on Keratinocytes

This in vitro protocol evaluates the potential of this compound to modulate the inflammatory response in human keratinocytes.

Materials:

  • Human epidermal keratinocytes (primary or cell line, e.g., HaCaT)

  • Keratinocyte growth medium

  • Lipopolysaccharide (LPS) or other inflammatory stimulus (e.g., TNF-α)

  • This compound

  • ELISA kit for a pro-inflammatory cytokine (e.g., IL-6, IL-8)

  • Cell culture plates and reagents

Methodology:

  • Cell Culture: Culture human keratinocytes in appropriate medium until they reach approximately 80% confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1%, 0.5%) for a specified time (e.g., 2 hours). Include a vehicle control.

  • Inflammatory Challenge: After pre-treatment, add an inflammatory stimulus (e.g., LPS at 1 µg/mL) to the culture medium and incubate for a defined period (e.g., 24 hours). Include an unstimulated control group.

  • Cytokine Measurement: Collect the cell culture supernatants. Measure the concentration of the chosen pro-inflammatory cytokine (e.g., IL-6) using an ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the mean cytokine concentrations for each treatment group. Compare the cytokine levels in the this compound-treated groups to the stimulated control to determine the percentage reduction in the inflammatory response.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Potential Role in Ceramide Synthesis

This compound, as an omega-hydroxy fatty acid, is a precursor for the synthesis of omega-hydroxy ceramides, which are crucial for the formation of the corneocyte lipid envelope and overall skin barrier function.[3]

Ceramide_Synthesis 22-Hydroxydocosanoic_acid This compound (Topical Application) Activation Activation (Acyl-CoA Synthetase) 22-Hydroxydocosanoic_acid->Activation Ceramide_Synthase Ceramide Synthase (CERS) Activation->Ceramide_Synthase Omega_Hydroxy_Ceramide Omega-Hydroxy Ceramide Ceramide_Synthase->Omega_Hydroxy_Ceramide Stratum_Corneum Integration into Stratum Corneum Omega_Hydroxy_Ceramide->Stratum_Corneum Sphingosine Sphingosine Sphingosine->Ceramide_Synthase

Caption: Proposed pathway for the integration of 22-HDA into skin lipids.

Experimental Workflow: In Vitro Skin Barrier Function Assay

The following workflow illustrates the key steps in assessing the impact of this compound on skin barrier function using a 3D skin model.

Experimental_Workflow start Start: 3D Skin Equivalent Culture prep Prepare 22-HDA Formulations start->prep treat Topical Application of Formulations prep->treat incubate Incubate for 24-72 hours treat->incubate measure Measure TEWL incubate->measure analyze Data Analysis and Comparison measure->analyze end End: Assess Barrier Function analyze->end

Caption: Workflow for in vitro skin barrier function testing.

Logical Relationship: Formulation Stability Considerations

The stability of a cosmetic formulation containing this compound is critical for its efficacy. This diagram shows the relationship between key formulation parameters and stability outcomes.

Formulation_Stability cluster_factors Formulation Factors cluster_outcomes Stability Outcomes pH pH Chemical_Stability Chemical Stability (degradation of 22-HDA) pH->Chemical_Stability Emulsifier Emulsifier Physical_Stability Physical Stability (e.g., phase separation) Emulsifier->Physical_Stability Preservative Preservative Microbial_Stability Microbial_Stability Preservative->Microbial_Stability

Caption: Key factors influencing formulation stability.

Formulation Guidelines

When formulating with this compound, the following should be considered:

  • Solubility: this compound is a lipophilic compound. It should be incorporated into the oil phase of an emulsion.

  • pH: The pH of the final formulation should be optimized to ensure the stability of the acid and other ingredients. A slightly acidic pH (around 5.5) is generally preferred to be compatible with the skin's natural pH.

  • Emulsion Type: Oil-in-water (O/W) emulsions are generally preferred for cosmetic creams and lotions due to their pleasant skin feel.

  • Stability: As with any formulation containing fatty acids, potential for oxidation should be considered. The inclusion of antioxidants (e.g., tocopherol) is recommended. The physical and chemical stability of the final formulation should be thoroughly evaluated under various storage conditions.[8][9]

Safety and Toxicology

Based on available safety data for similar long-chain fatty acids, this compound is expected to have a low toxicity profile for topical applications. However, as with any new cosmetic ingredient, it is essential to conduct thorough safety assessments, including:

  • In vitro cytotoxicity assays on keratinocytes and fibroblasts.

  • Skin irritation and sensitization studies (e.g., Human Repeat Insult Patch Test).

  • Phototoxicity studies if the final product is intended for daytime use.

Conclusion

This compound presents a promising avenue for the development of innovative cosmetic and dermatological products aimed at improving skin barrier function and hydration. Its role as a precursor to vital skin lipids provides a strong rationale for its inclusion in formulations targeting dry and compromised skin. The experimental protocols and conceptual frameworks provided in this document offer a starting point for researchers to further investigate and substantiate the efficacy of this unique fatty acid. Further research is warranted to fully elucidate its mechanisms of action and to generate robust clinical data supporting its benefits in skincare.

References

High-Performance Liquid Chromatography (HPLC) Methods for Fatty Acid Separation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and analysis of fatty acids using High-Performance Liquid Chromatography (HPLC). It covers the most common methodologies, including Reversed-Phase (RP) HPLC and Silver-Ion HPLC, with various detection techniques. The information is intended to guide researchers in selecting and implementing the appropriate methods for their specific analytical needs.

I. Application Notes

Introduction to Fatty Acid Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of fatty acids. While gas chromatography (GC) is a traditional method for fatty acid analysis, HPLC offers several advantages, particularly for the analysis of underivatized free fatty acids (FFAs), heat-sensitive or high molecular weight fatty acids, and for preparative separations.[1][2] HPLC methods can be broadly categorized into two main types based on the stationary phase chemistry: Reversed-Phase HPLC and Silver-Ion HPLC.

Reversed-Phase HPLC (RP-HPLC) is the most widely used HPLC mode for fatty acid analysis.[3] It separates fatty acids based on their hydrophobicity. Key separation principles include:

  • Chain Length: Longer carbon chains result in increased retention times.[4]

  • Degree of Unsaturation: The presence of double bonds reduces the hydrophobicity of the fatty acid, leading to shorter retention times compared to their saturated counterparts of the same chain length. The first double bond has the most significant effect, reducing the effective chain length by slightly less than two carbon units.[3]

Silver-Ion HPLC is a specialized technique that offers exceptional selectivity for separating fatty acids based on the number, configuration (cis/trans), and position of their double bonds.[1][5] This method utilizes a stationary phase impregnated with silver ions, which form reversible complexes with the π-electrons of the double bonds in unsaturated fatty acids.[5] The strength of these complexes, and thus the retention time, increases with the number of double bonds.

Detection Methods for Fatty Acid Analysis

The choice of detector is critical for sensitive and accurate fatty acid analysis, as most fatty acids lack a strong UV chromophore.

  • UV Detection: Direct UV detection of underivatized fatty acids is possible at low wavelengths (around 205-210 nm), but this approach can suffer from low sensitivity and interference from solvents.[3][6] Derivatization of the carboxyl group with a UV-absorbing moiety, such as phenacyl or naphthacyl groups, significantly enhances sensitivity and allows for detection at higher, more specific wavelengths (e.g., 254 nm or 246 nm).[3][4]

  • Evaporative Light Scattering Detector (ELSD): ELSD is a mass-based detector that is well-suited for the analysis of non-volatile compounds like fatty acids.[7][8] It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles. ELSD is compatible with gradient elution and provides a more uniform response for different fatty acids compared to UV detection of underivatized compounds.[7][9]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a mass-based detector that measures a charge imparted to analyte particles after nebulization and solvent evaporation.[10][11] It offers high sensitivity, a wide dynamic range, and good reproducibility for the analysis of a broad range of lipids, including fatty acids.[11][12]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest level of sensitivity and specificity, allowing for the definitive identification and quantification of fatty acids, even in complex biological matrices.

Comparison of HPLC and UPLC for Fatty Acid Analysis

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at higher pressures than conventional HPLC.[13][14] This results in:

  • Faster Analysis Times: UPLC can significantly reduce run times, increasing sample throughput.[14]

  • Improved Resolution: The smaller particle size leads to sharper peaks and better separation of closely eluting compounds.[13]

  • Enhanced Sensitivity: Narrower peaks result in higher peak heights and improved signal-to-noise ratios.[14]

While UPLC offers significant advantages, HPLC remains a robust and widely used technique. The choice between HPLC and UPLC will depend on the specific application, required throughput, and available instrumentation.

II. Experimental Protocols

Protocol 1: Reversed-Phase HPLC with ELSD for Free Fatty Acids

This protocol describes a general method for the separation of a mixture of free fatty acids using a C18 column and an Evaporative Light Scattering Detector.

Materials and Reagents:

  • Fatty acid standards (e.g., capric acid, lauric acid, myristic acid, linolenic acid, linoleic acid, palmitic acid, stearic acid)

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade tetrahydrofuran (B95107) (THF)

  • Acetic acid, analytical grade

  • Ultrapure water

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • C18 reversed-phase column (e.g., PLRP-S 100Å 5 µm, 250 x 4.6 mm)[6]

Procedure:

  • Mobile Phase Preparation:

    • Eluent A: 60 mM Acetic acid in ultrapure water.

    • Eluent B: Acetonitrile (ACN).

    • Eluent C: Tetrahydrofuran (THF).

  • Chromatographic Conditions: [6]

    • Gradient: 35:60:5 (A:B:C) to 0:90:10 (A:B:C) in 20 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

  • ELSD Settings: [6]

    • Nebulizer Temperature: 80 °C.

    • Evaporator Temperature: 70 °C.

    • Gas Flow Rate: 1.0 SLM (Standard Liters per Minute).

  • Sample Preparation:

    • Dissolve fatty acid standards or extracted samples in a suitable solvent (e.g., methanol (B129727)/chloroform mixture) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify fatty acids based on their retention times compared to standards.

    • Quantify the fatty acids using a calibration curve generated from the standards.

Protocol 2: Silver-Ion HPLC for Fatty Acid Methyl Esters (FAMEs) with UV Detection

This protocol is suitable for the separation of FAMEs based on their degree of unsaturation and isomeric forms.

Materials and Reagents:

  • FAME standards (e.g., methyl oleate, methyl elaidate, methyl linoleate)

  • Silver nitrate (B79036) (AgNO₃)

  • Strong cation-exchange HPLC column (e.g., Nucleosil 5SA)[1]

  • HPLC-grade hexane

  • HPLC-grade 1,2-dichloroethane

  • HPLC-grade dichloromethane

  • HPLC-grade acetone

  • HPLC-grade acetonitrile

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven

  • UV Detector

Procedure:

  • Column Preparation (Silver-Ion Impregnation): [1]

    • Flush a strong cation-exchange column with 1% aqueous ammonium (B1175870) acetate (B1210297) solution, followed by distilled water.

    • Inject a solution of silver nitrate (0.2 g in 1 mL of water) in multiple small aliquots.

    • Wash the column sequentially with methanol, dichloromethane/1,2-dichloroethane (1:1, v/v), and finally hexane.

  • Mobile Phase Preparation:

    • Solvent A: 1,2-dichloroethane/dichloromethane (1:1, v/v).

    • Solvent B: Acetone.

    • Solvent C: Acetone/acetonitrile (4:1, v/v).

  • Chromatographic Conditions:

    • Gradient: A complex gradient is often required. An example for the separation of FAMEs from plasma lipids is a gradient from 1,2-dichloroethane-dichloromethane (1:1, v/v) to a mixture of 1,2-dichloroethane-dichloromethane-methanol-acetone (45:45:5:5 by volume) over 40 minutes.

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 20 µL.

  • UV Detection:

    • Set the wavelength to 205 nm for detecting the double bonds of the FAMEs.

  • Sample Preparation:

    • Fatty acids must be esterified to FAMEs prior to analysis. A common method is transesterification using methanolic HCl or BF₃-methanol.

    • Dissolve the FAMEs in hexane.

  • Data Analysis:

    • Identify FAMEs based on their retention times, with more unsaturated FAMEs having longer retention times.

Protocol 3: Sample Preparation of Fatty Acids from Plasma

This protocol describes a common liquid-liquid extraction method for isolating lipids, including fatty acids, from plasma samples.[10]

Materials and Reagents:

  • Plasma sample

  • Cold methanol

  • Cold methyl tert-butyl ether (MTBE)

  • Ultrapure water

  • Internal standards (e.g., deuterated fatty acids)

Procedure:

  • To a 10 µL plasma aliquot, add 225 µL of cold methanol containing the internal standards. Vortex for 10 seconds.[10]

  • Add 750 µL of cold MTBE and vortex for 10 seconds, followed by shaking for 6 minutes at 4 °C.[10]

  • Induce phase separation by adding 188 µL of ultrapure water and centrifuging at 14,000 rpm for 2 minutes.[10]

  • Collect the upper organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis (e.g., methanol/toluene 9:1, v/v).[10]

III. Data Presentation

Table 1: Retention Times of Free Fatty Acids on a Reversed-Phase C18 Column with ELSD Detection

Fatty AcidAbbreviationRetention Time (min)
Capric AcidC10:0~5.5
Lauric AcidC12:0~8.0
Myristic AcidC14:0~11.0
Linolenic AcidC18:3~13.5
Linoleic AcidC18:2~14.5
Palmitic AcidC16:0~15.5
Stearic AcidC18:0~19.0

Data is approximate and based on the chromatogram from Agilent Application Note 5990-8032EN. Actual retention times may vary depending on the specific column and system.[6]

Table 2: Performance Data for a Fast HPLC-ELSD Method for Free Fatty Acids

Fatty AcidLOD (mM)LOQ (mM)
Lauric Acid (C12:0)0.20.7>0.9975
Myristic Acid (C14:0)0.010.03>0.9975
Palmitic Acid (C16:0)0.030.1>0.9975
Stearic Acid (C18:0)0.030.1>0.9975
Oleic Acid (C18:1)0.030.1>0.9975
Linoleic Acid (C18:2)0.030.1>0.9975

Data adapted from Hubert et al. (2017). The method utilized a core-shell reversed-phase column.

IV. Visualizations

Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) extraction Lipid Extraction (e.g., LLE with MTBE) sample->extraction derivatization Derivatization (Optional) (e.g., to FAMEs) extraction->derivatization for certain methods reconstitution Reconstitution in Injection Solvent extraction->reconstitution derivatization->reconstitution injection Sample Injection reconstitution->injection separation HPLC Separation (RP-C18 or Silver-Ion) injection->separation detection Detection (ELSD, CAD, UV, or MS) separation->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration data_acq->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification reporting Reporting quantification->reporting

Caption: General workflow for fatty acid analysis by HPLC.

Fatty Acid Metabolism Signaling Pathway

fatty_acid_metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_synthesis Fatty Acid Synthesis FA_cyto Fatty Acids AcylCoA_cyto Fatty Acyl-CoA FA_cyto->AcylCoA_cyto Acyl-CoA Synthetase AcylCarnitine Fatty Acyl-Carnitine AcylCoA_cyto->AcylCarnitine CPT-I AcylCoA_mito Fatty Acyl-CoA AcylCarnitine->AcylCoA_mito CPT-II BetaOxidation β-Oxidation AcylCoA_mito->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_cycle TCA Cycle AcetylCoA->TCA_cycle ATP ATP TCA_cycle->ATP AcetylCoA_cyto Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC MalonylCoA->AcylCoA_cyto inhibits CPT-I FAS Fatty Acid Synthase MalonylCoA->FAS New_FA New Fatty Acids FAS->New_FA

Caption: Simplified overview of fatty acid metabolism.

References

Application Notes and Protocols for Chemoenzymatic Fractionation of Suberin Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemoenzymatic fractionation of suberin, a complex lipophilic polyester (B1180765) found in the cell walls of various plant tissues. This methodology allows for the selective depolymerization and isolation of suberin's constituent monomers, which are of growing interest for applications in drug delivery, biocompatible materials, and as a source of renewable chemicals.[1][2][3]

Introduction to Suberin

Suberin is a natural biopolymer composed of a polyaliphatic and a polyphenolic domain.[4] The aliphatic domain is a polyester primarily composed of long-chain fatty acids, ω-hydroxyacids, α,ω-diacids, and glycerol, which provides a hydrophobic barrier.[5][6][7] The polyphenolic domain, similar to lignin, is made up of cross-linked aromatic compounds, with ferulic acid being a key component linking the two domains.[5][6] The unique structure of suberin imparts protective properties to plants against environmental stresses and pathogens.[2] The depolymerization of suberin into its monomeric units is essential for the detailed characterization and utilization of these valuable macromolecules.[2]

Data Presentation: Composition of Suberin Monomers

The composition of suberin can vary significantly between plant species. The following table summarizes the major monomeric components typically found in suberin, providing a general overview of the compounds that can be isolated through chemoenzymatic fractionation.

Monomer ClassKey ComponentsTypical Chain Length
Aliphatic Monomers
ω-Hydroxy Fatty Acids18-hydroxyoctadec-9-enoic acid, 16-hydroxyhexadecanoic acidC16 - C28[6]
α,ω-Dicarboxylic AcidsOctadec-9-ene-1,18-dioic acid, Hexadecane-1,16-dioic acidC16 - C28[6]
Fatty AcidsVery long-chain fatty acids>C20[8]
Fatty AlcoholsSaturated primary alcoholsC18 - C24[8]
Glycerol--[5][6]
Phenolic Monomers
Ferulic Acid--[5][6]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the chemoenzymatic fractionation of suberin components.

Chemoenzymatic_Fractionation_Workflow PlantMaterial Plant Material (e.g., Cork, Bark) Extraction Solvent Extraction (Waxes and Lipids Removal) PlantMaterial->Extraction ExtractiveFree Extractive-Free Material Extraction->ExtractiveFree Chemical_Depolymerization Chemical Depolymerization (e.g., Alkaline Methanolysis) ExtractiveFree->Chemical_Depolymerization Monomer_Mixture Crude Monomer Mixture Chemical_Depolymerization->Monomer_Mixture Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., Cutinase) Monomer_Mixture->Enzymatic_Hydrolysis Fractionation Fractionation & Purification (L/L Extraction, Chromatography) Enzymatic_Hydrolysis->Fractionation Aliphatic_Fraction Aliphatic Monomers Fractionation->Aliphatic_Fraction Phenolic_Fraction Phenolic Derivatives Fractionation->Phenolic_Fraction Analysis Analysis (GC-MS, LC-MS) Aliphatic_Fraction->Analysis Phenolic_Fraction->Analysis

Caption: Workflow for chemoenzymatic fractionation of suberin.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the chemoenzymatic fractionation of suberin.

Protocol 1: Extraction of Waxes and Soluble Lipids

Objective: To remove non-polymeric lipids from the plant material prior to suberin depolymerization.

Materials:

Procedure:

  • Place the ground plant material in a cellulose (B213188) thimble and insert it into the Soxhlet extractor.

  • Extract the material with dichloromethane for 8 hours to remove non-polar lipids.

  • Air-dry the material to remove residual DCM.

  • Subsequently, extract with methanol for 8 hours to remove more polar compounds.

  • Dry the resulting extractive-free material in a vacuum oven at 40°C overnight.

Protocol 2: Chemical Depolymerization (Alkaline Methanolysis)

Objective: To break the ester bonds of the suberin polyester and release the constituent monomers as methyl esters.[9]

Materials:

Procedure:

  • Reflux the extractive-free material in a 2.5 wt% solution of sodium methoxide in absolute methanol for 3 hours.[9]

  • Filter the reaction mixture to separate the solid residue from the methanol solution containing the suberin monomers.[9]

  • Neutralize the filtrate with hot water and then acidify to pH 5 with aqueous HCl.[9]

  • Concentrate the acidified methanol extract using a rotary evaporator.[9]

  • Perform a liquid-liquid extraction of the concentrated solution with chloroform (3 times).[9]

  • Combine the chloroform phases and dry over anhydrous sodium sulfate.[9]

  • Evaporate the chloroform under vacuum to obtain the crude suberin monomer mixture.[9]

Protocol 3: Enzymatic Hydrolysis

Objective: To selectively hydrolyze certain ester linkages within the suberin oligomers or remaining polymer, potentially releasing specific monomer classes under milder conditions. Fungal cutinases are known to be effective for this purpose.[10]

Materials:

  • Crude suberin monomer mixture (from Protocol 2) or extractive-free material

  • Cutinase (e.g., from Coprinopsis cinerea or Fusarium solani)[10]

  • Phosphate (B84403) buffer (pH 7-8)[10]

  • Incubator shaker

Procedure:

  • Suspend the crude suberin monomer mixture or extractive-free material in a phosphate buffer (pH 7-8).

  • Add the cutinase to the suspension. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction mixture at a suitable temperature (e.g., 50°C) with shaking for 20 hours.[10]

  • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • Extract the released monomers with an organic solvent (e.g., ethyl acetate) after acidification of the reaction mixture.

Protocol 4: Fractionation and Purification

Objective: To separate the aliphatic and phenolic fractions of the depolymerized suberin.

Materials:

  • Hydrolyzed suberin mixture

  • Diethyl ether

  • Aqueous sodium bicarbonate solution

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvent systems for elution

Procedure:

  • Dissolve the hydrolyzed suberin mixture in diethyl ether.

  • Perform a liquid-liquid extraction with a saturated sodium bicarbonate solution to separate acidic components (aliphatic and phenolic acids) into the aqueous phase.

  • Acidify the aqueous phase with HCl and re-extract the acidic monomers with diethyl ether.

  • Further fractionation of the aliphatic and phenolic acids can be achieved by column chromatography on silica gel using a gradient of solvents with increasing polarity.

Protocol 5: Analysis of Suberin Monomers by GC-MS

Objective: To identify and quantify the individual suberin monomers.

Materials:

  • Isolated suberin fractions

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide - MTBSTFA)[11]

  • Internal standard (e.g., dotriacontane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Evaporate the solvent from the suberin fractions under a stream of nitrogen.

  • Add the derivatization reagent and an internal standard to the dried sample.

  • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization of the hydroxyl and carboxyl groups.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • Identify the monomers based on their mass spectra and retention times by comparison with authentic standards and mass spectral libraries.

  • Quantify the monomers by comparing their peak areas to that of the internal standard.[12]

Suberin Biosynthesis Signaling Pathway

The following diagram illustrates a simplified representation of the suberin biosynthesis pathway, highlighting the key enzymatic steps involved in the formation of aliphatic and phenolic monomers.

Suberin_Biosynthesis FattyAcids Fatty Acids (C16, C18) Elongation Fatty Acid Elongation FattyAcids->Elongation VLCFA Very-Long-Chain Fatty Acids (VLCFA) Elongation->VLCFA Omega_Hydroxylation ω-Hydroxylation (CYP86A, CYP86B) VLCFA->Omega_Hydroxylation Reduction Reduction VLCFA->Reduction Omega_Hydroxy_Acids ω-Hydroxy Fatty Acids Omega_Hydroxylation->Omega_Hydroxy_Acids Oxidation Oxidation Omega_Hydroxy_Acids->Oxidation Polymerization Polymerization (Glycerol Acyltransferases) Omega_Hydroxy_Acids->Polymerization Diacids α,ω-Dicarboxylic Acids Oxidation->Diacids Diacids->Polymerization Fatty_Alcohols Fatty Alcohols Reduction->Fatty_Alcohols Fatty_Alcohols->Polymerization Phenylpropanoid_Pathway Phenylpropanoid Pathway Ferulic_Acid Ferulic Acid Phenylpropanoid_Pathway->Ferulic_Acid Ferulic_Acid->Polymerization Glycerol_Pathway Glycerol-3-Phosphate Pathway Glycerol Glycerol Glycerol_Pathway->Glycerol Glycerol->Polymerization Suberin_Polymer Suberin Polymer Polymerization->Suberin_Polymer

Caption: Simplified pathway of suberin biosynthesis.

References

Application Note: 22-Hydroxydocosanoic Acid as a Standard for Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid analysis is a cornerstone of research in numerous fields, from understanding cellular metabolism and signaling to the development of novel therapeutics. Accurate and reproducible quantification of lipid species is paramount for generating reliable data. The use of internal standards is a critical practice in mass spectrometry-based lipidomics to correct for variations during sample preparation and analysis, ensuring high precision and accuracy.

22-Hydroxydocosanoic acid, a very long-chain hydroxy fatty acid, presents unique physicochemical properties that make it a suitable candidate as an internal standard for the analysis of various lipid classes, particularly for long-chain and hydroxylated fatty acids. Its distinct mass and retention time allow for clear separation and quantification without interfering with endogenous analytes. This application note provides detailed protocols for the use of this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based lipid analysis.

Physicochemical Properties of this compound

A solid understanding of the properties of this compound is essential for its effective use as an internal standard.

PropertyValueReference
Chemical Formula C22H44O3[1][2][3]
Molecular Weight 356.58 g/mol [1][2][3]
CAS Number 506-45-6[3]
Synonyms ω-hydroxy Behenic Acid, ω-hydroxy Docosanoic Acid[3]
Appearance Solid[3]
Solubility Soluble in Chloroform (B151607)[3]
Storage Temperature -20°C[3]
Stability ≥ 4 years at -20°C[3]

Experimental Protocols

The following are generalized protocols for the use of this compound as an internal standard. Researchers should optimize these protocols for their specific applications and analytical instrumentation.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path LCMS LC-MS Analysis Extraction->LCMS LC-MS Path GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification (Ratio of Analyte to Internal Standard) GCMS->Quantification LCMS->Quantification Results Results Quantification->Results

Caption: General workflow for lipid analysis using an internal standard.

Protocol 1: Lipid Extraction and Preparation

This protocol is a modified version of the widely used Folch method for total lipid extraction.

  • Sample Homogenization:

    • For tissues, homogenize approximately 10-20 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).

    • For adherent cells, scrape cells in PBS. For suspension cells, centrifuge and wash with PBS.

    • For plasma, use 50-100 µL.

  • Internal Standard Spiking:

    • Prepare a stock solution of this compound in chloroform or methanol (B129727) at a concentration of 1 mg/mL.

    • Add a known amount of the this compound stock solution to each sample. The final concentration should be within the linear range of the instrument's detector and comparable to the expected concentration of the analytes of interest.

  • Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the homogenized sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Resuspend the dried lipids in a suitable solvent for GC-MS or LC-MS analysis (e.g., hexane (B92381) for GC-MS, or a mobile phase compatible solvent for LC-MS).

Protocol 2: GC-MS Analysis of Fatty Acids

This protocol is suitable for the analysis of total fatty acid profiles, including hydroxylated fatty acids.

  • Derivatization:

    • To the dried lipid extract, add 50 µL of 2% (v/v) methanolic sulfuric acid.

    • Incubate at 60°C for 30 minutes to convert fatty acids to their fatty acid methyl esters (FAMEs).

    • For hydroxylated fatty acids, further derivatization of the hydroxyl group is necessary. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Parameters:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Interface Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-650.

Protocol 3: LC-MS Analysis of Intact Lipids

This protocol is suitable for the analysis of a broader range of lipid classes without derivatization.

  • Chromatographic Conditions:

    • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Gradient: Start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

  • MS Parameters:

    • Ion Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Capillary Voltage: 3.0 kV (positive), -2.5 kV (negative).

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Scan Range: m/z 100-1500.

Data Presentation and Quantitative Analysis

Quantitative data should be presented in a clear and structured format. The concentration of each analyte is calculated based on the ratio of its peak area to the peak area of the internal standard (this compound).

Table 1: Hypothetical Quantitative Analysis of Fatty Acids in Plasma Samples

AnalyteRetention Time (min)Peak Area (Analyte)Peak Area (Internal Standard)Concentration (µg/mL)
Palmitic Acid (16:0)12.51.2 x 10^61.5 x 10^680.0
Stearic Acid (18:0)14.28.5 x 10^51.5 x 10^656.7
Oleic Acid (18:1)14.52.1 x 10^61.5 x 10^6140.0
Linoleic Acid (18:2)14.81.8 x 10^61.5 x 10^6120.0
Arachidonic Acid (20:4)16.39.0 x 10^51.5 x 10^660.0
This compound 18.1 1.5 x 10^6 - (Internal Standard)

Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the sample and experimental conditions.

Signaling Pathway Involvement

While specific signaling pathways directly involving this compound are not well-defined in current literature, very long-chain fatty acids (VLCFAs) are known to be precursors for various bioactive lipids and can influence membrane structure and function.

G VLCFA This compound (VLCFA) Membrane Membrane Incorporation VLCFA->Membrane Bioactive Synthesis of Bioactive Lipids VLCFA->Bioactive Signaling Downstream Signaling Events Membrane->Signaling Altered Membrane Properties Bioactive->Signaling Receptor Activation

Caption: Potential roles of VLCFAs in cellular processes.

Conclusion

This compound is a valuable tool for researchers requiring an internal standard for the quantification of long-chain and hydroxylated fatty acids. The protocols provided in this application note offer a starting point for developing robust and reliable analytical methods. As with any analytical procedure, method validation is crucial to ensure data quality and reproducibility. The use of this compound, in conjunction with the detailed methodologies presented, will aid researchers in obtaining accurate and meaningful insights into the complex world of lipids.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 22-Hydroxydocosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 22-Hydroxydocosanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this long-chain hydroxy fatty acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue ID Problem Potential Cause(s) Suggested Solution(s)
PUR-001 Low yield after recrystallization. - The chosen solvent is too good a solvent, even at low temperatures.- Insufficient cooling or cooling period is too short.- The initial crude material has a very low concentration of the desired acid.- Select a solvent in which the acid has high solubility at high temperatures and low solubility at low temperatures. Consider solvent systems like ethanol (B145695)/water or acetone (B3395972)/hexane (B92381) mixtures.- Ensure the solution is cooled slowly to room temperature and then further cooled in an ice bath for an adequate amount of time to maximize crystal formation.- Perform a preliminary purity assessment (e.g., TLC) of the crude material.
PUR-002 Oily precipitate instead of crystals during recrystallization. - The compound is "oiling out" due to being supersaturated at a temperature above its melting point in the solvent.- Presence of impurities that lower the melting point of the mixture.- Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly. Seeding with a pure crystal can also promote crystallization.- Perform a pre-purification step like column chromatography to remove impurities before recrystallization.
PUR-003 Broad or tailing peaks in HPLC analysis. - Inappropriate mobile phase pH for an acidic compound.- Column overload.- Interaction of the hydroxyl and carboxyl groups with the stationary phase.- Buffer the mobile phase to a pH where the carboxylic acid is in a single ionic form (e.g., 2-3 pH units below its pKa).- Reduce the sample concentration or injection volume.- Consider using a column with a different stationary phase (e.g., C8 instead of C18) or derivatize the acid to reduce polarity.
PUR-004 Co-elution of impurities with the main peak in HPLC. - Impurities have similar polarity to this compound.- Inadequate separation power of the HPLC method.- Optimize the mobile phase gradient and composition. A shallower gradient can improve resolution.- Try a different stationary phase or a column with a smaller particle size for higher efficiency.- Consider derivatization to alter the chromatographic behavior of the target compound relative to the impurities.
PUR-005 Inconsistent retention times in HPLC. - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Column degradation.- Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or bubbles.- Use a column oven to maintain a consistent temperature.- Use a guard column and flush the column regularly. If performance continues to decline, replace the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include other long-chain fatty acids (both saturated and unsaturated), dicarboxylic acids, and unreacted starting materials or by-products from the synthesis or extraction process. The exact impurity profile will depend on the source of the material.

Q2: What is a good starting point for selecting a recrystallization solvent for this compound?

A2: Given that this compound is soluble in chloroform, you can start by exploring solvent systems where a polar solvent is mixed with a non-polar one.[1][2] For instance, a mixture of a good solvent like ethanol or acetone with a poor solvent like water or hexane can be effective. The ideal solvent will dissolve the acid when hot but allow it to crystallize upon cooling.

Q3: How can I monitor the purity of this compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification. You can use a mobile phase such as a mixture of hexane and ethyl acetate (B1210297) to separate the components. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis after derivatization or an Evaporative Light Scattering Detector) can provide more quantitative purity information. For final purity assessment, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[3]

Q4: Is derivatization necessary for the analysis of this compound by HPLC or GC?

A4: For GC analysis, derivatization is generally required to increase the volatility and thermal stability of the long-chain fatty acid. Common derivatizing agents include silylating agents (e.g., BSTFA) or methylating agents (e.g., diazomethane (B1218177) or BF3/methanol). For HPLC, derivatization may not be strictly necessary if a suitable detector like an ELSD or a mass spectrometer is used. However, to enhance detection by UV-Vis, derivatization with a UV-active tag is often employed.

Q5: What are the key storage conditions to maintain the purity of this compound?

A5: this compound should be stored as a solid in a well-sealed container, protected from light and moisture, at a low temperature (e.g., -20°C for long-term storage) to prevent potential degradation.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water 9:1 v/v)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of the hot recrystallization solvent to the flask while stirring and heating on a hot plate until the solid completely dissolves.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • After the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum to remove any residual solvent.

  • Assess the purity of the recrystallized product using TLC or HPLC.

Protocol 2: HPLC Analysis of this compound (with UV Derivatization)

Objective: To assess the purity of this compound using HPLC with pre-column derivatization for UV detection.

Materials:

  • Purified this compound sample

  • Derivatization reagent (e.g., p-bromophenacyl bromide)

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water)

  • HPLC system with a C18 column and UV detector

Methodology:

  • Derivatization:

    • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., acetonitrile).

    • Add the derivatization reagent and a catalyst (e.g., a crown ether and potassium carbonate).

    • Heat the mixture at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes).

    • Cool the reaction mixture and dilute with the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Record the chromatogram and determine the peak area of the derivatized this compound.

    • Calculate the purity based on the relative peak area of the main component.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Assessment (TLC/HPLC) Recrystallization->Purity_Check1 Pure_Product Pure this compound (>98%) Purity_Check1->Pure_Product Purity Met Further_Purification Further Purification (e.g., Chromatography) Purity_Check1->Further_Purification Purity Not Met Further_Purification->Recrystallization

Caption: A general workflow for the purification of this compound.

HPLCTroubleshooting Problem HPLC Peak Issue Broad_Tailing Broad or Tailing Peak Problem->Broad_Tailing CoElution Co-elution of Impurities Problem->CoElution Inconsistent_RT Inconsistent Retention Times Problem->Inconsistent_RT Cause1 Wrong Mobile Phase pH Broad_Tailing->Cause1 is caused by Cause2 Column Overload Broad_Tailing->Cause2 is caused by Cause3 Similar Polarity Impurities CoElution->Cause3 is caused by Cause4 Poor Method Resolution CoElution->Cause4 is caused by Cause5 System Instability Inconsistent_RT->Cause5 is caused by Solution1 Buffer Mobile Phase Cause1->Solution1 Solution2 Reduce Sample Load Cause2->Solution2 Solution3 Optimize Gradient Cause3->Solution3 Solution4 Change Stationary Phase Cause4->Solution4 Solution5 System Maintenance Cause5->Solution5

Caption: Troubleshooting logic for common HPLC issues in fatty acid analysis.

References

Technical Support Center: Optimizing Derivatization of Hydroxy Fatty Acids for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of hydroxy fatty acids for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of hydroxy fatty acids?

A1: Direct analysis of free hydroxy fatty acids by GC-MS is challenging due to their low volatility and the presence of polar carboxyl and hydroxyl groups. These polar groups can lead to poor chromatographic peak shape, including tailing, and potential adsorption to the GC column, resulting in inaccurate quantification.[1] Derivatization converts these polar functional groups into less polar, more volatile derivatives, making them suitable for GC analysis.[1] This process allows for separation based on boiling point, degree of unsaturation, and molecular geometry.[1]

Q2: What are the most common derivatization methods for hydroxy fatty acids?

A2: The two most prevalent derivatization techniques for hydroxy fatty acids are:

  • Esterification (specifically, methylation): This method converts the carboxylic acid group into a methyl ester (Fatty Acid Methyl Ester or FAME). A common reagent for this is Boron Trifluoride in methanol (B129727) (BF3-methanol).[2][3] This is often the preferred method for selectively derivatizing the acid group.[2]

  • Silylation: This technique derivatizes both the carboxylic acid and the hydroxyl groups by replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating reagent, often with a catalyst like trimethylchlorosilane (TMCS).[2][4][5]

Q3: Which derivatization method should I choose for my hydroxy fatty acid analysis?

A3: The choice of method depends on your analytical goals:

  • Choose esterification (e.g., with BF3-methanol) if you only need to derivatize the carboxylic acid group and want to analyze the hydroxy fatty acid as its methyl ester. This can yield cleaner mass spectra.[2]

  • Choose silylation (e.g., with BSTFA) if you need to derivatize both the carboxylic acid and the hydroxyl groups. This is advantageous when analyzing multiple types of compounds (like sugars and acids) in a single run.[2] However, be aware that silylation can sometimes lead to more complex mass spectra and potential artifacts.[2]

Q4: How can I optimize the reaction conditions for my derivatization?

A4: Optimization of reaction time, temperature, and reagent ratios is crucial for complete derivatization. It is recommended to empirically determine the optimal conditions for your specific hydroxy fatty acids and sample matrix.[1][6] You can monitor the reaction progress by analyzing aliquots at different time points until the peak area of the derivative no longer increases.[6]

Troubleshooting Guides

Issue 1: Incomplete Derivatization

Symptoms:

  • Broad, tailing peaks for the analyte of interest.

  • Low peak intensity or poor signal-to-noise ratio.

  • Presence of the underivatized hydroxy fatty acid peak in the chromatogram.

Potential Cause Troubleshooting Steps
Presence of Moisture Silylating and esterification reagents are highly moisture-sensitive. Ensure samples and solvents are anhydrous. Dry samples thoroughly, for instance, under a stream of nitrogen.[7]
Insufficient Reagent Use a sufficient molar excess of the derivatizing reagent. For silylation with BSTFA, a 2:1 molar ratio of reagent to active hydrogen is recommended.[4] For esterification, ensure an excess of the alcohol (methanol).
Suboptimal Reaction Conditions Increase the reaction temperature and/or time. For BSTFA, heating at 60-70°C for 60 minutes is a common starting point. For BF3-methanol, heating at 60°C for 10-60 minutes is typical.[2][6][8]
Reagent Degradation Derivatization reagents can degrade over time, especially if not stored properly. Use fresh reagents and store them according to the manufacturer's instructions, typically in a dry, inert atmosphere.
Sample Matrix Interference Complex sample matrices can interfere with the derivatization reaction. Consider a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Potential Cause Troubleshooting Steps
Active Sites in the GC System Active sites in the GC inlet liner, column, or seals can interact with the derivatized analytes. Use a deactivated inlet liner and septum.[9]
Column Contamination Non-volatile residues at the head of the GC column can cause peak tailing. Trim the first few centimeters of the column.
Incomplete Derivatization As mentioned above, underivatized polar groups will cause peak tailing. Re-optimize your derivatization protocol.
Column Overload Injecting too much sample can lead to peak fronting, but in some cases, can contribute to tailing. Try diluting your sample or reducing the injection volume.[10]
Issue 3: Extraneous Peaks or Artifacts in the Chromatogram

Symptoms:

  • Presence of unexpected peaks in the chromatogram.

Potential Cause Troubleshooting Steps
Reagent Byproducts Derivatization reagents can produce byproducts that are chromatographically active. Prepare and inject a reagent blank (all components except the sample) to identify these peaks.[6] BSTFA and its byproducts are generally volatile and may cause less interference than other silylating reagents.[4]
Side Reactions With some reagents, side reactions can occur. For example, BF3-methanol can sometimes produce methoxy (B1213986) artifacts with unsaturated fatty acids.[11] Consider using a milder catalyst if this is an issue.
Contamination Contamination can come from solvents, glassware, or the GC system itself. Ensure all glassware is scrupulously clean and use high-purity solvents.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for Derivatization of Hydroxy Fatty Acids

ParameterEsterification (BF3-Methanol)Silylation (BSTFA)
Reagent Concentration 10-14% BF3 in methanol[2][8]BSTFA, often with 1% TMCS as a catalyst[2][5]
Sample to Reagent Ratio Varies by sample size (e.g., 2 mL reagent for 1-25 mg sample)[6][8]At least a 2:1 molar ratio of BSTFA to active hydrogen[4]
Reaction Temperature 50-100°C[2][12]60-80°C[2][13]
Reaction Time 10-60 minutes[2][6]20-60 minutes[13][14]
Solvent Aprotic solvents like hexane (B92381) or toluene (B28343) if sample is not neat[6]Aprotic solvents like acetonitrile (B52724) or pyridine[2]

Experimental Protocols

Protocol 1: Esterification of Hydroxy Fatty Acids using BF3-Methanol

Objective: To convert the carboxylic acid group of hydroxy fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • Dried hydroxy fatty acid sample

  • 14% Boron trifluoride in methanol (BF3-methanol)

  • Hexane (or heptane)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Place the dried sample (e.g., 1-25 mg) into a reaction vial.[6]

  • Add 2 mL of 14% BF3-methanol to the vial.[2]

  • Tightly cap the vial and heat at 60°C for 60 minutes in a heating block or water bath.[2]

  • Cool the vial to room temperature.

  • Add 1 mL of saturated sodium chloride solution and 2 mL of hexane.[2]

  • Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[2]

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation of Hydroxy Fatty Acids using BSTFA

Objective: To derivatize both the carboxylic acid and hydroxyl groups of hydroxy fatty acids to their trimethylsilyl (TMS) derivatives for GC-MS analysis.

Materials:

  • Dried hydroxy fatty acid sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (or other aprotic solvent)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place the dried sample (e.g., ~100 µL of a 1 mg/mL solution in acetonitrile) into a reaction vial.[2]

  • Add 50 µL of BSTFA with 1% TMCS.[2]

  • Tightly cap the vial and vortex for 10 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block.[15]

  • Cool the vial to room temperature.

  • The sample can be directly injected into the GC-MS or diluted with an appropriate solvent if necessary.

Visualizations

Esterification_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis start Dried Hydroxy Fatty Acid Sample add_reagent Add BF3-Methanol start->add_reagent heat Heat at 60°C for 60 min add_reagent->heat add_solvents Add Saturated NaCl and Hexane heat->add_solvents vortex Vortex and Centrifuge add_solvents->vortex separate Collect Hexane Layer vortex->separate dry Dry with Anhydrous Sodium Sulfate separate->dry end GC-MS Analysis dry->end

Caption: Esterification workflow for hydroxy fatty acids.

Silylation_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Dried Hydroxy Fatty Acid Sample in Aprotic Solvent add_reagent Add BSTFA with 1% TMCS start->add_reagent vortex_heat Vortex and Heat at 70°C for 60 min add_reagent->vortex_heat end Direct GC-MS Analysis (or after dilution) vortex_heat->end

Caption: Silylation workflow for hydroxy fatty acids.

References

Technical Support Center: Synthesis of 22-Hydroxydocosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 22-Hydroxydocosanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound, also known as ω-hydroxy behenic acid, can be synthesized through several routes:

  • Chemical Synthesis: A common approach involves the protection of the carboxylic acid group of a C22 fatty acid (docosanoic acid or behenic acid), followed by terminal hydroxylation and subsequent deprotection. Another patented method involves coupling a fatty acyl group via enamine chemistry, followed by ring expansion and selective reduction of a ketoacid.

  • Microbial Conversion: Certain microorganisms can be utilized to oxidize the terminal methyl group of docosanoic acid to produce this compound. This biotechnological approach is considered a more environmentally friendly alternative to chemical synthesis.

  • Enzymatic Synthesis: Isolated enzymes, such as cytochrome P450 monooxygenases, can be used to catalyze the specific hydroxylation of docosanoic acid at the ω-position.

Q2: What are the main challenges in synthesizing this compound?

A2: Researchers may encounter several challenges that can lead to low yields:

  • Chemical Synthesis:

    • Low regioselectivity: Achieving hydroxylation specifically at the terminal (ω) position without affecting other positions on the long alkyl chain can be difficult.

    • Side reactions: The formation of byproducts, such as di-hydroxylated acids or other oxidation products, can reduce the yield of the desired product.

    • Harsh reaction conditions: Some chemical methods require high temperatures and pressures, which can lead to degradation of the starting material or product.

    • Purification difficulties: The structural similarity between the desired product and byproducts can make purification challenging.

  • Microbial/Enzymatic Synthesis:

    • Low enzyme activity and stability: The enzymes responsible for hydroxylation may have low catalytic efficiency or may be unstable under process conditions.

    • Substrate/product toxicity: High concentrations of the fatty acid substrate or the hydroxy acid product can be toxic to the microbial cells, inhibiting growth and product formation.

    • Inefficient substrate uptake: The low solubility of long-chain fatty acids in aqueous media can limit their uptake by microbial cells.

    • Complex downstream processing: Separating the product from the biomass and fermentation broth can be a multi-step and costly process.

Troubleshooting Guides

Chemical Synthesis Troubleshooting
IssuePossible CauseSuggested Solution
Low or no product formation Inactive catalyst- Ensure the catalyst has not expired and has been stored correctly. - Consider using a fresh batch of catalyst. - Optimize catalyst loading.
Incorrect reaction temperature- Verify the reaction temperature is within the optimal range for the specific protocol. - A temperature that is too low may result in a slow or incomplete reaction, while a temperature that is too high can cause degradation.
Insufficient hydrogen pressure (for hydrogenation steps)- Check for leaks in the hydrogenation apparatus. - Ensure the pressure is maintained at the recommended level throughout the reaction.
Formation of multiple byproducts Non-selective reaction- Adjust the reaction conditions (temperature, pressure, catalyst type) to favor ω-hydroxylation. - Ensure the starting material is of high purity.
Over-oxidation- Reduce the reaction time or the amount of oxidizing agent. - Use a more selective oxidizing agent.
Difficulty in product purification Similar polarity of product and byproducts- Employ advanced chromatographic techniques such as flash chromatography with a carefully selected solvent system. - Consider derivatization of the product to alter its polarity for easier separation, followed by deprotection.
Microbial/Enzymatic Synthesis Troubleshooting
IssuePossible CauseSuggested Solution
Low cell growth or enzyme activity Substrate toxicity- Implement a fed-batch or continuous feeding strategy to maintain a low, non-toxic concentration of the fatty acid substrate. - Screen for more robust microbial strains or engineer existing strains for improved tolerance.
Inadequate nutrient supply- Optimize the composition of the fermentation medium, ensuring all essential nutrients for cell growth and enzyme production are present.
Low product yield Inefficient substrate uptake- Add surfactants or co-solvents to the medium to increase the solubility of the fatty acid substrate. - Engineer the microbial host to enhance its fatty acid uptake mechanism.
Product degradation- Investigate if the host organism is metabolizing the this compound. If so, consider knocking out the relevant degradation pathways.
Product remains intracellular Inefficient product secretion- Engineer the host organism to express transport proteins that can facilitate the secretion of the product into the fermentation broth.

Experimental Protocols

Generalized Chemical Synthesis via Catalytic Hydrogenation

This protocol is a generalized representation based on common principles for ω-hydroxy acid synthesis.

  • Protection of the Carboxylic Acid:

    • Dissolve docosanoic acid in a suitable solvent (e.g., methanol).

    • Add an acid catalyst (e.g., sulfuric acid) and reflux the mixture to form the methyl ester.

    • Monitor the reaction by thin-layer chromatography (TLC) until completion.

    • Neutralize the reaction mixture, extract the methyl docosanoate, and purify it.

  • Terminal Hydroxylation:

    • The protected fatty acid is then subjected to a selective terminal hydroxylation reaction. This can be a complex step and various methods exist. A patented method involves the deprotection of a terminal protecting group followed by hydrogenation.

  • Deprotection and Purification:

    • The resulting hydroxylated ester is hydrolyzed back to the carboxylic acid using a base (e.g., potassium hydroxide) followed by acidification.

    • The crude this compound is then purified, typically by recrystallization or column chromatography.

Generalized Microbial Synthesis Workflow
  • Strain Selection and Pre-culture:

    • Select a microbial strain known for its ability to hydroxylate long-chain fatty acids (e.g., certain species of Bacillus, Candida, or genetically engineered E. coli).

    • Prepare a pre-culture by inoculating a small volume of sterile growth medium with the selected strain and incubating until a desired cell density is reached.

  • Fermentation and Bioconversion:

    • Inoculate the main fermentation medium with the pre-culture.

    • After an initial growth phase, introduce the substrate (docosanoic acid), often dissolved in a water-miscible organic solvent or emulsified with a surfactant to enhance bioavailability.

    • Maintain optimal fermentation conditions (pH, temperature, aeration, and agitation).

    • Monitor cell growth and product formation over time using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Product Extraction and Purification:

    • Separate the cells from the fermentation broth by centrifugation or filtration.

    • Extract the this compound from the supernatant and/or the cell pellet using an appropriate organic solvent.

    • Purify the product from the crude extract using techniques such as liquid-liquid extraction, crystallization, or chromatography.

Visualizations

G cluster_0 Chemical Synthesis Workflow A Docosanoic Acid B Protection of Carboxylic Acid A->B C Protected Docosanoic Acid B->C D Terminal Hydroxylation C->D E Protected this compound D->E F Deprotection E->F G Crude this compound F->G H Purification G->H I Pure this compound H->I

Caption: A generalized workflow for the chemical synthesis of this compound.

G cluster_1 Troubleshooting Low Yield start Low Yield of This compound q1 Check Starting Material Purity start->q1 a1_no Purify Starting Material q1->a1_no No q2 Verify Reaction Conditions (Temp, Pressure, Time) q1->q2 Yes a1_yes Purity OK a1_no->start a2_no Optimize Reaction Conditions q2->a2_no No q3 Analyze Catalyst Activity q2->q3 Yes a2_yes Conditions OK a2_no->start a3_no Replace Catalyst q3->a3_no No q4 Investigate Side Reactions q3->q4 Yes a3_yes Activity OK a3_no->start a4_no Review Purification Process q4->a4_no No end_node Improved Yield q4->end_node Yes, Modify Conditions a4_yes Side Reactions Present a4_no->end_node

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

G cluster_2 Microbial Synthesis Pathway substrate Docosanoic Acid (Substrate) uptake Substrate Uptake substrate->uptake cell Microbial Cell hydroxylation ω-Hydroxylation (Enzymatic Conversion) cell->hydroxylation uptake->cell product This compound (Product) hydroxylation->product secretion Product Secretion product->secretion extracellular_product Extracellular Product secretion->extracellular_product

Caption: A simplified diagram illustrating the key steps in microbial synthesis.

Solubility issues of long-chain fatty acids in common laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with long-chain fatty acids (LCFAs) in common laboratory solvents.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue: Precipitate forms immediately upon adding the fatty acid stock solution to my aqueous culture medium.

  • Question: I dissolved my palmitic acid in DMSO, but it crashed out of solution when I added it to my cell culture medium. What went wrong?

  • Answer: This is a common issue known as precipitation upon dilution or the 'Uso effect'.[1] Long-chain fatty acids are highly hydrophobic due to their long hydrocarbon tails.[2][3] While they can be dissolved in organic solvents like DMSO or ethanol (B145695) at high concentrations, this solubility is drastically reduced when the solution is diluted into an aqueous environment like culture media. The organic solvent disperses in the water, leaving the nonpolar fatty acid molecules to aggregate and precipitate.

    Troubleshooting Steps:

    • Complex with a Carrier Protein: The most common and effective method is to complex the fatty acid with fatty acid-free bovine serum albumin (BSA).[4][5][6] BSA binds to the fatty acids, effectively chaperoning them in the aqueous solution and facilitating their uptake by cells.

    • Reduce Final Concentration: The desired concentration of the fatty acid may be above its solubility limit in the final medium.[7] Consider performing a dose-response experiment to determine the highest soluble and non-toxic concentration for your specific cell line.

    • Pre-warm the Medium: Ensure your culture medium is pre-warmed to 37°C before adding the fatty acid stock solution.[7]

    • Slow Addition and Agitation: Add the fatty acid stock solution dropwise to the pre-warmed medium while gently vortexing or stirring to promote dispersion and prevent localized high concentrations that lead to precipitation.

Issue: The fatty acid won't dissolve completely in the organic solvent, even at high concentrations.

  • Question: I'm trying to make a concentrated stock of stearic acid in ethanol, but I still see solid particles. What can I do?

  • Answer: The solubility of saturated LCFAs decreases as the chain length increases.[8][9] Stearic acid (C18:0) is less soluble than shorter-chain fatty acids.

    Troubleshooting Steps:

    • Heating: Gently warm the solution to increase the solubility of the fatty acid. For example, heating a palmitic acid solution in ethanol to 50-60°C can aid dissolution.[5][10] Be cautious not to boil the solvent.

    • Sonication: Use a sonicator to break down fatty acid aggregates and enhance their interaction with the solvent molecules.[11][12] Sonication can be particularly effective for creating stable micelle suspensions.[12]

    • Use a Stronger Solvent System: If ethanol is insufficient, consider using a stronger organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[13] For very long-chain fatty acids, a mixed solvent system, such as hexane/ethanol, might be necessary.[14]

    • Convert to a Salt: The sodium or potassium salt of a fatty acid is generally more soluble in polar solvents than the free acid form.[4][11] You can prepare the salt by adding an equimolar amount of a base like sodium hydroxide.

Issue: My unsaturated fatty acid solution is turning yellow and seems to be degrading.

  • Question: My oleic acid stock solution in ethanol has changed color over time. Is it still usable?

  • Answer: Unsaturated fatty acids, like oleic acid, are susceptible to oxidation at their double bonds, which can lead to degradation and the formation of byproducts.[15][16] This can be accelerated by exposure to light, heat, and oxygen.

    Troubleshooting Steps:

    • Store Properly: Store stock solutions of unsaturated fatty acids at -20°C or -80°C in amber vials to protect them from light.[5]

    • Purge with Inert Gas: Before sealing the vial, purge the headspace with an inert gas like nitrogen or argon to displace oxygen.[15]

    • Prepare Fresh Solutions: It is best practice to prepare fresh stock solutions for each experiment to ensure the integrity of the fatty acid.

    • Use Antioxidants: For some applications, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the stock solution may be considered, but check for compatibility with your experimental system.

Frequently Asked Questions (FAQs)

Q1: What are the best all-purpose organic solvents for dissolving long-chain fatty acids?

A1: There is no single "best" solvent, as the choice depends on the specific fatty acid, the desired concentration, and the downstream application (especially if it involves cell culture). However, some commonly used and effective solvents are:

  • Ethanol: Good for many LCFAs, especially when warmed. It is less toxic to cells than DMSO at the same final concentration.[17]

  • Dimethyl Sulfoxide (DMSO): Has excellent solvating power for a wide range of LCFAs.[5][13] However, it can be toxic to cells, and the final concentration in culture media should typically not exceed 0.1-0.5%.[18]

  • Methanol: Similar in properties to ethanol and can be a good solvent for oleic acid.[19][20]

  • Chloroform and Hexane: These nonpolar solvents are excellent for dissolving LCFAs but are generally not compatible with cell culture and are more suited for analytical purposes like chromatography.[14][15]

Q2: How does the structure of a fatty acid affect its solubility?

A2: The key structural features influencing solubility are:

  • Chain Length: Solubility in polar solvents (like water and, to a lesser extent, ethanol) decreases as the hydrocarbon chain length increases.[2][3][8][21] The longer nonpolar tail dominates the molecule's properties.

  • Degree of Unsaturation: The presence of double bonds (unsaturation) introduces kinks in the fatty acid chain.[21] This disruption of the linear structure makes it more difficult for the molecules to pack into a solid lattice, generally increasing their solubility in many organic solvents compared to their saturated counterparts of the same chain length.[21]

Q3: Can I just add the fatty acid powder directly to my culture medium?

A3: This is generally not recommended for long-chain fatty acids. Due to their very low aqueous solubility, they will not dissolve and will likely float on the surface or form aggregates, leading to inaccurate and non-reproducible concentrations in your experiment.[1][22]

Q4: What is the role of Bovine Serum Albumin (BSA) in fatty acid solutions?

A4: In biological systems, LCFAs are transported in the blood bound to albumin. In cell culture, fatty acid-free BSA serves a similar purpose. It acts as a carrier protein, binding to the hydrophobic tails of the fatty acids.[4][5] This complex is soluble in aqueous media and provides a more physiologically relevant way to deliver fatty acids to cells.

Q5: How can I sterilize my fatty acid stock solution?

A5: Fatty acid stock solutions in organic solvents are typically considered self-sterilizing. However, if you need to sterilize a fatty acid-BSA complex in an aqueous solution, it should be filter-sterilized through a 0.22 µm filter.[4][18] Do not autoclave fatty acid solutions, as the high heat can cause degradation.

Data Presentation

Table 1: Qualitative Solubility of Common Long-Chain Fatty Acids in Laboratory Solvents

Fatty Acid (C:DB)WaterEthanolMethanolDMSOChloroformHexane
Palmitic Acid (16:0)Insoluble[11]Soluble (heating may be required)[4][23]Soluble[23]Soluble[5][23]Soluble[24]Soluble[23]
Stearic Acid (18:0)InsolubleSoluble (approx. 20 mg/ml)[13]SolubleSoluble (approx. 10 mg/ml)[13]Soluble[24]Soluble
Oleic Acid (18:1)Insoluble[20]Soluble (>25 mg/ml)[20]Soluble[19]Soluble (100 mg/ml)[20]Soluble[20]Soluble
Linoleic Acid (18:2)InsolubleSolubleSolubleSolubleSolubleSoluble

Note: "Soluble" indicates that these solvents are commonly used for dissolution, though heating or other techniques may be required. Quantitative solubility can vary significantly with temperature.

Experimental Protocols

Protocol 1: Preparation of a Palmitic Acid-BSA Complex for Cell Culture

This protocol is adapted from several sources and is a widely used method.[4][5][18]

Materials:

  • Palmitic acid

  • 100% Ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile cell culture medium (e.g., DMEM)

  • Sterile water

  • 0.22 µm syringe filter

Procedure:

  • Prepare a 200 mM Palmitic Acid Stock in Ethanol:

    • Weigh 51.2 mg of palmitic acid (M.W. 256.43 g/mol ).

    • Dissolve it in 1 ml of 100% ethanol.

    • Gently warm the solution at 50-60°C for a few minutes and vortex to ensure complete dissolution.[5] This is your stock solution.

  • Prepare a 10% BSA Solution:

    • Dissolve 1 g of fatty acid-free BSA in 10 ml of sterile cell culture medium or sterile water.

    • Gently mix to avoid frothing.

  • Complex Palmitic Acid with BSA:

    • Pre-warm the 10% BSA solution to 37°C.

    • While vortexing the BSA solution, slowly add the required volume of the 200 mM palmitic acid stock to achieve your desired final concentration. For example, to make a 4 mM palmitate-BSA solution, add 40 µl of the 200 mM stock to 1.96 ml of the 10% BSA solution.[4]

    • Incubate the mixture at 37°C for at least 1 hour (or overnight with shaking at room temperature) to allow for complexation.[4]

  • Sterilization and Use:

    • Filter-sterilize the final palmitate-BSA solution using a 0.22 µm syringe filter.

    • This solution can now be further diluted in your complete culture medium to treat cells.

Protocol 2: Solubilization of Oleic Acid using Sonication

This method is useful for preparing stable micellar solutions of unsaturated fatty acids.[11][12]

Materials:

  • Sodium oleate

  • Ethanol

  • Ice bath

  • Probe or bath sonicator

Procedure:

  • Prepare Oleic Acid Solution in Ethanol:

    • Weigh the desired amount of sodium oleate.

    • Add the appropriate volume of ethanol to achieve the desired stock concentration (e.g., 100 mM).

  • Sonication:

    • Place the tube containing the oleic acid-ethanol mixture in an ice bath to prevent overheating.

    • Sonicate the mixture until it becomes a homogenous, milky solution.[11] This indicates the formation of stable micelles.

  • Storage and Use:

    • The resulting stock solution is stable and can be stored at 4°C in the dark.[11]

    • This stock can be directly diluted into aqueous buffers or culture media for experiments.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_complexation Complexation for Aqueous Media weigh_fa Weigh Long-Chain Fatty Acid add_solvent Add Organic Solvent (e.g., Ethanol, DMSO) weigh_fa->add_solvent dissolve Dissolve (Heating/Vortexing) add_solvent->dissolve mix Slowly Add FA Stock to BSA Solution (37°C) dissolve->mix FA Stock prep_bsa Prepare Fatty Acid-Free BSA Solution prep_bsa->mix incubate Incubate to Allow Complex Formation mix->incubate filter Filter Sterilize incubate->filter Sterile Filter (0.22 µm) final_solution Final Working Solution filter->final_solution Ready for Dilution in Culture Media

Caption: Workflow for preparing a fatty acid-BSA complex for cell culture experiments.

troubleshooting_logic cluster_yes1 cluster_no1 cluster_no2 start Start: Dissolving Long-Chain Fatty Acid q1 Does it dissolve in the initial organic solvent? start->q1 q2 Does it precipitate upon dilution in aqueous media? q1->q2 Yes action1 Action: - Heat Gently - Sonicate - Use Stronger Solvent (DMSO) - Convert to Salt q1->action1 No success Success: Soluble and Stable q2->success No action2 Action: - Complex with BSA - Reduce Final Concentration - Add Stock to Warmed Media - Slow Addition with Agitation q2->action2 Yes action1->q1 Retry action2->q2 Retry

Caption: Troubleshooting logic for common fatty acid solubility issues.

References

Preventing degradation of 22-Hydroxydocosanoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 22-Hydroxydocosanoic acid (22-HDA) during sample preparation.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of 22-HDA, leading to its degradation and inaccurate quantification.

Issue 1: Low or No Recovery of 22-HDA After Sample Extraction

Potential Cause Recommended Solution
Incomplete cell lysis or tissue homogenization Ensure thorough mechanical or enzymatic disruption of the sample matrix to release the lipid content.
Inappropriate solvent selection Use a solvent system with appropriate polarity to efficiently extract 22-HDA. A common choice is a chloroform (B151607):methanol mixture. The choice of solvent can influence the fatty acid profile of the extract.[1][2][3][4]
Degradation during extraction Minimize exposure to high temperatures, direct light, and oxygen. Perform extraction on ice and under an inert atmosphere (e.g., nitrogen or argon) if possible.
Insufficient solvent volume Ensure the solvent volume is adequate for the sample size to allow for complete extraction.

Issue 2: Peak Tailing or Broadening During GC-MS Analysis

Potential Cause Recommended Solution
Incomplete derivatization Both the carboxylic acid and hydroxyl groups of 22-HDA must be derivatized for successful GC analysis. Ensure optimal reaction conditions (temperature, time, reagent concentration) for both esterification (e.g., to form the fatty acid methyl ester, FAME) and silylation (e.g., to form the trimethylsilyl, TMS, ether).
Adsorption to active sites in the GC system Use a deactivated GC inlet liner and a high-quality capillary column suitable for fatty acid analysis.
High injection port temperature While a high temperature is needed for volatilization, excessive heat can cause degradation of the derivatized analyte. Optimize the injection port temperature.
Column degradation Over time, GC columns can degrade, leading to poor peak shape. Condition the column according to the manufacturer's instructions or replace it if necessary.

Issue 3: Presence of Unexpected Peaks or Contaminants in the Chromatogram

Potential Cause Recommended Solution
Solvent impurities Use high-purity, HPLC, or GC-grade solvents for all sample preparation steps.
Contamination from labware Thoroughly clean all glassware and use disposable items where possible to avoid contamination from previously analyzed samples or cleaning agents.
Side reactions during derivatization Optimize derivatization conditions to minimize the formation of by-products. Ensure complete removal of derivatizing reagents before injection.
Oxidation of 22-HDA Add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent oxidation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 22-HDA during sample preparation?

A1: The primary degradation pathways for 22-HDA are oxidation of the long aliphatic chain and enzymatic oxidation in biological samples.[6] The hydroxyl group can also make the molecule susceptible to degradation at high temperatures if not properly derivatized before GC analysis.

Q2: What are the optimal storage conditions for 22-HDA standards and samples?

A2: Pure 22-HDA is stable for at least four years when stored as a solid at -20°C.[6] For extracted lipids or solutions of 22-HDA, it is recommended to store them in a non-reactive solvent (e.g., chloroform or hexane) under an inert atmosphere at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: Is derivatization of 22-HDA always necessary for its analysis?

A3: For Gas Chromatography (GC) analysis, derivatization is essential to increase the volatility of 22-HDA. This typically involves esterification of the carboxylic acid and silylation of the hydroxyl group. For High-Performance Liquid Chromatography (HPLC) analysis, particularly when coupled with mass spectrometry (LC-MS), derivatization may not be necessary, which can reduce sample preparation time and potential for degradation.

Q4: How can I prevent the enzymatic degradation of 22-HDA in biological samples?

A4: To prevent enzymatic degradation, it is crucial to inhibit enzyme activity immediately upon sample collection. This can be achieved by flash-freezing the sample in liquid nitrogen, adding enzyme inhibitors to the homogenization buffer, or by using a heated solvent for extraction to denature enzymes.

Q5: What are the best practices for handling derivatized 22-HDA samples?

A5: Derivatized samples, especially silyl (B83357) ethers, can be sensitive to moisture. It is important to use anhydrous solvents and reagents and to store the derivatized samples in tightly sealed vials. For TMS derivatives, analysis within 12 hours when stored at 4°C or within 72 hours when stored at -20°C is recommended to ensure stability.[7][8]

Quantitative Data Summary

While specific quantitative stability data for 22-HDA is not extensively available, the following tables provide an illustrative guide based on general principles for long-chain hydroxy fatty acids. Researchers should perform their own stability studies under their specific experimental conditions.

Table 1: Illustrative Stability of 22-HDA in Solution at Different Temperatures

Storage TemperatureSolventDurationEstimated Recovery (%)
4°CChloroform24 hours>98%
4°CChloroform7 days~95%
-20°CChloroform30 days>99%
-80°CChloroform90 days>99%

Table 2: Illustrative Stability of Derivatized 22-HDA (FAME-TMS Ether)

Storage TemperatureDurationEstimated Recovery (%)
Room Temperature4 hours~90%
4°C12 hours>98%
4°C24 hours~95%
-20°C72 hours>99%

Experimental Protocols

Protocol 1: Extraction of 22-HDA from Biological Tissue

  • Weigh the frozen tissue sample (typically 50-100 mg).

  • Homogenize the tissue in a cold chloroform:methanol (2:1, v/v) solution containing an antioxidant (e.g., 0.01% BHT).

  • Vortex the mixture thoroughly and incubate on ice for 30 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex again to induce phase separation.

  • Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipids in a known volume of chloroform:methanol (2:1, v/v) for storage at -80°C or for immediate derivatization.

Protocol 2: Derivatization of 22-HDA for GC-MS Analysis

This protocol should be performed in a well-ventilated fume hood.

  • Esterification (FAME Synthesis):

    • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

    • Cap the tube tightly and heat at 60°C for 1 hour.

    • Allow the sample to cool to room temperature.

    • Add 1.5 mL of water and 1 mL of hexane (B92381), then vortex to extract the FAMEs.

    • Collect the upper hexane layer containing the FAMEs and transfer to a new tube.

    • Dry the hexane extract under a stream of nitrogen.

  • Silylation (TMS Ether Synthesis):

    • To the dried FAMEs, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Add 50 µL of a dry solvent such as pyridine (B92270) or acetonitrile.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the sample to cool to room temperature before GC-MS analysis.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_derivatization Derivatization for GC-MS cluster_analysis Analysis start Sample (Tissue/Biofluid) homogenize Homogenize in Chloroform:Methanol + BHT start->homogenize phase_sep Phase Separation (add NaCl) homogenize->phase_sep extract Collect Organic Layer phase_sep->extract dry_extract Dry Under Nitrogen extract->dry_extract esterify Esterification (H2SO4/MeOH) dry_extract->esterify dry_fame Dry FAMEs esterify->dry_fame silylate Silylation (BSTFA) dry_fame->silylate gcms GC-MS Analysis silylate->gcms

Caption: Workflow for 22-HDA Sample Preparation and Analysis.

degradation_prevention cluster_sample_handling Sample Handling cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sh1 Minimize Freeze-Thaw ex1 Use High-Purity Solvents sh2 Store at -80°C sh3 Use Inert Atmosphere de1 Use Anhydrous Reagents ex2 Add Antioxidant (BHT) ex3 Work on Ice an1 Use Deactivated Liner de2 Optimize Time & Temp de3 Analyze Promptly an2 Optimize Injection Temp

Caption: Key Steps to Prevent 22-HDA Degradation.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the HPLC analysis of fatty acids, achieving optimal peak symmetry is crucial for accurate quantification and reliable results. Peak tailing, a common chromatographic challenge, can significantly compromise data quality. This technical support center provides a comprehensive guide to troubleshooting and resolving peak tailing issues in your fatty acid analyses through a series of frequently asked questions (FAQs) and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in fatty acid analysis?

A1: Peak tailing is a distortion where a chromatographic peak is not symmetrical, exhibiting a trailing edge that is broader than the leading edge. In an ideal chromatogram, peaks should have a Gaussian shape. Tailing peaks can lead to inaccurate quantification due to difficulties in peak integration and can obscure the resolution of closely eluting fatty acids. A common measure of peak tailing is the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfectly symmetrical peak. Regulatory guidelines often require a tailing factor between 0.8 and 1.5.

Q2: What are the primary causes of peak tailing when analyzing fatty acids?

A2: The primary causes of peak tailing in the HPLC analysis of fatty acids can be categorized into several areas:

  • Secondary Interactions with the Stationary Phase: The polar carboxyl group of free fatty acids can interact with residual acidic silanol (B1196071) groups on the surface of silica-based reversed-phase columns (e.g., C18). This is a major contributor to peak tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the fatty acids (typically around 4-5), both ionized and non-ionized forms can coexist, leading to peak distortion.

  • Column Issues: Problems such as column contamination from previous injections, degradation of the stationary phase, or the formation of a void at the column inlet can all lead to poor peak shape.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak distortion.

  • Extra-Column Effects: Excessive tubing length or dead volume within the HPLC system can cause the separated analyte bands to broaden before reaching the detector, contributing to peak tailing.

  • Matrix Effects: Complex sample matrices can contain components that interfere with the chromatography, leading to peak tailing.

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH

An inappropriate mobile phase pH is a frequent cause of peak tailing for fatty acids. Adjusting the pH to suppress the ionization of the fatty acid's carboxyl group can significantly improve peak symmetry.

Experimental Protocol: pH Optimization

  • Prepare a Series of Mobile Phases:

    • Mobile Phase A (pH 3.0): Prepare your standard mobile phase (e.g., Acetonitrile (B52724) and water) and adjust the aqueous portion to pH 3.0 using a suitable acid like phosphoric acid or formic acid.

    • Mobile Phase B (pH 4.0): Prepare the same mobile phase but adjust the aqueous portion to pH 4.0.

    • Mobile Phase C (pH 5.0): Prepare the same mobile phase but adjust the aqueous portion to pH 5.0.

  • Equilibrate the Column: Flush the column with at least 20 column volumes of Mobile Phase A.

  • Inject Fatty Acid Standard: Analyze a standard solution of your fatty acid of interest (e.g., oleic acid) and record the chromatogram.

  • Repeat for Other Mobile Phases: Sequentially switch to Mobile Phase B and then Mobile Phase C, ensuring the column is thoroughly equilibrated with each new mobile phase before injection.

  • Analyze the Results: Compare the peak shape and tailing factor from the chromatograms obtained at each pH.

Data Presentation: Effect of Mobile Phase pH on Oleic Acid Peak Asymmetry

Mobile Phase pHTailing Factor (Tf)Observations
5.01.8Significant tailing
4.01.3Moderate tailing
3.01.1Improved symmetry

Note: These are representative values and may vary depending on the specific column and other chromatographic conditions.

Guide 2: Mitigating Secondary Interactions with Buffers

Adding a buffer to the mobile phase can help to mask the residual silanol groups on the stationary phase and maintain a stable pH, thereby reducing peak tailing.

Experimental Protocol: Buffer Concentration Optimization

  • Prepare Buffered Mobile Phases:

    • Prepare your optimal mobile phase (e.g., Acetonitrile/Water at pH 3.5) with varying concentrations of a suitable buffer, such as ammonium (B1175870) acetate.

    • Buffer Concentration 1: 10 mM Ammonium Acetate

    • Buffer Concentration 2: 25 mM Ammonium Acetate

    • Buffer Concentration 3: 50 mM Ammonium Acetate

  • Equilibrate and Analyze: For each buffer concentration, equilibrate the column and inject your fatty acid standard.

  • Evaluate Peak Shape: Compare the tailing factors for each chromatogram.

Data Presentation: Impact of Ammonium Acetate Concentration on Linoleic Acid Peak Tailing

Buffer ConcentrationTailing Factor (Tf)Observations
10 mM1.4Noticeable tailing
25 mM1.2Improved peak shape
50 mM1.1Good symmetry

Note: Higher buffer concentrations may not be suitable for all detectors (e.g., MS) and can increase system backpressure.

Guide 3: Addressing Column Overload

Injecting an excessive amount of your fatty acid sample can lead to peak distortion. It is important to operate within the linear range of your column.

Data Presentation: Typical Loading Capacities for a Standard Analytical C18 Column (4.6 x 150 mm, 5 µm)

Fatty AcidApproximate Loading Capacity (µg on-column)
Palmitic Acid15-20
Stearic Acid15-20
Oleic Acid10-15
Linoleic Acid10-15

Note: These values are estimates and can vary based on the specific column, mobile phase, and desired peak shape. To determine if you are overloading the column, simply dilute your sample and re-inject. If the peak shape improves, you were likely experiencing mass overload.

Advanced Troubleshooting and Solutions

Solution 1: Sample Clean-up using Solid-Phase Extraction (SPE)

For complex matrices, a sample clean-up step is often necessary to remove interfering compounds that can cause peak tailing.

Experimental Protocol: Solid-Phase Extraction (SPE) for Fatty Acids in Plasma

This protocol describes the use of a C18 SPE cartridge to extract fatty acids from a plasma sample.

  • Condition the SPE Cartridge: Pass 3 mL of methanol (B129727) through the C18 cartridge, followed by 3 mL of water. Do not allow the cartridge to go dry.

  • Sample Pre-treatment: Acidify the plasma sample to a pH below 3 with formic acid.

  • Load the Sample: Slowly pass the pre-treated plasma sample through the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with 3 mL of water to remove polar interferences.

  • Elute the Fatty Acids: Elute the fatty acids from the cartridge with 3 mL of methanol or acetonitrile.

  • Dry and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the fatty acid residue in the mobile phase for HPLC analysis.

Solution 2: Derivatization to Improve Peak Shape

For challenging analyses, derivatizing the fatty acids to form esters can eliminate the problematic carboxyl group, leading to significantly improved peak shape. A common derivatizing agent is p-bromophenacyl bromide.

Experimental Protocol: Derivatization with p-Bromophenacyl Bromide

  • Sample Preparation: Dissolve approximately 10 mg of your fatty acid sample in methanol in a reaction vial.

  • Neutralization: Neutralize the sample to a phenolphthalein (B1677637) endpoint with 85% KOH in methanol.

  • Evaporation: Evaporate the methanol under a stream of nitrogen.

  • Derivatization Reaction: Add 1.0 mL of p-bromophenacyl bromide reagent and 2.0 mL of dry acetonitrile to the vial. Heat the reaction at 80°C with stirring for 30 minutes.[1][2]

  • Cooling and Analysis: Allow the reaction vial to cool, and then the solution is ready for HPLC analysis.[1][2]

Solution 3: Column Cleaning and Regeneration

Fatty acids and other lipids can be difficult to remove from an HPLC column, leading to contamination and poor peak shape over time. A thorough cleaning procedure is essential for maintaining column performance.

Experimental Protocol: HPLC Column Cleaning After Fatty Acid Analysis

  • Disconnect the Column: Disconnect the column from the detector to avoid contamination.

  • Initial Wash: Flush the column with your mobile phase without any buffer salts to remove any precipitated salts.

  • Organic Solvent Wash: Sequentially wash the column with the following solvents at a low flow rate (e.g., 0.5 mL/min) for at least 20 column volumes each:

    • Isopropanol

    • Hexane (if your system is compatible)

    • Isopropanol

    • Methanol

    • Water

  • Re-equilibration: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical relationships in the troubleshooting process for peak tailing in fatty acid HPLC analysis.

Troubleshooting_Workflow start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No system_issue System Issue (e.g., dead volume, detector) yes_all->system_issue column_or_method_issue Column or Method Issue no_all->column_or_method_issue end Symmetrical Peak Achieved system_issue->end check_column Check Column Health (void, contamination) column_or_method_issue->check_column check_method Review Method Parameters check_column->check_method optimize_ph Optimize Mobile Phase pH check_method->optimize_ph add_buffer Add/Optimize Buffer optimize_ph->add_buffer check_overload Check for Sample Overload add_buffer->check_overload consider_derivatization Consider Derivatization check_overload->consider_derivatization consider_derivatization->end

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Experimental_Workflow_Optimization start Initial Method with Tailing ph_optimization pH Optimization (e.g., pH 3.0, 4.0, 5.0) start->ph_optimization buffer_optimization Buffer Optimization (e.g., 10, 25, 50 mM) ph_optimization->buffer_optimization sample_prep Sample Preparation (SPE or Derivatization) buffer_optimization->sample_prep final_method Optimized Method sample_prep->final_method

Caption: An experimental workflow for method optimization to reduce peak tailing.

References

Technical Support Center: Optimizing GC Analysis of Silylated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of silylated fatty acids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of silylated fatty acids, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I seeing no peaks or very low peak intensity for my silylated fatty acids?

Possible Causes and Solutions:

  • Incomplete Derivatization: The silylation reaction may be incomplete.

    • Solution: Ensure anhydrous (dry) conditions, as silylation reagents are sensitive to moisture.[1] Use a catalyst, such as 1% Trimethylchlorosilane (TMCS), with your silylating agent (e.g., BSTFA) to improve derivatization efficiency.[1] Optimize the reaction time and temperature; a common starting point is 60-70°C for 30-60 minutes.[1]

  • Sample Degradation in Inlet: The high temperature of the GC inlet can cause thermal degradation of the silylated derivatives.[2][3]

    • Solution: Lower the injector temperature. For thermally sensitive TMS derivatives of fatty acids, temperatures around 200°C may be more suitable than higher temperatures like 280°C.[3]

  • Improper Injection Technique: The chosen injection mode may not be suitable for the concentration of your analytes.

    • Solution: For trace analysis, use a splitless injection to ensure the majority of the sample is transferred to the column.[4][5][6] If your sample is concentrated, a split injection is more appropriate to avoid column overload.[4][5]

  • Leaks in the System: Leaks in the injector can lead to sample loss.

    • Solution: Check for and repair any leaks in the GC system, particularly around the septum and fittings.[2]

Q2: My chromatogram shows broad or tailing peaks for my fatty acid derivatives. What is the cause?

Possible Causes and Solutions:

  • Active Sites in the System: Active sites in the GC inlet liner or the column can interact with the analytes, causing peak tailing.[2]

    • Solution: Use a deactivated or silanized inlet liner to minimize interactions.[7][8][9] If necessary, replace the liner. Ensure you are using an inert GC column.[2]

  • Incorrect Flow Rate: A slow flow rate can lead to increased diffusion and band broadening.[6][10]

    • Solution: Optimize the carrier gas flow rate. A typical starting point for helium is 1.0 mL/min.[11][12]

  • Large Injection Volume in Splitless Mode: Injecting too large a sample volume can overload the liner and cause backflash, leading to poor peak shape.[8]

    • Solution: Ensure the liner volume is sufficient to accommodate the vaporized sample.[7][8] Consider reducing the injection volume.

  • Column Contamination: Contamination at the head of the column can cause peak tailing.

    • Solution: Bake out the column according to the manufacturer's instructions. If tailing persists, you may need to trim the first few inches of the column.[2]

Q3: I am observing extra, unexpected peaks in my chromatogram. What could be their source?

Possible Causes and Solutions:

  • Contamination: Contamination can be introduced from various sources.

    • Solution: Run a blank solvent injection to check for contamination from the solvent, syringe, or GC system.[13] Clean the injector and replace the septum and liner if necessary.[2] Check for contamination from the carrier gas by ensuring high-purity gas and functioning traps are in use.[2][14]

  • Septum Bleed: Particles from a degrading septum can enter the inlet and show up as peaks.

    • Solution: Replace the septum. Use high-quality septa and replace them regularly.

  • Derivatization Artifacts: The silylation reagent itself or byproducts of the reaction can sometimes be detected.

    • Solution: Prepare a blank sample with only the solvent and derivatization reagent to identify any reagent-related peaks.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of silylating fatty acids before GC analysis?

Fatty acids are not naturally volatile enough for gas chromatography. Derivatization through silylation increases their volatility and thermal stability, allowing them to be analyzed by GC.[11] Silylation converts the acidic protons of the carboxylic acid groups into trimethylsilyl (B98337) (TMS) esters.[12]

Q2: Which silylating reagent should I use?

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a commonly used and effective reagent for derivatizing fatty acids.[12] Another common reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[11]

Q3: Should I use a split or splitless injection for my silylated fatty acid analysis?

The choice between split and splitless injection depends on the concentration of your analytes.[5][6]

  • Splitless Injection: This technique is ideal for trace-level analysis where the analyte concentration is low. In splitless mode, the split vent is closed during injection, allowing the entire vaporized sample to be transferred to the column, maximizing sensitivity.[4][5][6][10]

  • Split Injection: This is suitable for samples with higher analyte concentrations. A portion of the sample is vented, preventing column overload and producing sharp, narrow peaks.[4][5][6] The split ratio determines the amount of sample that enters the column.[4][6]

Q4: What type of GC inlet liner is best for analyzing silylated fatty acids?

A deactivated (silanized) liner is crucial to prevent interactions with the analytes, which can cause peak tailing and sample degradation.[7][8][9]

  • For splitless injections , a single taper liner, often with deactivated glass wool, is recommended. The taper helps to focus the sample onto the head of the column.[15]

  • For split injections , a liner with deactivated glass wool can enhance vaporization and mixing of the sample.[9][15]

Q5: What are typical GC inlet and oven temperature parameters for this analysis?

  • Inlet Temperature: A starting point for the inlet temperature is typically between 250°C and 280°C.[11][16] However, for thermally sensitive silylated compounds, a lower temperature around 200-250°C may be necessary to prevent degradation.[3][12]

  • Oven Temperature Program: A typical oven program starts at a lower temperature (e.g., 70-100°C) and ramps up to a final temperature (e.g., 240-320°C).[11][12] The specific ramp rates and hold times will depend on the specific fatty acids being analyzed and the column dimensions.

Data Presentation

Table 1: Comparison of Split vs. Splitless Injection Parameters

ParameterSplit InjectionSplitless Injection
Primary Use High-concentration samplesTrace-level analysis[4][5][6]
Sample Transfer A small fraction of the sample enters the columnNearly the entire sample enters the column[5]
Sensitivity LowerHigher[5]
Typical Flow Rate High (e.g., >100 mL/min total flow)[6]Low (e.g., ~1-4 mL/min total flow)[4][10]
Peak Shape Generally sharp and narrow[4][6]Can be broader, especially for volatile compounds[4][6]
Split Ratio Typically 5:1 to 500:1[4][6]Not applicable
Splitless Hold Time Not applicableRequired to allow sample transfer to the column[4][6]

Experimental Protocols

Protocol 1: Silylation of Fatty Acids

  • Sample Preparation: Place a dried sample (e.g., from a lipid extract) into a reaction vial. It is crucial that the sample is free of water.[1]

  • Solvent Addition: If the sample is solid, dissolve it in a small volume of an anhydrous aprotic solvent like pyridine (B92270) or acetonitrile.

  • Reagent Addition: Add the silylating agent (e.g., BSTFA with 1% TMCS). A slight molar excess of the reagent is generally recommended.[1]

  • Reaction: Tightly cap the vial, vortex briefly, and heat at 60-70°C for 30-60 minutes.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC injection. If necessary, it can be diluted with a suitable solvent like hexane.

Protocol 2: GC Method for Silylated Fatty Acids

  • Injector Configuration:

    • Injection Mode: Select split or splitless based on sample concentration.[5]

    • Inlet Temperature: Set to an optimized temperature, typically 220-280°C.[11][12]

    • Liner: Use an appropriate deactivated liner.[15]

    • Injection Volume: Typically 1 µL.[11][12]

  • Carrier Gas:

    • Gas: Use high-purity helium.[11][12]

    • Flow Rate: Set to a constant flow of approximately 1.0 mL/min.[11][12]

  • Oven Program:

    • Initial Temperature: Hold at a low temperature (e.g., 100°C) for 2 minutes.[11]

    • Ramp 1: Increase the temperature at a rate of 15°C/min to 180°C.[11]

    • Ramp 2: Increase the temperature at a rate of 5°C/min to 250°C and hold for 3 minutes.[11]

    • Ramp 3: Increase the temperature at a rate of 20°C/min to 320°C and hold for 12 minutes.[11]

    • (Note: This is an example program and should be optimized for the specific application.)

  • Detector:

    • Type: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Temperature (FID): Typically set higher than the final oven temperature, e.g., 280-300°C.[16]

Visualizations

experimental_workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis sample Dried Fatty Acid Sample dissolve Dissolve in Anhydrous Solvent sample->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) dissolve->add_reagent react Heat at 60-70°C for 30-60 min add_reagent->react cool Cool to Room Temperature react->cool inject Inject Sample into GC cool->inject Derivatized Sample separate Separation on GC Column inject->separate detect Detection (FID or MS) separate->detect data Data Analysis detect->data

Caption: Experimental workflow for GC analysis of silylated fatty acids.

troubleshooting_flow node_sol node_sol start Problem with Chromatogram? peak_issue What is the issue? start->peak_issue no_peaks no_peaks peak_issue->no_peaks No / Low Peaks tailing_peaks tailing_peaks peak_issue->tailing_peaks Tailing / Broad Peaks extra_peaks extra_peaks peak_issue->extra_peaks Extra Peaks sol_derivatization Optimize derivatization (time, temp, catalyst). Lower inlet temperature. no_peaks->sol_derivatization Incomplete Derivatization? Degradation? sol_activity Use deactivated liner. Check for leaks. Bakeout/trim column. tailing_peaks->sol_activity System Activity? Contamination? sol_contamination Run blank. Replace septum/liner. Check gas purity. extra_peaks->sol_contamination Contamination? Septum Bleed?

Caption: Troubleshooting decision tree for common GC analysis issues.

References

Improving the resolution of hydroxy fatty acid isomers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chromatographic Resolution of Hydroxy Fatty Acid (HFA) Isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during the separation of HFA isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for the co-elution of my HFA isomers?

A1: Co-elution, where two or more isomers exit the chromatography column at the same time, is a frequent challenge.[1] The primary cause is often insufficient selectivity of the chromatographic system for the subtle structural differences between isomers. This can be due to a suboptimal choice of stationary phase, mobile phase, or temperature. For instance, standard C18 columns in reverse-phase HPLC may not adequately resolve positional or geometric HFA isomers without significant method optimization.[2]

Q2: Should I use HPLC or GC for my HFA isomer analysis?

A2: The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the specific isomers and the goals of your analysis.

  • HPLC , particularly with chiral stationary phases, is excellent for separating enantiomers (optical isomers) of HFAs, often without derivatization.[3][4][5][6][7] Reverse-phase HPLC is also widely used for separating positional and geometric isomers.[8][9]

  • GC , typically coupled with Mass Spectrometry (GC-MS), offers high resolution and is particularly effective for separating positional and geometric isomers.[10][11] However, it almost always requires derivatization to make the HFAs volatile.[12][13][14]

Q3: Is derivatization necessary for analyzing HFA isomers?

A3: For GC analysis, derivatization is essential.[14] HFAs are not volatile enough for GC, and their polar nature can cause poor peak shapes.[13][14] Common derivatization methods include esterification (e.g., to form fatty acid methyl esters, FAMEs) and silylation (e.g., to form trimethylsilyl (B98337) ethers).[12][13][14] For HPLC, derivatization is not always required but can be used to enhance detection, for example, by adding a UV-absorbing or fluorescent tag.[4][15]

Q4: What type of column is best for separating HFA enantiomers?

A4: For the separation of enantiomers (chiral isomers), a chiral stationary phase (CSP) is required.[16][17] Polysaccharide-based chiral columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, have proven to be very effective for resolving HFA enantiomers in HPLC.[5][18]

Troubleshooting Guides

Issue 1: Poor Resolution and Co-eluting Peaks in Reverse-Phase HPLC

Q: My HFA isomers are co-eluting or have very poor resolution on a C18 column. How can I improve the separation?

A: This is a common issue as HFA isomers often have very similar hydrophobicity. Here’s a step-by-step guide to troubleshoot and optimize your separation.

Step 1: Optimize the Mobile Phase

  • Adjust Solvent Strength: The most straightforward approach is to modify the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water.[19][20] Decreasing the organic solvent percentage will increase retention times and may improve resolution.[1][20]

  • Change the Organic Solvent: If adjusting the ratio isn't sufficient, try switching your organic modifier. Acetonitrile, methanol, and tetrahydrofuran (B95107) have different selectivities and can alter the elution order of your isomers.[19]

  • Introduce an Additive: Adding a small amount of acid, like formic or acetic acid (typically 0.1%), to the mobile phase can improve peak shape for free fatty acids by ensuring they are in a consistent protonation state.[15][21]

  • Implement a Gradient: A shallow gradient, where the organic solvent concentration is increased slowly over time, can significantly enhance the resolution of closely eluting compounds.[19][22]

Step 2: Adjust the Temperature

  • Lowering the column temperature can increase retention and sometimes improve resolution.[23] Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may also reduce retention. Experiment with temperatures in the range of 25-40°C.

Step 3: Change the Stationary Phase

  • If mobile phase optimization is insufficient, consider a different stationary phase. While C18 is a good starting point, other phases may offer better selectivity. For example, a C8 or a phenyl-hexyl column could provide different interactions and improve separation.[20]

Issue 2: Peak Tailing in GC-MS Analysis

Q: I'm observing significant peak tailing for my derivatized HFA isomers in my GC-MS analysis. What could be the cause and how do I fix it?

A: Peak tailing in GC is often a sign of active sites in the system or incomplete derivatization.

Step 1: Verify Complete Derivatization

  • Incomplete derivatization leaves polar carboxyl and hydroxyl groups exposed, which can interact with active sites in the GC system, causing tailing.[14]

  • Troubleshooting: Review your derivatization protocol. Ensure you are using a sufficient excess of the derivatizing agent and that the reaction time and temperature are optimal.[13] You may want to test different derivatization times to confirm the reaction has gone to completion.[13]

Step 2: Check for System Activity

  • Injector Liner: The glass liner in the GC inlet can accumulate non-volatile residues or have active silanol (B1196071) groups. Deactivated liners are recommended. Regular replacement or cleaning of the liner is crucial.

  • Column Contamination: The front end of the GC column can become contaminated over time. Trimming a small section (e.g., 10-20 cm) from the front of the column can often resolve this.

  • Column Degradation: Ensure you are not exceeding the column's temperature limits, as this can damage the stationary phase and create active sites.

Step 3: Optimize GC Conditions

  • Injection Temperature: An injection temperature that is too low can lead to slow volatilization and broader peaks. Ensure the temperature is appropriate for the volatility of your derivatized analytes.

  • Flow Rate: Operating at the optimal flow rate for your carrier gas (Helium, Hydrogen, or Nitrogen) will maximize column efficiency and improve peak shape.[24]

Issue 3: Low Sensitivity and Poor Peak Shape in HPLC-UV

Q: I am having trouble detecting my HFA isomers with sufficient sensitivity using a UV detector, and the peaks I do see are broad.

A: This issue can stem from the inherent properties of HFAs and the chosen analytical conditions.

Step 1: Address Low UV Absorbance

  • HFAs lack strong chromophores, making them difficult to detect at higher UV wavelengths (e.g., >220 nm).[9]

  • Solution 1: Low Wavelength Detection: Set your UV detector to a low wavelength, typically between 192-210 nm, to detect the carboxyl group.[8][15] Be aware that this can lead to a less stable baseline, as many mobile phase components also absorb at these wavelengths.[9]

  • Solution 2: Derivatization for UV Detection: To significantly improve sensitivity, consider derivatizing the HFA's carboxyl group with a UV-active tag, such as a phenacyl bromide. This allows for detection at higher, more specific wavelengths (e.g., 254 nm), resulting in a better signal-to-noise ratio.[15]

Step 2: Improve Poor Peak Shape

  • Sample Solvent: Dissolving your sample in a solvent that is stronger than your mobile phase can cause peak distortion.[25] Always try to dissolve your sample in the initial mobile phase.[25]

  • pH Control: For underivatized HFAs, the mobile phase pH is critical. If the pH is close to the pKa of the carboxylic acid group, you can get a mix of ionized and non-ionized forms, leading to broad or split peaks. Adding a small amount of acid (like 0.1% formic or acetic acid) to the mobile phase will suppress ionization and result in sharper peaks.[15]

  • Column Overload: Injecting too much sample can lead to broad, fronting peaks.[25][26] Try reducing the injection volume or sample concentration.

Data and Methodologies

Quantitative Data Summary

The following tables summarize typical conditions for HFA isomer separation using different chromatographic techniques.

Table 1: Reverse-Phase HPLC Conditions for HFA Isomer Separation

ParameterCondition 1Condition 2
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A: Water + 0.1% Acetic AcidB: Acetonitrile + 0.1% Acetic AcidA: WaterB: Methanol
Gradient 70% B to 95% B over 30 min80% B to 100% B over 20 min
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 30°C35°C
Detection UV at 205 nm[15]Evaporative Light Scattering Detector (ELSD)[9]

Table 2: Chiral HPLC Conditions for HFA Enantiomer Separation

ParameterCondition 1Condition 2
Column Chiralpak AD-RH (amylose derivative)N-(S)-2-(4-chlorophenyl)isovaleroyl-D-phenylglycine bonded to silica[4]
Mobile Phase Acetonitrile/Water gradientn-hexane/1,2-dichloroethane/ethanol (ternary mixture)[4]
Flow Rate 0.5 mL/min0.8 mL/min
Temperature 25°C25°C
Detection UV at 210 nmUV at 226 nm (after derivatization)[4]

Table 3: GC-MS Conditions for Derivatized HFA Isomer Separation

ParameterCondition 1 (FAMEs)Condition 2 (TMS ethers)
Column Highly polar cyanopropyl phase (e.g., DB-23, 100m)[12][27]Mid-polarity phase (e.g., DB-225MS)[11]
Carrier Gas HeliumHelium
Injector Temp 250°C280°C[12]
Oven Program 140°C hold 5 min, ramp to 240°C at 4°C/min100°C hold 2 min, ramp to 300°C at 10°C/min
Derivatization BF₃-Methanol[14]BSTFA with 1% TMCS[12][14]
Detection Mass Spectrometry (Scan mode)Mass Spectrometry (Scan mode)
Experimental Protocols

Protocol 1: Derivatization of HFAs to Fatty Acid Methyl Esters (FAMEs) for GC Analysis

This protocol is a general guideline for esterification using boron trifluoride-methanol.

  • Sample Preparation: Weigh approximately 1-10 mg of the lipid sample containing HFAs into a screw-cap glass tube.

  • Esterification: Add 2 mL of 12-14% boron trifluoride (BF₃) in methanol.[14]

  • Reaction: Cap the tube tightly and heat at 60-100°C for 5-10 minutes. The optimal time and temperature may vary depending on the specific HFAs.

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).

  • Mixing: Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC-MS analysis. To ensure the sample is dry, you can pass the hexane layer through a small column of anhydrous sodium sulfate.[13]

Protocol 2: Chiral HPLC Separation of HFA Enantiomers

This protocol describes a general approach for separating HFA enantiomers.

  • Column: Install a chiral column, such as a Chiralpak AD-RH, and equilibrate it with the initial mobile phase conditions for at least 30 minutes.

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water. A typical starting point is 70:30 (Acetonitrile:Water). The use of a gradient is often necessary to resolve multiple HFA isomers.[5]

  • Sample Preparation: Dissolve the HFA sample in the initial mobile phase to a concentration of approximately 0.1-1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject 5-20 µL of the prepared sample onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a low wavelength (e.g., 210 nm).

  • Optimization: If resolution is poor, adjust the mobile phase gradient. A shallower gradient or a lower starting percentage of organic solvent can improve separation.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Resolution in HPLC start Start: Poor HFA Isomer Resolution check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase optimize_mp Adjust Solvent Ratio Change Organic Solvent Add Modifier (e.g., 0.1% Acid) Implement Shallow Gradient check_mobile_phase->optimize_mp No check_temp Is Temperature Optimized? check_mobile_phase->check_temp Yes optimize_mp->check_mobile_phase adjust_temp Test Lower Temperatures (e.g., 25-35°C) check_temp->adjust_temp No check_station_phase Is Stationary Phase Suitable? check_temp->check_station_phase Yes adjust_temp->check_temp change_column Consider Alternative Phase (e.g., Phenyl-Hexyl, C8) check_station_phase->change_column No resolution_ok Resolution Satisfactory check_station_phase->resolution_ok Yes change_column->start end End resolution_ok->end

Caption: HPLC troubleshooting workflow for poor resolution.

GC_Troubleshooting_Peak_Tailing Troubleshooting GC Peak Tailing for HFAs start Start: Peak Tailing Observed check_derivatization Is Derivatization Complete? start->check_derivatization optimize_deriv Review Protocol: - Check Reagent Excess - Optimize Time/Temp check_derivatization->optimize_deriv No check_system_activity Is System Inactive? check_derivatization->check_system_activity Yes optimize_deriv->check_derivatization deactivate_system Check/Replace Injector Liner Trim Front of Column check_system_activity->deactivate_system No check_gc_params Are GC Parameters Optimal? check_system_activity->check_gc_params Yes deactivate_system->check_system_activity optimize_gc Adjust Injector Temp Optimize Carrier Gas Flow Rate check_gc_params->optimize_gc No peak_shape_ok Peak Shape Acceptable check_gc_params->peak_shape_ok Yes optimize_gc->check_gc_params end End peak_shape_ok->end

Caption: GC-MS troubleshooting workflow for peak tailing.

References

Minimizing contamination during the extraction of 22-Hydroxydocosanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the extraction of 22-Hydroxydocosanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common sources?

A1: this compound (also known as Phellonic acid or ω-Hydroxybehenic acid) is a long-chain omega-hydroxy fatty acid.[1] It is a major component of suberin, a complex polyester (B1180765) found in the cell walls of certain plant tissues, notably the cork of the cork oak (Quercus suber).[2][3]

Q2: What are the most common contaminants encountered during the extraction of this compound?

A2: The most frequently observed contaminants are shorter-chain saturated fatty acids, primarily palmitic acid (C16:0) and stearic acid (C18:0).[4][5] These can be introduced from various sources in the laboratory environment, including glassware, solvents, and plasticware.

Q3: Why is derivatization necessary for the analysis of this compound by Gas Chromatography (GC)?

A3: Derivatization is crucial for GC analysis of this compound for several reasons. It converts the non-volatile fatty acid into a more volatile ester (typically a methyl ester), which is necessary for it to travel through the GC column.[6] Furthermore, derivatization of the hydroxyl group (e.g., by silylation) reduces the polarity of the molecule, preventing interactions with the stationary phase that can lead to poor peak shape (tailing) and improving chromatographic resolution.[7]

Q4: What level of purity can I expect for this compound extracted from cork?

A4: The purity of extracted this compound can vary depending on the purification methods employed. Initial solvent-based fractionation of suberin acid methyl esters can yield purities of around 80-85%.[8] Further chromatographic purification steps, such as reversed-phase HPLC, can achieve very high purity levels, exceeding 99.5%.[8]

Troubleshooting Guides

Guide 1: High Levels of Palmitic and Stearic Acid Contamination

Issue: Your GC-MS analysis shows significant peaks corresponding to palmitic acid (C16:0) and stearic acid (C18:0) in your purified this compound sample and in your method blanks.

Potential Causes & Solutions:

  • Contaminated Glassware: Fatty acids can adhere to glass surfaces.

    • Solution: Implement a rigorous glassware cleaning protocol. This should include washing with a laboratory-grade detergent, rinsing with deionized water, followed by soaking in an acid bath (e.g., 10% nitric acid) for at least 4 hours, and a final rinse with high-purity solvent. For trace analysis, furnacing glassware at high temperatures (e.g., 450°C for 6-8 hours) is highly effective.[9]

  • Contaminated Solvents: Solvents, even high-purity grades, can contain trace amounts of fatty acids.

    • Solution: Always run a solvent blank on your GC-MS system before sample analysis. If contamination is detected, consider using a different batch or brand of solvent, or purifying the solvent by distillation.

  • Leaching from Plasticware: Plastic consumables such as pipette tips, centrifuge tubes, and solid-phase extraction (SPE) columns are known sources of fatty acid contamination.[4]

    • Solution: Whenever possible, substitute plasticware with glassware. If plastics are unavoidable, pre-rinse them with your extraction solvent immediately before use. Avoid prolonged contact of solvents with plastic surfaces. For SPE, consider using columns with glass barrels.

  • Cross-Contamination: Carryover from previous experiments or from other samples in the lab.

    • Solution: Use dedicated glassware for this compound extraction. Ensure thorough cleaning of all shared equipment.

Guide 2: Poor Chromatographic Peak Shape (Tailing or Broadening) in GC Analysis

Issue: The peak for your derivatized this compound is asymmetrical (tailing) or wider than expected, leading to poor resolution and inaccurate quantification.

Potential Causes & Solutions:

  • Incomplete Derivatization: Free hydroxyl or carboxyl groups can interact with active sites in the GC system.

    • Solution: Optimize your derivatization procedure. Ensure the reagents (e.g., for methylation and silylation) are fresh and anhydrous. You may need to adjust the reaction time, temperature, or reagent concentration.

  • Active Sites in the GC System: Exposed silanol (B1196071) groups in the injector liner, on the column stationary phase, or on glass wool can cause peak tailing.[10]

    • Solution:

      • Injector Liner: Use a deactivated liner and ensure any glass wool is also deactivated. Clean or replace the liner regularly.

      • GC Column: Condition the column according to the manufacturer's instructions. If the column is old or has been subjected to harsh conditions, active sites may have formed. Trimming the first few centimeters of the column can sometimes resolve the issue. If not, the column may need to be replaced.

  • Sub-optimal GC Method Parameters:

    • Injector Temperature: If the temperature is too low, the sample may not volatilize completely and quickly, leading to band broadening.[10] Increase the injector temperature.

    • Column Flow Rate: An incorrect carrier gas flow rate can reduce separation efficiency. Optimize the flow rate for your column dimensions and carrier gas.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute your sample or reduce the injection volume.[11]

Quantitative Data Summary

The following table summarizes purity levels of this compound and typical concentrations of common contaminants found in laboratory blanks.

ParameterMethod/SourceValueReference
Purity of this compound methyl ester Solvent fractionation from cork suberin80-85%[8]
Further purification by reversed-phase HPLC> 99.8%[8]
Palmitic Acid (C16:0) Contamination Method blank using plastic syringe and filter6.6 ± 1.2 ppm[4]
Method blank using glass syringe and stainless-steel filter2.6 ± 0.9 ppm[4]
Stearic Acid (C18:0) Contamination Method blank using plastic syringe and filter8.9 ± 2.1 ppm[4]
Method blank using glass syringe and stainless-steel filter1.9 ± 0.8 ppm[4]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound Methyl Ester from Cork

This protocol is adapted from a patented method for the extraction of suberin acids.[8]

  • Extractive Removal:

    • Cork powder is subjected to sequential Soxhlet extraction with solvents of increasing polarity (e.g., dichloromethane, followed by ethanol, then water) to remove extractives.

  • Depolymerization (Methanolysis):

    • The extractive-free cork powder is reacted with a solution of sodium methoxide (B1231860) in methanol (B129727) under reflux. This cleaves the ester bonds in the suberin polymer, releasing the constituent monomers as methyl esters.

  • Solvent Fractionation:

    • The resulting mixture of suberin acid methyl esters is extracted with a hot, low-polarity solvent (e.g., n-hexane).

    • This extract is then cooled to approximately 0°C to precipitate a fraction of the methyl esters.

  • Isolation of this compound Methyl Ester:

    • The precipitated fraction is collected by filtration. This fraction is enriched in this compound methyl ester.

    • For higher purity, this fraction can be subjected to further purification by techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Derivatization for GC-MS Analysis
  • Methylation (Esterification):

    • The extracted fatty acid sample is dissolved in a solution of 3% sulfuric acid in methanol.[12]

    • The mixture is heated (e.g., at 70°C for 1 hour) to convert the carboxylic acid group to a methyl ester.

    • After cooling, the methyl esters are extracted into an organic solvent like hexane.

  • Silylation:

    • The dried methyl ester sample is reconstituted in a suitable solvent.

    • A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added.[13]

    • The reaction is allowed to proceed (e.g., at 60°C for 30 minutes) to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

    • The resulting derivatized sample is then ready for GC-MS analysis.

Visualizations

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Sample Preparation & Analysis start Cork Powder extractive_removal Extractive Removal (Soxhlet) start->extractive_removal depolymerization Depolymerization (Methanolysis) extractive_removal->depolymerization fractionation Solvent Fractionation (Hexane) depolymerization->fractionation isolation Isolation of 22-OH-Docosanoic Acid Methyl Ester fractionation->isolation derivatization Derivatization (Methylation & Silylation) isolation->derivatization gcms GC-MS Analysis derivatization->gcms

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_contamination cluster_sources Potential Contamination Sources cluster_solutions Solutions issue High Palmitic/Stearic Acid Contamination glassware Glassware issue->glassware solvents Solvents issue->solvents plastics Plasticware issue->plastics cross_contamination Cross-Contamination issue->cross_contamination clean_glass Rigorous Cleaning Protocol (Acid Wash, Furnace) glassware->clean_glass solvent_blank Run Solvent Blanks solvents->solvent_blank use_glass Substitute with Glassware plastics->use_glass dedicated_equipment Use Dedicated Equipment cross_contamination->dedicated_equipment

Caption: Logical diagram for troubleshooting high levels of fatty acid contamination.

References

Technical Support Center: Strategies for Complete Silylation of Sterically Hindered Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to providing researchers, scientists, and drug development professionals with detailed strategies for the complete silylation of sterically hindered hydroxyl groups. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the protection of sterically congested alcohols.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the silylation of sterically hindered hydroxyl groups.

Issue Potential Cause Suggested Solution
Low or No Product Formation Steric Hindrance: The hydroxyl group is too sterically hindered for the chosen silylating agent and conditions.[1]- Switch to a more reactive silylating agent, such as a silyl (B83357) triflate (e.g., TBS-OTf) instead of a silyl chloride.[1] - Employ a more powerful catalyst system, like 4-(dimethylaminopyridine) (DMAP) or N-methylimidazole (NMI). - Consider dehydrogenative silylation catalyzed by a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3).[1][2]
Insufficient Reagent Reactivity: The silylating agent is not electrophilic enough to react with the hindered alcohol.- Use silyl triflates which are significantly more reactive than their corresponding chlorides.[1] - For dehydrogenative silylation, choose a more reactive silane; for instance, Et3SiH may be more effective than Ph3SiH for tertiary alcohols to avoid side reactions.[1]
Moisture Contamination: Water in the reaction mixture will consume the silylating agent.- Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents, freshly distilled if necessary.[3] - Handle hygroscopic reagents in a glovebox or under a positive pressure of inert gas.
Incomplete Reaction Reaction Time Too Short: The reaction has not reached completion due to slow kinetics.- Extend the reaction time and monitor progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). For very hindered alcohols, reactions may require several hours to days.
Reaction Temperature Too Low: Insufficient thermal energy to overcome the activation barrier.- Gradually increase the reaction temperature while monitoring for potential side reactions or degradation of starting material or product. Refluxing in a suitable solvent may be necessary.
Suboptimal Catalyst/Base: The chosen catalyst or base may not be sufficiently active.- For silyl chlorides, switch from a standard base like triethylamine (B128534) to a more nucleophilic catalyst such as DMAP or NMI.[4] - For silyl triflates, use a non-nucleophilic base like 2,6-lutidine to scavenge the acid byproduct.[5]
Formation of Side Products Reaction with Other Functional Groups: Other nucleophilic functional groups in the molecule may also be silylated.- If chemoselectivity is an issue, consider using a more sterically hindered silylating agent that may selectively react with the less hindered hydroxyl group.
Degradation of Acid-Sensitive Substrates: Acid generated from silyl chloride reagents can cause decomposition.- Use silylating agents that do not produce acidic byproducts, such as N,O-bis(trimethylsilyl)acetamide (BSA). - When using silyl chlorides or triflates, ensure a sufficient amount of a suitable base is present to neutralize the acid generated.
Olefin Formation with Tertiary Alcohols: Elimination can compete with substitution.- When using dehydrogenative silylation for tertiary alcohols, triethylsilane (Et3SiH) is often preferred over triphenylsilane (B1312308) (Ph3SiH) to minimize the formation of olefinic side products.[1]

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow or incomplete, even after extended reaction times. What can I do?

A1: Slow or incomplete reactions are common with sterically hindered alcohols. To improve the reaction rate and yield, consider the following:

  • Increase Reagent Reactivity: Switch from a silyl chloride (e.g., TBDMS-Cl) to a more reactive silyl triflate (e.g., TBDMS-OTf). Silyl triflates are much more electrophilic and react faster.

  • Use a More Powerful Catalyst: While imidazole (B134444) is a standard catalyst, more nucleophilic options like 4-(dimethylaminopyridine) (DMAP) or N-methylimidazole (NMI) can significantly accelerate the reaction.[4]

  • Change the Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) can accelerate silylation compared to less polar solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[6]

  • Increase the Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier.

Q2: How can I silylate a tertiary alcohol that is resistant to standard TBDMS-Cl/imidazole conditions?

A2: Tertiary alcohols are notoriously difficult to silylate. Here are some effective strategies:

  • Silyl Triflates with a Non-Nucleophilic Base: A powerful combination is using a silyl triflate (e.g., TIPS-OTf) with a sterically hindered, non-nucleophilic base like 2,6-lutidine. This prevents the base from interfering with the silylating agent.

  • Dehydrogenative Silylation: This method uses a hydrosilane (e.g., Et3SiH) and a catalyst, often a strong Lewis acid like B(C6F5)3. This approach avoids the generation of ammonium (B1175870) salt byproducts and can be very effective for hindered alcohols, with H2 as the only byproduct.[1][2]

  • Highly Reactive Silyl Donors: For trimethylsilylation, a combination of trimethyliodosilane and hexamethyldisilazane (B44280) in pyridine (B92270) can be effective for hindered alcohols.[5]

Q3: What is the general order of reactivity for different silylating agents?

A3: The reactivity of silylating agents is influenced by the leaving group and the steric bulk of the substituents on the silicon atom. A general order of reactivity for common silylating agents is:

R3Si-I > R3Si-OTf > R3Si-Br > R3Si-Cl > R3Si-H (with catalyst) > (R3Si)2NH > R3Si-NR2 > R3Si-OR

Q4: How do I monitor the progress of my silylation reaction?

A4: Thin-layer chromatography (TLC) is the most common and convenient method. The silylated product (silyl ether) will be less polar than the starting alcohol and will thus have a higher Rf value. Staining with an appropriate agent, such as potassium permanganate, can help visualize both the starting material and the product. For more complex mixtures or for quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful alternatives.

Q5: My starting material has multiple hydroxyl groups with different steric environments. How can I achieve selective silylation?

A5: Selective silylation can often be achieved by carefully choosing the silylating agent and reaction conditions. Less sterically demanding silylating agents (e.g., TMS-Cl) will react more readily with less hindered hydroxyl groups. More sterically demanding agents (e.g., TIPS-Cl) will show greater selectivity for the most accessible hydroxyl group. By controlling the stoichiometry of the silylating agent and keeping the reaction temperature low, you can often isolate the mono-silylated product. For diols, bridged silylating agents like di-tert-butylsilylbis(trifluoromethanesulfonate) can be used to protect both hydroxyls simultaneously.[5]

Data Presentation

The following tables summarize quantitative data for the silylation of sterically hindered alcohols under various conditions.

Table 1: B(C6F5)3-Catalyzed Dehydrogenative Silylation of Various Alcohols [1]

EntryAlcohol SubstrateSilaneConditionsTime (h)Isolated Yield (%)
11-Octanol (Primary)Ph3SiHA196
2Cyclohexanol (Secondary)Ph3SiHA0.598
31-Adamantanol (Tertiary)Et3SiHC0.598
4Terpineol (Tertiary)Et3SiHC0.598
52,4,6-Trimethylphenol (Hindered Phenol)Et3SiHB0.597
62,4,6-Trimethylphenol (Hindered Phenol)Ph2MeSiHB0.598
72,4,6-Trimethylphenol (Hindered Phenol)TBDMSHB196
82,4,6-Trimethylphenol (Hindered Phenol)Ph3SiHB1.598

Conditions A: ROH (5 mmol), Silane (5 mmol), B(C6F5)3 (0.1 mmol), Toluene (B28343), rt. Conditions B: ROH (5 mmol), Silane (5 mmol), B(C6F5)3 (0.4 mmol), Toluene, rt. Conditions C: ROH (2.5 mmol), Silane (2.5 mmol), B(C6F5)3 (0.125 mmol), CH2Cl2, rt.

Table 2: Comparison of Silylating Agents for a Hindered Secondary Alcohol (e.g., (-)-Menthol)

Silylating AgentBase/CatalystSolventTemperatureTimeYield
TBDMS-ClImidazoleDMFRoom Temp.~12 hHigh
TIPS-OTf2,6-LutidineDCM0 °C to Room Temp.~1-2 hVery High
TBDPS-ClDMAPDCMRoom Temp.~24 hModerate to High
Et3SiHB(C6F5)3TolueneRoom Temp.~0.5 h~95-98%[1]

Note: Yields and times are approximate and can vary based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for B(C6F5)3-Catalyzed Silylation of a Hindered Alcohol [1]

This protocol is suitable for primary, secondary, and tertiary alcohols, including acid- and base-sensitive substrates.

Materials:

  • Hindered alcohol (1.0 eq)

  • Hydrosilane (e.g., Et3SiH, Ph3SiH) (1.0 eq)

  • Tris(pentafluorophenyl)borane (B(C6F5)3) (1-8 mol%)

  • Anhydrous toluene or dichloromethane (DCM)

  • Argon or Nitrogen source

  • Standard laboratory glassware (oven-dried)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the alcohol (1.0 eq).

  • Dissolve the alcohol in anhydrous toluene or DCM (to a concentration of 0.1–1.0 M).

  • Add the hydrosilane (1.0 eq) to the solution.

  • Add B(C6F5)3 (as a solid) to the stirred solution. For many substrates, visible hydrogen evolution will begin upon addition of the borane.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or GC-MS for the disappearance of the starting alcohol. Reactions with hindered alcohols are typically complete within 0.5–2 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure silyl ether.

Protocol 2: Silylation of a Tertiary Alcohol using a Silyl Triflate

This protocol is highly effective for sterically demanding tertiary alcohols.

Materials:

  • Tertiary alcohol (1.0 eq)

  • Triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPS-OTf) (1.2 eq)

  • 2,6-Lutidine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen source

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Add the tertiary alcohol (1.0 eq) and anhydrous DCM to the flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add 2,6-lutidine (1.5 eq) to the stirred solution.

  • Slowly add TIPS-OTf (1.2 eq) dropwise to the reaction mixture. A white precipitate of lutidinium triflate may form.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO3.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Oven-dry glassware setup_inert Assemble under inert atmosphere (N2/Ar) prep_glass->setup_inert add_alcohol Add hindered alcohol and anhydrous solvent setup_inert->add_alcohol add_base Add base/catalyst (e.g., 2,6-lutidine, B(C6F5)3) add_alcohol->add_base add_silyl Slowly add silylating agent (e.g., R3Si-OTf, R3Si-H) add_base->add_silyl react Stir at appropriate temperature add_silyl->react monitor Monitor reaction by TLC/GC react->monitor quench Quench reaction monitor->quench Reaction Complete extract Extract with organic solvent quench->extract wash Wash, dry, and concentrate extract->wash purify Purify by column chromatography wash->purify final_product final_product purify->final_product Isolated Silyl Ether

Caption: A generalized experimental workflow for the silylation of hindered alcohols.

Troubleshooting_Workflow start Incomplete Silylation check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK increase_temp Increase Temperature check_conditions->increase_temp Conditions Mild extend_time Extend Reaction Time increase_temp->extend_time success Complete Silylation increase_temp->success change_solvent Use More Polar Aprotic Solvent (DMF) extend_time->change_solvent extend_time->success change_catalyst Use Stronger Catalyst (DMAP, NMI) change_solvent->change_catalyst change_solvent->success change_silyl Use More Reactive Silylating Agent (Silyl Triflate) change_catalyst->change_silyl change_catalyst->success dehydrogenative Consider Dehydrogenative Silylation change_silyl->dehydrogenative change_silyl->success dehydrogenative->success

Caption: A logical workflow for troubleshooting incomplete silylation reactions.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 22-Hydroxydocosanoic Acid and Other Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy fatty acids (HFAs) are a diverse class of lipids characterized by the presence of one or more hydroxyl groups along their carbon chain. These modifications confer a range of biological activities, making them an area of increasing interest in drug discovery and development. This guide provides a comparative overview of the biological activities of 22-hydroxydocosanoic acid, an omega-hydroxy fatty acid, and other prominent hydroxy fatty acids, with a focus on their anti-inflammatory and anti-cancer properties. Due to the limited publicly available data on the specific anti-inflammatory and anti-cancer activities of this compound, this guide will highlight the known properties of other well-researched HFAs to provide a framework for potential areas of investigation for this compound.

Overview of this compound

This compound, also known as phellonic acid, is a 22-carbon saturated fatty acid with a hydroxyl group at the omega (ω) position. It is a known component of suberin, a lipophilic polymer found in the cell walls of certain plant tissues, such as cork and the outer bark of silver birch.[1][2] While its physical and chemical properties are documented, and it finds use in the cosmetic and chemical industries, there is a notable scarcity of published research on its specific biological activities in mammalian systems, particularly concerning anti-inflammatory and anti-cancer effects.

Comparative Biological Activities of Hydroxy Fatty Acids

To contextualize the potential activities of this compound, this section compares the known anti-inflammatory and anti-cancer effects of other well-characterized hydroxy fatty acids.

Anti-Inflammatory Activity

Many hydroxy fatty acids are potent modulators of inflammatory pathways. Their mechanisms often involve the inhibition of pro-inflammatory signaling cascades and the activation of anti-inflammatory receptors.

Key Anti-Inflammatory Mechanisms:

  • Inhibition of Pro-inflammatory Enzymes: Some HFAs can inhibit cyclooxygenases (COX) and lipoxygenases (LOX), enzymes responsible for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

  • NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation. Several HFAs have been shown to suppress its activation, thereby reducing the expression of pro-inflammatory cytokines.

  • PPAR Activation: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that, when activated by fatty acid ligands, can exert anti-inflammatory effects.

  • GPR120 Activation: G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain fatty acids, including some HFAs. Its activation can lead to potent anti-inflammatory responses.[3]

Table 1: Comparative Anti-Inflammatory Activity of Selected Hydroxy Fatty Acids

Fatty Acid/DerivativeTarget/MechanismObserved EffectQuantitative Data (IC50/EC50)
This compound Not well-characterizedData not availableData not available
2-Hydroxyoleic Acid (2OHOA) Inhibition of spinal dorsal horn microglia activation[4]Reduced mechanical and thermal hypersensitivity in a neuropathic pain model.[4]Data not available in this context
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) GPR120 activation[5]Reduced pro-inflammatory cytokine and chemokine expression in a colitis model.[5]EC50 for GPR120 activation by a selective agonist is ~0.35 µM.[6]
Omega-3 Hydroxy Derivatives (e.g., Resolvins) Inhibition of NF-κB activation; PPARγ activation[7][8]Decreased production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[8]Data not available
Linoleic acid esters of hydroxy linoleic acids (LAHLA) Inhibition of LPS-induced cytokine secretion[9]Anti-inflammatory activity demonstrated in a lipopolysaccharide-induced cytokine secretion assay.[9]Data not available
Anti-Cancer Activity

Certain hydroxy fatty acids have demonstrated promising anti-cancer properties through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.

Key Anti-Cancer Mechanisms:

  • Apoptosis Induction: HFAs can trigger apoptosis in cancer cells through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: Some HFAs can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

  • Modulation of Signaling Pathways: Alteration of pro-survival signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, is another mechanism by which HFAs can exert their anti-cancer effects.

  • PPARγ Activation: Activation of PPARγ has been linked to anti-proliferative and pro-apoptotic effects in several types of cancer.[10]

Table 2: Comparative Anti-Cancer Activity of Selected Hydroxy Fatty Acids

Fatty Acid/DerivativeCancer Cell Line(s)Observed EffectIC50 Values
This compound Data not availableData not availableData not available
2-Hydroxyoleic Acid (2OHOA) Glioblastoma (U-118 MG)Reduced tumor volume in xenograft models.[5]Correlation between IC50 and HES1 mRNA expression inhibition observed.[5]
Various solid tumorsShowed clinical benefit in a phase I study.[11][12]Not applicable
Hydroxystearic Acid (HSA) Isomers HT29, HeLa, MCF7, PC3, NLFGrowth inhibitory activity.[13]7-HSA: 14.7-24.9 µM; 5-HSA: 22.1-25.1 µM; 11-HSA: 27.6-35.8 µM.[13]
HT29Antiproliferative effect.[14](R/S)-methyl-9-hydroxystearate: 49-51 µM.[14]
Omega-3 Hydroxy Derivatives (from DHA) Prostate cancer (PC3, LNCaP, DU145)Inhibition of proliferation and survival via PPARγ/syndecan-1 pathway of apoptosis.17-hydroperoxy-DHA: ≥0.001 µM; 17-hydroxy-DHA: ≥0.01 µM.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanisms of action of hydroxy fatty acids. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for assessing biological activity.

anti_inflammatory_pathway cluster_outcome HFA Hydroxy Fatty Acid GPR120 GPR120 HFA->GPR120 Activates PPAR PPARs HFA->PPAR Activates Pro_inflammatory_mediators Pro-inflammatory Mediators (COX, LOX) HFA->Pro_inflammatory_mediators Inhibits NFkB_pathway NF-κB Pathway GPR120->NFkB_pathway Inhibits Anti_inflammatory_effect Anti-inflammatory Effect PPAR->NFkB_pathway Inhibits Inflammation Inflammation NFkB_pathway->Inflammation Promotes Pro_inflammatory_mediators->Inflammation Promotes anti_cancer_pathway HFA Hydroxy Fatty Acid Membrane_remodeling Membrane Lipid Remodeling HFA->Membrane_remodeling Induces PPARg PPARγ HFA->PPARg Activates Cell_cycle Cell Cycle Progression HFA->Cell_cycle Arrests Ras_PI3K_pathways Ras/MAPK, PI3K/Akt Pathways Membrane_remodeling->Ras_PI3K_pathways Inhibits Proliferation Cancer Cell Proliferation Ras_PI3K_pathways->Proliferation Promotes Apoptosis Apoptosis Ras_PI3K_pathways->Apoptosis Inhibits Apoptosis_pathway Apoptosis Pathways (Caspases) PPARg->Apoptosis_pathway Activates PPARg->Proliferation Inhibits Apoptosis_pathway->Apoptosis Cell_cycle->Proliferation Promotes experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis HFA_prep Prepare Hydroxy Fatty Acid Solutions Treatment Treat Cells with Varying HFA Concentrations HFA_prep->Treatment Cell_culture Culture Target Cells (e.g., Macrophages, Cancer Cells) Cell_culture->Treatment Viability_assay Cell Viability Assay (e.g., MTT, WST-8) Treatment->Viability_assay Inflammation_assay Anti-inflammatory Assay (e.g., NF-κB Reporter, Cytokine ELISA) Treatment->Inflammation_assay Signaling_assay Signaling Pathway Analysis (e.g., Western Blot, qPCR) Treatment->Signaling_assay Data_analysis Analyze Data (IC50/EC50 Calculation, Statistical Analysis) Viability_assay->Data_analysis Inflammation_assay->Data_analysis Signaling_assay->Data_analysis

References

Validating 22-Hydroxydocosanoic Acid as a Biomarker for Suberin Deposition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of suberin deposition is critical for understanding plant stress responses, developmental processes, and for the development of novel therapeutic agents. This guide provides a comprehensive comparison of 22-hydroxydocosanoic acid as a potential biomarker for suberin deposition against other suberin monomers, supported by experimental data and detailed protocols.

Suberin is a complex lipophilic polymer found in the cell walls of various plant tissues, where it forms a protective barrier against environmental stresses. The quantification of suberin deposition is essential for a wide range of research applications. This compound, a long-chain ω-hydroxy acid, is a known and often abundant component of the aliphatic domain of suberin. This guide evaluates its suitability as a specific and reliable biomarker for suberin deposition.

Performance Comparison of Suberin Monomers as Biomarkers

The validation of a biomarker relies on its specificity, abundance, and the reliability of its quantification. While this compound is a consistent component of suberin, its performance as a biomarker should be compared with other major suberin monomers, such as other ω-hydroxy fatty acids and α,ω-dicarboxylic acids.

Biomarker CandidateTypical Chain LengthsAdvantagesDisadvantages
This compound C22- Frequently a major suberin monomer in many plant species.[1] - Long chain length provides some specificity over more common fatty acids.- Abundance can vary significantly between plant species and tissues. - May not be exclusively found in suberin.
Other ω-Hydroxy Fatty Acids C16, C18, C20, C24- Collectively represent a major fraction of the suberin polymer.[2] - A broader profile can provide a more comprehensive picture of suberin composition.- Shorter chain length ω-hydroxy acids (e.g., C16, C18) can also be components of cutin, another plant polymer, leading to potential cross-reactivity.
α,ω-Dicarboxylic Acids C16, C18, C22- Considered to be highly characteristic of suberin, particularly in root tissues.[3][4][5] - Can serve as specific markers for root-derived organic matter in soil.[5]- May be present in lower overall abundance compared to ω-hydroxy acids in some tissues.
Ferulic Acid N/A (Phenolic)- An important component of the aromatic domain of suberin, linking the aliphatic domain to the cell wall.[1]- Also a key component of other cell wall polymers like lignin, making it non-specific to suberin.

Experimental Protocols

Accurate quantification of suberin monomers requires meticulous sample preparation and analytical procedures. The following is a generalized workflow for the analysis of suberin monomers by Gas Chromatography-Mass Spectrometry (GC-MS).

Suberin Extraction and Depolymerization

This protocol is adapted from established methods for the analysis of suberin in plant tissues.

Materials:

  • Plant tissue (e.g., roots, periderm)

  • Chloroform

  • Methanol

  • Sodium methoxide (B1231860) solution (0.5 M in methanol)

  • Hydrochloric acid (HCl)

  • Hexane (B92381)

  • Internal standards (e.g., pentadecanoic acid, 15-hydroxypentadecanoic acid)

Procedure:

  • Delipidation: Thoroughly wash and dry the plant tissue. Grind the tissue to a fine powder. Extract soluble lipids by refluxing the tissue powder with chloroform:methanol (2:1, v/v) for 2 hours. Repeat this step twice.

  • Depolymerization (Transesterification): To the dried, delipidated plant residue, add a known amount of internal standards and sodium methoxide solution. Reflux the mixture for 2 hours at 60°C to cleave the ester bonds of the suberin polymer and convert the fatty acid components to their methyl esters.

  • Hydrolysis and Extraction: After cooling, add water to the reaction mixture and acidify to pH 2 with HCl. Extract the suberin monomers (now as methyl esters) with hexane. Repeat the extraction three times.

  • Derivatization: Evaporate the combined hexane extracts to dryness under a stream of nitrogen. To derivatize the hydroxyl and carboxyl groups to make them volatile for GC-MS analysis, add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine. Heat at 70°C for 30 minutes.

GC-MS Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: Increase to 200°C at 10°C/minute.

    • Ramp 2: Increase to 320°C at 5°C/minute, hold for 10 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-650.

Quantification: Identify the trimethylsilyl (B98337) (TMS) derivatives of the suberin monomers based on their retention times and mass spectra compared to authentic standards or published spectra. Quantify the individual monomers by comparing their peak areas to the peak area of the corresponding internal standard.

Signaling Pathways and Experimental Workflows

Suberin Biosynthesis Signaling Pathway

The biosynthesis of suberin is a complex process involving multiple enzymatic steps and is regulated by a network of transcription factors. The following diagram illustrates the key steps in the synthesis of the aliphatic suberin monomers.

Suberin_Biosynthesis cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum Fatty Acid Synthesis Fatty Acid Synthesis Fatty Acyl-CoA Elongation Fatty Acyl-CoA Elongation Fatty Acid Synthesis->Fatty Acyl-CoA Elongation Acyl-CoAs (C16, C18) ω-Hydroxylation ω-Hydroxylation Fatty Acyl-CoA Elongation->ω-Hydroxylation Very-Long-Chain Fatty Acyl-CoAs Acyl-CoA Reduction Acyl-CoA Reduction Fatty Acyl-CoA Elongation->Acyl-CoA Reduction Very-Long-Chain Fatty Acyl-CoAs Glycerol-3-Phosphate Acylation Glycerol-3-Phosphate Acylation ω-Hydroxylation->Glycerol-3-Phosphate Acylation ω-Hydroxy Fatty Acyl-CoAs Dicarboxylic Acid Synthesis Dicarboxylic Acid Synthesis ω-Hydroxylation->Dicarboxylic Acid Synthesis ω-Hydroxy Fatty Acyl-CoAs Suberin Polymer Suberin Polymer Acyl-CoA Reduction->Suberin Polymer Fatty Alcohols Glycerol-3-Phosphate Acylation->Suberin Polymer Monoacylglycerols Dicarboxylic Acid Synthesis->Suberin Polymer α,ω-Dicarboxylic Acids

Caption: Simplified pathway of aliphatic suberin monomer biosynthesis.

Experimental Workflow for Biomarker Validation

The following diagram outlines the logical steps for validating a suberin biomarker.

Biomarker_Validation_Workflow Plant Material Selection Plant Material Selection Suberin Extraction & Depolymerization Suberin Extraction & Depolymerization Plant Material Selection->Suberin Extraction & Depolymerization GC-MS Analysis GC-MS Analysis Suberin Extraction & Depolymerization->GC-MS Analysis Monomer Identification & Quantification Monomer Identification & Quantification GC-MS Analysis->Monomer Identification & Quantification Data Analysis & Comparison Data Analysis & Comparison Monomer Identification & Quantification->Data Analysis & Comparison Biomarker Validation Biomarker Validation Data Analysis & Comparison->Biomarker Validation

Caption: Workflow for the validation of suberin biomarkers.

References

A Comparative Analysis of 22-Hydroxydocosanoic Acid and Other Long-Chain Fatty Acids in Suberin Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prevalence of 22-hydroxydocosanoic acid alongside other major long-chain fatty acids within the suberin polymer of various plant species. Suberin, a complex lipophilic polyester (B1180765), plays a crucial role in plant defense, wound healing, and the regulation of water and solute transport. Its unique composition, rich in long-chain fatty acids, offers a potential source of novel biomaterials and pharmacologically active molecules. This document summarizes quantitative data, details experimental protocols for suberin analysis, and visualizes key biological and experimental pathways to aid in research and development.

Quantitative Comparison of Suberin Monomers

The composition of suberin varies significantly between plant species and even different tissues within the same plant. The following table summarizes the relative abundance of this compound and other representative long-chain fatty acids in the suberin of Cork Oak (Quercus suber), Arabidopsis (Arabidopsis thaliana), and Potato (Solanum tuberosum). Data is presented as a percentage of total identified aliphatic suberin monomers.

Suberin MonomerChemical FormulaQuercus suber (Cork) (%)Arabidopsis thaliana (Root) (%)Solanum tuberosum (Tuber Periderm) (%)
18-Hydroxyoctadec-9-enoic acidC18H34O315.010.228.0[1]
Octadec-9-ene-1,18-dioic acidC18H32O439.025.537.0[1]
This compound C22H44O3 17.4 4.2 Not Reported
Docosanedioic acidC22H42O42.512.8Not Reported
Tetracosanoic acidC24H48O21.32.1Not Reported
ω-Hydroxy-VLCFAs (≥C20)-~20~20Minor components
α,ω-Di-VLCFAs (≥C20)-~5~15Minor components

Note: Data for Quercus suber is adapted from studies involving methanolysis of cork. Data for Arabidopsis thaliana is derived from analyses of root suberin. Data for Solanum tuberosum highlights the predominance of C18 monomers, with very-long-chain fatty acids (VLCFAs) being minor and specific quantification for this compound often not being reported in major studies.

Experimental Protocols

The quantitative analysis of suberin composition involves a multi-step process of extraction, depolymerization, and chromatographic analysis. The following is a generalized protocol based on common methodologies.

Sample Preparation and Delipidation
  • Tissue Grinding: Plant tissues (e.g., cork, root, potato periderm) are finely ground to a powder, often under cryogenic conditions to prevent degradation of lipids.

  • Solvent Extraction: The ground tissue is exhaustively extracted with a series of organic solvents of increasing polarity (e.g., chloroform, methanol (B129727), acetone) to remove non-polymeric lipids (waxes). This is typically performed using a Soxhlet apparatus or by repeated sonication and centrifugation. The resulting delipidated tissue is dried.

Suberin Depolymerization: Transesterification

The polyester structure of suberin is broken down into its constituent monomers via transesterification.

  • Reagent Preparation: A solution of 1% (v/v) sulfuric acid or 0.5 M sodium methoxide (B1231860) in dry methanol is prepared.

  • Reaction: The dried, delipidated plant material is refluxed in the methanolic solution for several hours at 60-80°C. This process cleaves the ester bonds within the suberin polymer, yielding fatty acid methyl esters (FAMEs) and other monomeric components.

  • Extraction of Monomers: After cooling, the reaction mixture is partitioned between an organic solvent (e.g., n-hexane or dichloromethane) and water. The organic phase, containing the FAMEs, is collected, washed with a salt solution to remove residual methanol and catalyst, and dried over anhydrous sodium sulfate.

Derivatization of Monomers

To increase the volatility and thermal stability of the monomers for gas chromatography, polar functional groups are derivatized.

  • Silylation: The dried FAMEs are dissolved in a suitable solvent (e.g., pyridine (B92270) or acetonitrile), and a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added.

  • Reaction: The mixture is heated at 60-70°C for 30-60 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection: The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for lipid analysis (e.g., a non-polar or medium-polarity column).

  • Separation: The different suberin monomers are separated based on their boiling points and interactions with the stationary phase of the column as the oven temperature is gradually increased.

  • Detection and Identification: As the separated components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectra are compared to spectral libraries for compound identification.

  • Quantification: The abundance of each monomer is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the peak area of an internal standard added at a known concentration at the beginning of the procedure.

Visualizations

Biosynthesis of this compound

The synthesis of this compound is a multi-step process that begins with the elongation of shorter-chain fatty acids and culminates in a specific hydroxylation step.

cluster_ER Endoplasmic Reticulum cluster_Suberin Suberin Polymer C18_CoA C18-CoA FAE_complex Fatty Acid Elongase (FAE) Complex (KCS, KCR, HCD, ECR) C18_CoA->FAE_complex C20_CoA C20-CoA FAE_complex->C20_CoA + 2C C22_CoA Docosanoyl-CoA (C22-CoA) FAE_complex->C22_CoA + 2C C20_CoA->FAE_complex CYP86B1 Cytochrome P450 CYP86B1 C22_CoA->CYP86B1 ω-hydroxylation Hydroxy_C22_CoA 22-Hydroxydocosanoyl-CoA CYP86B1->Hydroxy_C22_CoA Hydrolysis Hydrolysis Hydroxy_C22_CoA->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Suberin Incorporation into Suberin Final_Product->Suberin

Caption: Biosynthesis of this compound in the endoplasmic reticulum.

Experimental Workflow for Suberin Analysis

The following diagram outlines the key steps involved in the chemical analysis of suberin composition from plant tissue.

Start Plant Tissue (e.g., Cork, Root, Periderm) Grinding Grinding Start->Grinding Extraction Solvent Extraction (Delipidation) Grinding->Extraction Depolymerization Transesterification (Methanolysis) Extraction->Depolymerization Partition Liquid-Liquid Partition Depolymerization->Partition Derivatization Silylation (e.g., BSTFA) Partition->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

Caption: Experimental workflow for the analysis of suberin monomers.

Logical Comparison of Long-Chain Fatty Acid Profiles

This diagram illustrates the relative contribution of different classes of long-chain fatty acids to the suberin composition of the selected plant species.

cluster_Quercus Quercus suber cluster_Arabidopsis Arabidopsis thaliana cluster_Solanum Solanum tuberosum QS_C18 C18 Monomers (High Abundance) QS_C22 This compound (Significant Abundance) AT_C18 C18 Monomers (High Abundance) AT_C22 This compound (Present) ST_C18 C18 Monomers (Predominant) ST_C22 This compound (Not Reported/Trace)

Caption: Relative abundance of C18 vs. C22 fatty acids in suberin.

References

Alternative methods for creating hydrophobic surfaces without 22-Hydroxydocosanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Methods for Creating Hydrophobic Surfaces

In the pursuit of developing advanced materials for applications ranging from self-cleaning coatings to biomedical devices, the creation of hydrophobic surfaces is of paramount importance. While 22-Hydroxydocosanoic acid has been traditionally used, a variety of alternative methods have emerged, offering distinct advantages in terms of performance, scalability, and substrate compatibility. This guide provides a comprehensive comparison of four prominent techniques: Plasma Treatment, Sol-Gel Processing, Chemical Vapor Deposition (CVD), and Hydrothermal Synthesis. We present their underlying principles, performance data, experimental protocols, and durability assessments to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Plasma Treatment

Plasma treatment is a versatile surface modification technique that can be used to create hydrophobic surfaces by altering the surface chemistry and topography.[1][2] It involves the use of an ionized gas (plasma) to either deposit a thin hydrophobic film or to etch the surface to create a rough texture that enhances hydrophobicity.[3][4][5]

Performance Data
SubstratePlasma Gas/PrecursorWater Contact Angle (WCA)Sliding Angle (SA)Reference
GlassO₂ plasma followed by octadecyltrichlorosilane (B89594) (ODTS) coating155-180°-[2]
Polymethyl methacrylate (B99206) (PMMA)Plasma treatment followed by 1H,1H,2H,2H-perfluoroctyltriethoxysilane (PFOTS) deposition148-155°-[2]
Poly(tetrafluoroethylene) (PTFE)Methyl methacrylate-oxygen (MMA-O₂) plasma~154°-[2]
Polyester (B1180765) (PES) fabricsO₂ plasma followed by C₄F₈ deposition>150°<10°[6]
Polytetrafluoroethylene (PTFE)O₂ and Ar plasma (Reactive Ion Etching)172.5 ± 1.2°<1°[5]
Cyclic Olefin Copolymer (COC)Oxygen plasma20° (hydrophilic) from 110° (hydrophobic)-[7]
Experimental Protocol: Two-Step Plasma Processing for Superhydrophobic Fabrics

This protocol is a representative example for creating superhydrophobic polyester fabrics.[6]

  • Plasma Micro-nanotexturing:

    • Place the polyester fabric samples in a Reactive Ion Etcher.

    • Introduce oxygen (O₂) gas into the chamber.

    • Apply radio frequency (RF) power to generate O₂ plasma and etch the fabric surface, creating a micro-nanotexture. The duration and power of the plasma treatment are critical parameters to control the roughness.

  • Hydrophobic Coating Deposition:

    • Following the etching step, introduce a fluorocarbon precursor gas, such as octafluorocyclobutane (B90634) (C₄F₈), into the plasma chamber.

    • Generate a plasma to polymerize the precursor, depositing a thin, low surface energy fluoropolymer film onto the textured fabric surface. A typical deposition time is around 2 minutes.

G cluster_0 Experimental Workflow: Plasma Treatment Substrate Substrate Plasma_Etching Plasma Etching (e.g., O₂ plasma) Textured_Surface Micro-nano Textured Surface Plasma_Deposition Plasma Deposition (e.g., C₄F₈) Hydrophobic_Surface Superhydrophobic Surface

Durability and Stability

Plasma-treated surfaces can exhibit good durability, with the deposited coatings being atomically bound to the substrate.[4] However, a phenomenon known as "hydrophobic recovery" can occur, where the surface gradually loses its hydrophobicity over time, especially for surfaces made hydrophilic by plasma treatment.[8] The durability of superhydrophobic fabrics created by plasma processing has been shown to be mechanically robust against rumpling.[6]

Sol-Gel Processing

The sol-gel method is a wet-chemical technique used to fabricate materials from small molecules (precursors). For hydrophobic surfaces, it typically involves the hydrolysis and condensation of metal alkoxides to form a sol, which is then deposited on a substrate and converted to a gel and finally a solid coating.[9][10] Hydrophobicity is achieved by incorporating organic, low surface energy components into the inorganic network.[11]

Performance Data
SubstratePrecursorsWater Contact Angle (WCA)Sliding Angle (SA)Reference
WoodTetraethoxysilane (TEOS) and fluorinated organics166 ± 2°<5°[9]
WoodSiO₂ nanoparticles168 ± 2°6 ± 1°[9]
GlassTitanium tetraisopropoxide and polydimethylsiloxane (B3030410) (PDMS)170°<10°[9]
GlassTetraethoxysilane (TEOS) and methyltriethoxysilane (MTES)149° (at 400 °C)-[12]
GlassTitanium dioxide and octadecyltrichlorosilane (OTS)158°[13]
Experimental Protocol: Silica-Based Superhydrophobic Coating

This protocol is a general representation of the sol-gel process for creating hydrophobic silica (B1680970) coatings.[12]

  • Sol Preparation:

    • Dissolve tetraethoxysilane (TEOS) in ethanol (B145695).

    • In a separate container, mix ammonia, water, and ethanol.

    • Combine the two solutions and heat at 60 °C with stirring for 90 minutes.

    • Add a solution of methyltriethoxysilane (MTES) in ethanol to the sol and continue stirring for 19 hours at 60 °C under reflux.

  • Coating Deposition:

    • Age the prepared silica sol at room temperature for a specified period (e.g., 5 days).

    • Deposit the sol onto a clean substrate using a dip-coating or spin-coating method. Multiple deposition cycles can be performed to increase the coating thickness.

  • Curing:

    • Cure the coated substrate at an elevated temperature (e.g., 400 °C) to densify the silica network and enhance the hydrophobicity.

G cluster_1 Experimental Workflow: Sol-Gel Method Precursors Precursors (e.g., TEOS, MTES) Sol_Formation Sol Formation (Hydrolysis & Condensation) Deposition Deposition (Dip/Spin Coating) Gelation Gelation on Substrate Curing Curing (Heat Treatment) Hydrophobic_Coating Hydrophobic Coating

Durability and Stability

Sol-gel coatings can offer good thermal and chemical stability due to their inorganic network structure.[10] The mechanical and chemical resistance can be tuned by adjusting the composition of the precursor solution.[11] Superhydrophobic coatings prepared by the sol-gel method have shown good mechanical properties and can withstand harsh conditions.[9]

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.[14] For hydrophobic surfaces, CVD can be used to deposit thin films of low surface energy materials, often with a controlled surface morphology.[15]

Performance Data
SubstratePrecursor(s)Water Contact Angle (WCA)Sliding Angle (SA)Reference
Silicon/CopperC₃F₆O172-174°-[16]
PEEKDiamond-Like Carbon (DLC)160.1°-[17]
CatheterFluorosilane121 ± 2°≤ 5°[18]
Silica microparticlesPost-treatment after depositionExceptionally superhydrophobic-[14]
Experimental Protocol: Hot-Wire CVD of Fluoropolymer Films

The following is a representative protocol for depositing superhydrophobic fluoropolymer films using Hot-Wire CVD (HWCVD).[16]

  • Substrate Preparation:

    • Clean the substrate (e.g., silicon or copper) to remove any contaminants.

  • Deposition Process:

    • Place the substrate in the HWCVD reaction chamber.

    • Introduce the precursor gas, hexafluoropropylene oxide (C₃F₆O), into the chamber.

    • Heat a catalyst mesh (e.g., NiCr wire) to a high temperature (e.g., 580–900 °C) to activate the precursor gas.

    • The activated species deposit on the substrate, forming a fluoropolymer film. The deposition parameters, such as activator temperature, precursor gas pressure, and substrate temperature, are controlled to achieve the desired film morphology and hydrophobicity.

G cluster_2 Experimental Workflow: Chemical Vapor Deposition Precursor_Gas Precursor Gas(es) Activation Activation (e.g., Heat, Plasma) Deposition_Chamber Deposition on Substrate Film_Growth Thin Film Growth Hydrophobic_Film Hydrophobic Film

Durability and Stability

CVD can produce robust and durable superhydrophobic thin films.[14] The chemical stability of the coatings is often high, as demonstrated by their resistance to organic solvents and oils. Diamond-like carbon coatings deposited by CVD are known for their long-term durability and high mechanical strength.[17]

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in a sealed, heated aqueous solution above ambient temperature and pressure. This method can be used to grow micro- and nanostructured crystals on a substrate, creating a hierarchical roughness that is essential for superhydrophobicity.[1][19] A subsequent modification with a low surface energy material is often required.

Performance Data
SubstrateKey ReagentsWater Contact Angle (WCA)Sliding Angle (SA)Reference
AZ31 Magnesium AlloyStearic acid163 ± 4°3 ± 1°[1][19]
Magnesium Alloy->150°<10°[20]
Aluminum FoilAl[CF₃(CF₂)₁₂COO]₃High WCALow SA[21]
Experimental Protocol: One-Step Hydrothermal Synthesis on Magnesium Alloy

This protocol describes a one-step method to create a superhydrophobic surface on a magnesium alloy.[1][19]

  • Sample Preparation:

    • Polish and clean the magnesium alloy substrate.

  • Hydrothermal Reaction:

    • Place the cleaned substrate in a Teflon-lined stainless steel autoclave.

    • Fill the autoclave with an aqueous solution containing stearic acid.

    • Seal the autoclave and heat it to a specific temperature (e.g., 150 °C) for a certain duration (e.g., 12 hours).

  • Post-Treatment:

    • After the reaction, allow the autoclave to cool to room temperature.

    • Remove the sample, rinse it with deionized water and ethanol, and dry it.

G cluster_3 Experimental Workflow: Hydrothermal Synthesis Substrate_Precursors Substrate & Precursor Solution Autoclave Sealed Autoclave Heating Heating (High T & P) Crystal_Growth Micro/Nanostructure Growth Hydrophobic_Surface Superhydrophobic Surface

Durability and Stability

Hydrothermally synthesized superhydrophobic surfaces can exhibit good corrosion resistance.[1][19][20] The strong adhesion of the grown structures to the substrate can contribute to their mechanical durability. However, like other methods that rely on delicate micro- and nanostructures, they can be susceptible to mechanical abrasion.[22][23]

Self-Assembled Monolayers (SAMs)

Self-assembled monolayers are ordered molecular assemblies that spontaneously form on a substrate surface.[24] By choosing molecules with a hydrophobic tail, a hydrophobic surface can be created. The stability of SAMs can vary depending on the head group, the substrate, and the environmental conditions.[25][26]

Performance Data
SubstrateSAM MoleculeWater Contact Angle (WCA)Reference
6082 Aluminum AlloyAlkylsilaneSuperhydrophobic[24]
AluminumLong-chain fluorinated imidazolium (B1220033) ionic liquids>160°[27]
Flexible SAMTerminated with two hydrophilic OH groups82° (unexpected hydrophobicity)[28]
Alkane and Perfluoroalkane SAMs-Larger for perfluorinated alkanes[29][30]
Experimental Protocol: Alkylsilane SAM on Aluminum Alloy

This protocol provides a general procedure for forming a superhydrophobic SAM on an aluminum alloy.[24]

  • Surface Pre-treatment:

    • Create micro/nano-roughness on the aluminum alloy surface through methods like boiling, acid etching (e.g., HNO₃/HCl or HCl/HF).

  • SAM Deposition:

    • Immerse the roughened substrate in a solution containing the alkylsilane precursor (dip-coating). The silane (B1218182) molecules will self-assemble on the surface.

  • Rinsing and Drying:

    • After a designated time, remove the substrate from the solution, rinse it to remove any unbound molecules, and dry it.

G cluster_4 Logical Relationship: SAM Formation Substrate_Surface Substrate with Reactive Sites Molecule_Solution Solution of Molecules with Head and Tail Groups Adsorption Adsorption of Head Groups onto Substrate Self_Organization Self-Organization of Tail Groups Hydrophobic_SAM Hydrophobic Self-Assembled Monolayer

Durability and Stability

The stability of SAMs is a critical consideration. While alkylsilanes can form stable covalent bonds with the substrate, desorption of molecules can occur over time, especially in aqueous environments.[25][26][31] The choice of the head group and the packing density of the monolayer significantly influence its stability.[32]

Conclusion

The choice of an alternative method for creating hydrophobic surfaces depends on a multitude of factors including the desired level of hydrophobicity, the substrate material, the required durability, and the scalability of the process. Plasma treatment and CVD offer high versatility and can be applied to a wide range of materials, producing durable coatings. The sol-gel method is a cost-effective wet-chemical approach that allows for fine-tuning of the coating properties. Hydrothermal synthesis is particularly effective for creating robust, crystalline micro-nanostructures on metallic substrates. Self-assembled monolayers provide a bottom-up approach to creating well-defined hydrophobic surfaces, although their long-term stability can be a concern. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to advance their work in developing innovative hydrophobic materials.

References

Comparative analysis of suberin monomers across different plant species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Suberin Monomers in Plant Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of suberin monomer composition across various plant species, offering a valuable resource for understanding the structural diversity and functional implications of this complex biopolymer. Suberin, a lipophilic polyester (B1180765) embedded in the cell walls of specific plant tissues, acts as a crucial barrier against environmental stresses, regulating the passage of water and solutes and defending against pathogens.[1][2] Its unique composition of fatty acids, glycerol (B35011), and phenolics makes it a polymer of significant interest for the development of novel biomaterials and pharmaceuticals.[1][3]

The composition of suberin is not uniform; it varies significantly between plant species, tissue types, and even developmental stages.[2][4] This guide synthesizes quantitative data from key studies to highlight these differences, details the common experimental protocols used for suberin analysis, and visualizes the underlying biosynthetic pathways and analytical workflows.

Comparative Analysis of Suberin Monomer Composition

The aliphatic domain of suberin is primarily composed of ω-hydroxy acids, α,ω-diacids, long-chain fatty acids, and primary fatty alcohols, with chain lengths typically ranging from C16 to C24 and beyond.[1] The aromatic domain is derived from the phenylpropanoid pathway and includes ferulic acid and other hydroxycinnamic acids.[2][5] Glycerol serves as a key cross-linking agent, esterifying the aliphatic and phenolic monomers into a complex three-dimensional network.[6]

The following table summarizes the quantitative composition of major suberin monomer classes from the suberized tissues of several plant species. This data illustrates the remarkable diversity in suberin architecture across the plant kingdom. As a general rule, ω-hydroxyacids are a major constituent, but their proportion relative to α,ω-diacids can vary substantially.[4][6] For instance, in the periderm of Solanum tuberosum (potato) and the bark of Quercus suber (cork oak), α,ω-diacids are more abundant than ω-hydroxyacids.[6]

Plant SpeciesTissueAromatics (µg/cm²)Primary Alcohols (µg/cm²)Fatty Acids (µg/cm²)α,ω-Diacids (µg/cm²)ω-Hydroxy Acids (µg/cm²)Total Aliphatics (µg/cm²)Reference
Solanum tuberosum (Potato)Tuber Periderm2.5 ± 0.32.2 ± 0.32.4 ± 0.216.3 ± 1.112.3 ± 0.833.2 ± 2.4[7]
Manihot esculenta (Cassava)Tuber Periderm (Fresh)1.1 ± 0.11.9 ± 0.21.7 ± 0.13.3 ± 0.34.6 ± 0.411.5 ± 1.0[7]
Malus domestica (Apple)Bark1.7 ± 0.14.3 ± 0.33.5 ± 0.210.1 ± 0.715.6 ± 1.133.5 ± 2.3[7]
Clivia miniataRoot Hypodermis (Soil)1.2 ± 0.10.9 ± 0.11.0 ± 0.11.8 ± 0.13.4 ± 0.37.1 ± 0.6[7]
Monstera deliciosaAerial Root Hypodermis0.9 ± 0.10.4 ± 0.00.6 ± 0.11.1 ± 0.12.0 ± 0.24.1 ± 0.4[7]
Quercus suber (Cork Oak)Bark (Cork)~1-3%~5-10%~5-15%~40-50%~15-25%>80%[3][6][8]
Arabidopsis thalianaRootNot specifiedPresentPresent~35%~35%High[2]

Note: Data for Quercus suber and Arabidopsis thaliana are presented as approximate percentages of total monomers as reported in literature reviews, while data for other species are from a specific comparative study with absolute quantification. Direct comparison of absolute amounts requires standardized surface area measurements.

Biosynthesis of Suberin Monomers

The biosynthesis of suberin monomers is a complex process involving multiple enzymatic pathways primarily located in the plastids and the endoplasmic reticulum (ER).[5] The aliphatic components originate from C16 and C18 fatty acids, which undergo a series of elongation, oxidation, and reduction reactions. The phenolic components are synthesized via the well-established phenylpropanoid pathway.

Key Biosynthetic Steps:

  • Fatty Acid Synthesis: C16:0 and C18:1 fatty acids are synthesized in the plastids.

  • Fatty Acid Elongation: In the ER, fatty acids are elongated to form very-long-chain fatty acids (VLCFAs) up to C28 or longer by the fatty acid elongation (FAE) complex.[5]

  • ω-Oxidation: Cytochrome P450 enzymes (e.g., CYP86A and CYP86B families) catalyze the ω-hydroxylation of fatty acids to produce ω-hydroxyacids. Further oxidation at the same position yields α,ω-dicarboxylic acids.[5]

  • Fatty Alcohol Production: Fatty acyl-CoA reductases (FARs) reduce fatty acyl-CoAs to their corresponding primary fatty alcohols.[3]

  • Glycerol & Phenolic Integration: Glycerol-3-phosphate acyltransferases (GPATs) are involved in esterifying fatty acids to a glycerol backbone. Feruloyl transferases (e.g., ASFT) attach ferulic acid (from the phenylpropanoid pathway) to ω-hydroxyacids, linking the aliphatic and phenolic domains.[1][3]

Caption: Figure 1: Simplified biosynthetic pathway of suberin monomers.

Standard Experimental Protocols

The analysis of suberin composition follows a multi-step procedure designed to isolate, break down, and identify the constituent monomers. The most common analytical technique is gas chromatography coupled with mass spectrometry (GC-MS).[3]

Tissue Preparation and Delipidation (Wax Removal)

The first step involves isolating the suberized tissue of interest (e.g., root periderm, tuber skin, bark). To ensure that only the covalently bound suberin polymer is analyzed, any solvent-extractable lipids and waxes must be removed.

  • Protocol:

    • Grind the dried plant tissue into a fine powder.

    • Perform sequential Soxhlet extraction or sonication with solvents of increasing polarity. A common sequence is dichloromethane (B109758), followed by methanol (B129727) or ethanol, each for several hours.[9]

    • Dry the resulting extractive-free tissue thoroughly. This material is often referred to as the cell wall residue.

Suberin Depolymerization

The polyester backbone of suberin is cleaved to release the individual monomers. This is typically achieved through transesterification or hydrolysis reactions that break the ester bonds.

  • Protocol (Base-catalyzed Methanolysis):

    • Reflux the extractive-free tissue in a solution of 1-2% sodium methoxide (B1231860) (NaOMe) in dry methanol for 2-4 hours.[9][10] This reaction cleaves the ester bonds and methylates the resulting carboxylic acid groups.

    • After cooling, acidify the reaction mixture to pH ~6 with an acid (e.g., HCl).[9]

    • Partition the released methyl-esterified monomers into an organic solvent like dichloromethane or chloroform (B151607) by liquid-liquid extraction.

    • Wash the organic phase with water to remove impurities and then dry it over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the raw suberin monomer extract.

Monomer Derivatization and GC-MS Analysis

The hydroxyl and any remaining carboxyl groups on the suberin monomers are volatile and must be derivatized before GC analysis. This is typically done by silylation.

  • Protocol:

    • Dissolve the dried monomer extract in a suitable solvent (e.g., pyridine).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA).[11]

    • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Monomers are separated based on their boiling points and retention times on the GC column and identified by their characteristic mass fragmentation patterns in the mass spectrometer. Quantification is performed by comparing peak areas to those of an internal standard.[12]

Experimental Workflow Visualization

The following diagram outlines the standard laboratory workflow for the comparative analysis of suberin monomers.

Caption: Figure 2: Standard experimental workflow for suberin monomer analysis.

References

A Comparative Guide to Assessing the Purity of Synthetic 22-Hydroxydocosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the primary analytical techniques for assessing the purity of synthetic 22-Hydroxydocosanoic acid, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We further compare this compound with its non-hydroxylated counterpart, Docosanoic acid, a common alternative in lipid research.

Comparative Analysis of Purity Assessment Techniques

The selection of an analytical technique for purity assessment depends on the specific requirements of the analysis, including the desired level of detail, sensitivity, and the nature of potential impurities. GC-MS and HPLC are the most common and powerful methods for this purpose.

Analytical Technique Principle Sample Preparation Information Provided Typical Purity (%) Advantages Limitations
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based identification.Derivatization (e.g., silylation or methylation) is required to increase volatility.High-resolution separation of fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) ethers, providing quantitative purity and identification of impurities based on mass spectra.>99%High sensitivity and specificity; provides structural information for impurity identification.Destructive to the sample; requires derivatization, which adds a step to sample preparation.
HPLC with ELSD/CAD Separates compounds based on their partitioning between a stationary and mobile phase. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is used for universal detection of non-volatile analytes.Dissolution in an appropriate organic solvent.Quantitative purity based on peak area percentage. Can separate based on polarity.>98%Non-destructive; direct analysis of the free fatty acid is possible.Lower resolution for structurally similar lipids compared to GC; detectors can have a non-linear response.

Note: The typical purity percentages are representative of high-quality commercial standards. Actual purity will vary by supplier and batch.

Experimental Protocols

Detailed and validated protocols are essential for accurate purity assessment. Below are representative protocols for GC-MS and HPLC analysis of this compound.

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether and subsequent analysis by GC-MS.

1. Materials and Reagents:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Hexane (GC grade)

  • Internal standard (e.g., Heptadecanoic acid)

  • GC vials with inserts

2. Sample Preparation (Derivatization):

  • Accurately weigh approximately 1 mg of the this compound sample into a GC vial.

  • Add 100 µL of the internal standard solution in pyridine.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature. The sample is now ready for injection.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 20°C/min to 280°C

    • Hold: 10 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-700

4. Data Analysis:

  • Integrate the peak areas for the derivatized this compound and any detected impurities.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

  • Use the mass spectra to identify any impurities by comparing them to a spectral library (e.g., NIST).

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes the analysis of underivatized this compound using HPLC with Charged Aerosol Detection (CAD).

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • HPLC vials

2. Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve in 1 mL of a 1:1 (v/v) mixture of chloroform (B151607) and methanol.

  • Vortex until fully dissolved.

  • Transfer to an HPLC vial for analysis.

3. HPLC Conditions:

  • HPLC System: Thermo Scientific Vanquish or equivalent

  • Detector: Charged Aerosol Detector (CAD)

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Methanol (80:20 v/v) with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 80% B

    • 5-20 min: Linear gradient to 100% B

    • 20-30 min: Hold at 100% B

    • 30.1-35 min: Re-equilibrate at 80% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

4. Data Analysis:

  • Integrate the peak areas for this compound and any impurities.

  • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Mandatory Visualizations

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting sample Synthetic this compound Batch prep_gc Derivatization (Silylation) for GC-MS sample->prep_gc prep_hplc Dissolution in Solvent for HPLC sample->prep_hplc gcms GC-MS Analysis prep_gc->gcms hplc HPLC-CAD Analysis prep_hplc->hplc data_gc Purity Calculation Impurity Identification (MS) gcms->data_gc data_hplc Purity Calculation (Peak Area %) hplc->data_hplc report Certificate of Analysis data_gc->report data_hplc->report

Caption: Workflow for Purity Assessment of Synthetic this compound.

Ceramide_Synthesis cluster_precursors Precursors cluster_synthesis De Novo Synthesis Pathway serine Serine + Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) serine->spt vlcfa This compound (or Docosanoic Acid) cers Ceramide Synthase (CerS) vlcfa->cers sphinganine 3-ketosphinganine -> Sphinganine spt->sphinganine sphinganine->cers dh_cer Dihydroceramide cers->dh_cer desat Dihydroceramide Desaturase dh_cer->desat cer Ceramide (incorporating the VLCFA) desat->cer

Caption: Simplified Ceramide Biosynthesis Pathway.

Product Comparison: this compound vs. Docosanoic Acid

In many biological studies, particularly those involving the synthesis of skin ceramides (B1148491), this compound is of particular interest due to its hydroxyl group. A common alternative or control compound is its non-hydroxylated counterpart, Docosanoic acid (also known as Behenic acid).

Feature This compound Docosanoic Acid Significance in Research
Structure C22 saturated fatty acid with a terminal hydroxyl group.C22 saturated fatty acid.The hydroxyl group increases polarity and the potential for hydrogen bonding, which can affect the properties of the resulting ceramides and lipid membranes.
Primary Application Precursor for the synthesis of ω-hydroxy ceramides, which are essential for the skin's permeability barrier.Used as a control to study the effect of the ω-hydroxyl group; also a precursor for non-hydroxy ceramides.Comparing the two helps elucidate the specific role of the hydroxyl group in ceramide function and lipid bilayer organization.
Incorporation into Ceramides Incorporated by ceramide synthases (CerS) to form ω-hydroxy ceramides.Incorporated by CerS to form N-docosanoyl-sphingoid bases.The rate and efficiency of incorporation may differ, and the resulting ceramides will have different biophysical properties.
Expected Experimental Outcome In keratinocyte cultures, expected to increase the pool of ω-hydroxy ceramides, potentially enhancing skin barrier function markers.Expected to increase the pool of very-long-chain non-hydroxy ceramides.Differences in downstream effects, such as changes in membrane fluidity or cell signaling, can be attributed to the hydroxyl moiety.

A Comparative Guide to the Cross-Validation of Analytical Methods for 22-Hydroxydocosanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical research and development, the precise and accurate quantification of bioactive lipids like 22-Hydroxydocosanoic acid is critical. This long-chain hydroxy fatty acid is involved in various physiological processes, and its accurate measurement is essential for understanding its role in health and disease. Cross-validation of analytical methods is a fundamental process to ensure the reliability, reproducibility, and overall integrity of the generated data, particularly when methods are transferred between laboratories or when different analytical techniques are employed.

This guide provides a comparative overview of two powerful analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of direct cross-validation studies for this compound, this guide presents a comparison based on established methodologies for similar long-chain fatty acids. The principles and experimental data provided are broadly applicable and serve as a robust framework for the validation and cross-validation of methods for this specific analyte.

Data Presentation: A Side-by-Side Comparison

The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and throughput. The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of long-chain fatty acids, which are representative for this compound.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.002 - 0.2 mg/kg[1]0.8 - 10.7 nmol/L[2]
Limit of Quantification (LOQ) 0.008 - 0.5 mg/kg[1]2.4 - 285.3 nmol/L[2]
Accuracy (% Recovery) 86.74% - 118.68%[1]82% - 117.7%[3]
Precision (%RSD) 2.98% - 13.42%[1]2.6% - 10.1%[3]
Specificity High (with appropriate sample preparation)Very High (due to MRM transitions)
Derivatization Typically RequiredOften not required, but can enhance ionization
Sample Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS/MS are provided below. These protocols are representative for the analysis of long-chain fatty acids and can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Gas chromatography, coupled with mass spectrometry, is a well-established technique for the analysis of fatty acids.[4] A derivatization step is typically required to increase the volatility of the analytes.

1. Sample Preparation & Derivatization:

  • Extraction: Lipids are extracted from the sample matrix (e.g., plasma, tissue) using a suitable solvent system, such as a Folch extraction (chloroform:methanol, 2:1 v/v).

  • Saponification and Methylation: The extracted lipids are saponified to release the fatty acids, which are then methylated to form fatty acid methyl esters (FAMEs). This is a common derivatization technique for GC analysis.[2]

  • Alternative Derivatization (Silylation): For hydroxylated fatty acids, a silylation step using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to derivatize both the carboxylic acid and hydroxyl groups.[5]

2. Chromatographic Conditions:

  • Instrument: Agilent 6890N GC with a 5973 Mass Selective Detector or equivalent.[5]

  • Column: HP-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[5]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless at 280°C.[5]

  • Temperature Program: Initial temperature of 80°C held for 2 minutes, then ramped at 20°C/min to 280°C and held for 10 minutes.[5]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids, often without the need for derivatization.[2]

1. Sample Preparation:

  • Protein Precipitation: For plasma samples, proteins are precipitated with a cold organic solvent (e.g., methanol) containing an appropriate internal standard.[3]

  • Liquid-Liquid Extraction: The supernatant is then subjected to liquid-liquid extraction to isolate the lipids.

  • Reconstitution: The dried extract is reconstituted in the mobile phase for injection.

2. Chromatographic Conditions:

  • Instrument: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column.[2]

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (B52724) and water with a modifier like ammonium (B1175870) acetate (B1210297) to improve ionization.[2]

  • Flow Rate: 0.21 mL/min.[2]

  • Injection Volume: 10 µL.[2]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific quantification of the parent and product ions of this compound.[2]

Mandatory Visualizations

CrossValidationWorkflow cluster_method1 Analytical Method 1 (e.g., GC-MS) cluster_method2 Analytical Method 2 (e.g., LC-MS/MS) M1_Dev Method Development M1_Val Method Validation M1_Dev->M1_Val CrossVal Cross-Validation (Analysis of Same Samples) M1_Val->CrossVal M2_Dev Method Development M2_Val Method Validation M2_Dev->M2_Val M2_Val->CrossVal Compare Comparison of Results (Statistical Analysis) CrossVal->Compare Report Equivalence Report Compare->Report

General workflow for the cross-validation of two analytical methods.

AnalyticalMethodWorkflow Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis Chromatographic Separation & Mass Spectrometric Detection Extraction->Analysis Directly for LC-MS/MS Derivatization->Analysis Data Data Acquisition & Quantification Analysis->Data Result Concentration of This compound Data->Result

A generalized experimental workflow for the quantification of this compound.

References

Unveiling Stereospecificity: A Comparative Guide to the Biological Efficacy of Hydroxy Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of lipidomics has identified hydroxy fatty acids (HFAs) as critical signaling molecules with profound effects on a myriad of physiological and pathological processes. The subtle variation in the position and stereochemistry of a single hydroxyl group on the fatty acid backbone can dramatically alter their biological activity, presenting both a challenge and an opportunity for targeted therapeutic development. This guide provides a comprehensive comparison of the biological efficacy of different isomers of hydroxy fatty acids, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

Data Presentation: A Quantitative Comparison of Isomer Efficacy

The biological impact of HFA isomers is most evident in their differential effects on cell proliferation, metabolic regulation, and inflammatory responses. The following tables summarize the quantitative data from various studies, highlighting the stereospecificity of these bioactive lipids.

Antiproliferative Activity of Hydroxystearic Acid (HSA) Isomers

The antiproliferative effects of various HSA regioisomers have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values reveal a clear structure-activity relationship, with the position of the hydroxyl group significantly influencing cytotoxic potency.

Cell Line5-HSA IC50 (µM)7-HSA IC50 (µM)9-HSA IC50 (µM)11-HSA IC50 (µM)
CaCo-2 (Colon)25.1->5027.6
HT29 (Colon)-14.7>50-
HeLa (Cervical)22.1->50-
MCF7 (Breast)-21.4>5035.8
PC3 (Prostate)-24.3>50-

Data compiled from studies on the growth inhibitory effects of HSA regioisomers. A lower IC50 value indicates higher potency.[1]

Antiproliferative Activity of 9-Hydroxystearic Acid (9-HSA) Enantiomers

Further investigation into the enantiomers of 9-HSA reveals stereospecific effects on cancer cell proliferation.

CompoundHT29 Cell Line IC50 (µM)
(R)-methyl-9-hydroxystearate49 ± 1.3
(S)-methyl-9-hydroxystearate51 ± 1.1

These values indicate the concentration required for 50% inhibition of cell viability.[2]

Antiproliferative Activity of 13-Hydroxyoctadecadienoic Acid (13-HODE) Isomers

The (S)-enantiomer of 13-HODE has been shown to induce apoptosis in breast cancer cell lines.

Cell Line13(S)-HODE IC50 (µM) (48h treatment)
MCF-7 (Breast)76.3
MDA-MB-231 (Breast)80.23

IC50 values represent the effective dose of 13(S)-HODE that causes 50% growth inhibition.[3]

Anti-Inflammatory Activity of 9-PAHSA

The anti-inflammatory potential of 9-PAHSA has been linked to its antagonistic effect on chemokine G protein-coupled receptors.

Receptor9-PAHSA IC50 (µM)
CCR61.7
CCR73.2
CXCR43.9
CXCR519

These IC50 values demonstrate the concentration-dependent antagonistic effect of 9-PAHSA on selected immunomodulatory GPCRs.[4]

Key Bioactivity Differences: A Qualitative Overview

Beyond quantitative data, several studies have highlighted significant qualitative differences in the biological activities of HFA isomers.

Biological ActivityIsomer ComparisonKey Findings
Metabolic Regulation
Glucose-Stimulated Insulin (B600854) Secretion (GSIS)S-9-PAHSA vs. R-9-PAHSAS-9-PAHSA is more potent in potentiating GSIS.[5][6]
Insulin-Stimulated Glucose UptakeS-9-PAHSA vs. R-9-PAHSAS-9-PAHSA is more effective at enhancing glucose uptake in adipocytes.[5]
Cell Growth and Apoptosis
Caco-2 Cell Growth/Apoptosis13(S)-HODE vs. 13(R)-HODE13(S)-HODE decreases cell growth and induces apoptosis via PPARγ, while 13(R)-HODE increases cell growth.[7]
Inflammatory Response
Anti-inflammatory EffectsS-9-PAHSA vs. R-9-PAHSABoth stereoisomers exhibit similar anti-inflammatory effects.[5]
Macrophage Polarization9-HODE vs. 13-HODE9-HODE is generally considered pro-inflammatory, while 13-HODE has anti-inflammatory properties.[8]

Experimental Protocols

A clear understanding of the methodologies used to generate the above data is crucial for interpretation and replication. Below are detailed protocols for key experiments.

Cell Growth/Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of HFA isomers on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., Caco-2, HT29, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the HFA isomers for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO or ethanol) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of the HFA isomer.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of HFA isomers to potentiate insulin secretion from pancreatic β-cells.

  • Cell Culture: Culture pancreatic β-cells (e.g., INS-1) in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

  • Pre-incubation: Seed cells in 24-well plates. Before the assay, wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours.[6]

  • Stimulation: Replace the pre-incubation buffer with KRB buffer containing a high glucose concentration (e.g., 16.7 mM) with or without different concentrations of the HFA isomers.[6] Include a low glucose control.

  • Incubation: Incubate the cells for 1-2 hours at 37°C.[6]

  • Sample Collection and Analysis: Collect the supernatant and measure the insulin concentration using an ELISA kit. Normalize the results to the total protein content of the cells in each well.[6]

PPARγ Activation Assay (Luciferase Reporter Assay)

This assay is used to determine the ability of HFA isomers to activate the peroxisome proliferator-activated receptor-gamma (PPARγ).

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or COS-1) with a PPARγ expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE). A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

  • Treatment: After transfection, treat the cells with different concentrations of the HFA isomers or a known PPARγ agonist (e.g., rosiglitazone) as a positive control for 24 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase and β-galactosidase Assays: Measure the luciferase activity in the cell lysates using a luminometer. Measure the β-galactosidase activity using a colorimetric assay.

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

Signaling Pathways and Mechanisms of Action

The differential biological effects of HFA isomers are mediated through their interaction with specific cellular receptors and signaling pathways. The following diagrams illustrate the key pathways involved.

PPARg_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 13S_HODE 13(S)-HODE PPARg PPARγ 13S_HODE->PPARg Binds PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Heterodimerizes with RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to Target_Genes Target Gene Transcription (Apoptosis, Cell Cycle Arrest) PPRE->Target_Genes Regulates

Caption: 13(S)-HODE activates the PPARγ signaling pathway, leading to changes in gene expression that promote apoptosis.

GPR132_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 9_HODE 9-HODE GPR132 GPR132 9_HODE->GPR132 Activates Gaq Gαq GPR132->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activates Pro_inflammatory Pro-inflammatory Response PKC->Pro_inflammatory

Caption: 9-HODE activates the GPR132 receptor, leading to a pro-inflammatory response via the Gαq-PLC pathway.

ERKCreb_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 13R_HODE 13(R)-HODE BLT_Receptor BLT Receptor 13R_HODE->BLT_Receptor Activates G_Protein G-Protein BLT_Receptor->G_Protein Activates Ras Ras G_Protein->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Cell Proliferation) CREB->Gene_Expression Regulates

Caption: 13(R)-HODE promotes cell proliferation through the activation of the ERK/CREB signaling pathway.

Conclusion

The stereochemistry of hydroxy fatty acids is a critical determinant of their biological function. As demonstrated, subtle changes in the spatial arrangement of a hydroxyl group can switch a molecule's effect from pro-apoptotic to pro-proliferative, or modulate its potency in metabolic regulation by orders of magnitude. This guide underscores the importance of considering isomeric purity in experimental design and interpretation. For drug development professionals, the selective targeting of pathways by specific HFA isomers offers a promising avenue for the development of novel therapeutics with enhanced efficacy and reduced off-target effects. Further research into the nuanced structure-activity relationships of these fascinating lipids will undoubtedly continue to unveil new therapeutic possibilities.

References

A Comparative Guide to Suberin Depolymerization Methods for Enhanced Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient extraction of suberin, a complex biopolyester found in the cell walls of various plant tissues, is a critical step for its characterization and utilization in diverse applications, including drug delivery and biomaterial development. The intricate, cross-linked structure of suberin necessitates depolymerization to yield its constituent monomers. This guide provides an objective comparison of the extraction efficiencies of prominent suberin depolymerization methods, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable technique for their specific needs.

Comparison of Suberin Monomer Yields

The efficiency of suberin depolymerization is primarily evaluated by the yield of recovered monomers. The following table summarizes the reported monomer yields for various methods, providing a quantitative comparison of their extraction efficiencies. It is important to note that yields can vary depending on the plant source, its preparation, and the specific reaction conditions.

Depolymerization MethodPlant SourceReported Monomer Yield (% of original suberin or extractive-free material)Key Observations
Alkaline Hydrolysis Various10-40%A traditional method, but can lead to the degradation of some monomers.
Methanolysis (Base-catalyzed) Quercus suber (cork)~30% (of the suberin extract)[1]A widely used and relatively mild method that preserves many monomer structures.
Hydrogenolysis Quercus suber (cork)Bio-oil yield up to 42.6 wt%Primarily yields a bio-oil rich in lipids; direct suberin monomer quantification is less common.[2]
Ionic Liquid Extraction Quercus suber (cork)Efficient extraction of suberin domainsA greener alternative that can yield partially depolymerized suberin oligomers.[3][4]
Transesterification (Supercritical) Quercus suber (cork)Up to 66.6% (of dry cork)[5]A rapid method with high yields, though it requires specialized equipment.

Experimental Workflow for Suberin Depolymerization and Analysis

The general workflow for suberin extraction and analysis involves several key steps, from sample preparation to the identification and quantification of suberin monomers.

Suberin_Extraction_Workflow A Plant Material Collection & Preparation (e.g., grinding, drying) B Solvent Extraction (Dewaxing) (e.g., Chloroform, Dichloromethane) A->B Removal of soluble lipids C Depolymerization (Select method: Hydrolysis, Methanolysis, etc.) B->C Depolymerize suberin polymer D Extraction of Monomers (e.g., Liquid-liquid extraction) C->D Isolate suberin monomers E Derivatization (e.g., Silylation) D->E Prepare for GC-MS F GC-MS Analysis (Identification and Quantification) E->F Analyze monomer composition

A generalized workflow for suberin depolymerization and analysis.

Detailed Experimental Protocols

Detailed methodologies for the key depolymerization techniques are provided below. These protocols are based on established methods and can be adapted based on the specific research requirements and available equipment.

Alkaline Hydrolysis

Alkaline hydrolysis is a classical method for breaking the ester bonds within the suberin polymer.

Protocol:

  • Place 100 mg of extractive-free, dried plant material into a screw-capped glass tube.

  • Add 5 ml of 1 M NaOH in 90% ethanol.

  • Heat the mixture at 80°C for 2 hours in a heating block or water bath.

  • After cooling, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the suberin monomers by liquid-liquid partition with 5 ml of dichloromethane (B109758) or diethyl ether three times.

  • Combine the organic phases and wash with 5 ml of water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under a stream of nitrogen.

  • The resulting residue contains the suberin monomers, which can then be derivatized for GC-MS analysis.

Methanolysis (Base-Catalyzed)

Methanolysis is a widely used method that employs sodium methoxide (B1231860) in methanol (B129727) to transesterify the ester linkages in suberin, yielding fatty acid methyl esters.

Protocol:

  • To 50 mg of extractive-free plant material in a glass tube, add 5 ml of 0.5 M sodium methoxide in dry methanol.

  • Heat the mixture at 60°C for 2 hours.

  • After cooling, add 5 ml of water and acidify to pH 6 with 1 M H₂SO₄.

  • Extract the fatty acid methyl esters with 5 ml of n-hexane three times.

  • Wash the combined hexane (B92381) extracts with 5 ml of 0.5 M NaCl solution.

  • Dry the hexane phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The sample is then ready for derivatization and subsequent GC-MS analysis.

Hydrogenolysis

Hydrogenolysis involves the cleavage of chemical bonds by the addition of hydrogen, typically in the presence of a metal catalyst. This method can be used to produce a bio-oil rich in suberin-derived compounds.

Protocol:

  • In a high-pressure reactor, combine 1 g of extractive-free plant material with a suitable catalyst (e.g., 5% Ru/C) and 50 ml of a solvent such as dioxane or 2-methyltetrahydrofuran.[2]

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 20-40 bar).

  • Heat the reactor to the target temperature (e.g., 200-250°C) and maintain for a specified reaction time (e.g., 4-6 hours) with constant stirring.

  • After cooling and depressurizing the reactor, filter the reaction mixture to remove the catalyst.

  • The liquid phase (bio-oil) is collected, and the solvent is evaporated.

  • The resulting bio-oil can be further analyzed to identify and quantify its components.

Ionic Liquid Extraction

Ionic liquids (ILs) are salts that are liquid at low temperatures and are considered "green" solvents. Certain ILs can selectively dissolve and partially depolymerize suberin.

Protocol:

  • Mix 100 mg of extractive-free plant material with 1 g of a suitable ionic liquid (e.g., cholinium hexanoate) in a glass vial.

  • Heat the mixture at 100-120°C for several hours (e.g., 4-16 hours) with stirring.

  • After cooling, add an anti-solvent (e.g., water or ethanol) to precipitate the suberin-derived material.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate with the anti-solvent to remove the ionic liquid.

  • The extracted suberin material can then be further analyzed or subjected to other depolymerization methods to obtain monomers.

Transesterification (Supercritical Methanol)

Supercritical fluid extraction, particularly with methanol, offers a rapid and efficient method for suberin depolymerization.

Protocol:

  • Place the extractive-free plant material in the extraction vessel of a supercritical fluid extractor.

  • Heat the vessel to the desired temperature (e.g., 270-350°C) and pressurize with methanol to supercritical conditions (e.g., >8.1 MPa).

  • Maintain the static extraction for a short period (e.g., 15-30 minutes).

  • Perform a dynamic extraction by flowing supercritical methanol through the vessel for a defined period (e.g., 60-120 minutes).

  • Collect the extract in a suitable solvent.

  • The solvent is then evaporated, and the resulting suberin monomers are derivatized for analysis.

Conclusion

The choice of suberin depolymerization method significantly impacts the yield and composition of the extracted monomers. While traditional methods like alkaline hydrolysis and methanolysis are well-established, newer techniques such as ionic liquid extraction and supercritical fluid transesterification offer potential advantages in terms of efficiency and environmental friendliness. Hydrogenolysis provides an alternative route to a lipid-rich bio-oil. Researchers should carefully consider the specific goals of their study, the nature of the plant material, and the available resources when selecting the most appropriate depolymerization strategy. The detailed protocols provided in this guide serve as a starting point for the optimization of suberin extraction for various research and development applications.

References

Validating the Function of 22-Hydroxydocosanoic Acid in Preventing Water Loss in Plants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The plant cuticle serves as a critical barrier against uncontrolled water loss, a function largely dictated by its chemical composition. This guide provides a comparative analysis of 22-hydroxydocosanoic acid, a very-long-chain fatty acid (VLCFA), and other key cutin monomers in their role in maintaining the integrity of this essential protective layer. By examining the available experimental data, this document aims to elucidate the functional significance of specific cutin components in plant desiccation tolerance.

The Plant Cuticle: A Barrier Against Dehydration

The plant cuticle is a complex, lipophilic layer covering the aerial surfaces of plants. It is primarily composed of a cutin polymer matrix with embedded and overlying cuticular waxes. Cutin, a polyester (B1180765) of hydroxy and epoxy fatty acids, provides the structural framework of the cuticle. The composition of these cutin monomers is a key determinant of the cuticle's permeability to water. While C16 and C18 fatty acid derivatives are the most abundant cutin monomers in many plant species, the presence and proportion of very-long-chain fatty acids (VLCFAs), such as this compound, are thought to significantly enhance the barrier properties of the cuticle.

Comparative Analysis of Cutin Monomers and Water Permeability

While direct quantitative data for the specific impact of this compound on cuticular water permeability is limited, studies on cutin composition and drought tolerance provide valuable insights. The following table summarizes the general relationship between different classes of cutin monomers and their effect on water loss, drawing inferences from studies on cutin mutants and plants under drought stress.

Cutin Monomer ClassPredominant Chain LengthsGeneral Impact on Cuticular Water PermeabilitySupporting Evidence
Very-Long-Chain Hydroxy Fatty Acids (e.g., this compound) C20-C34High Efficacy in Reducing Water Loss: The increased chain length and hydrophobicity are believed to create a more tortuous path for water molecules, significantly decreasing permeability.Found as a component of suberin and in the cutin of some plants, both of which are crucial barriers to water. Mutations in fatty acid elongase genes, responsible for producing VLCFAs, often lead to increased cuticle permeability and reduced drought tolerance.
C18 Family Hydroxy and Dihydroxy Fatty Acids (e.g., 18-Hydroxyoleic Acid, 9,10,18-Trihydroxystearate) C18Moderate Efficacy in Reducing Water Loss: These are common cutin monomers that form the bulk of the polymer matrix and provide a foundational level of water resistance.Abundant in the cutin of many plant species. Alterations in their composition can affect cuticle integrity.
C16 Family Hydroxy and Dihydroxy Fatty Acids (e.g., 16-Hydroxypalmitic Acid, 10,16-Dihydroxypalmitic Acid) C16Moderate Efficacy in Reducing Water Loss: Similar to the C18 family, these monomers are essential for the basic structure and barrier function of the cutin polymer.A major component of the cutin polyester in a wide range of plants.

Experimental Protocols

Analysis of Cutin Monomer Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To qualitatively and quantitatively determine the monomeric composition of the plant cuticle.

Methodology:

  • Cuticle Isolation: Excised plant tissue (e.g., leaves) is treated with enzymes such as pectinase (B1165727) and cellulase (B1617823) to digest the cell wall and isolate the intact cuticle.

  • Wax Extraction: The isolated cuticles are thoroughly washed with organic solvents (e.g., chloroform, methanol) to remove soluble cuticular waxes.

  • Depolymerization: The wax-free cutin is subjected to transesterification using a reagent like sodium methoxide (B1231860) in methanol. This process breaks the ester bonds of the cutin polymer, releasing the individual fatty acid monomers as methyl esters.

  • Derivatization: The hydroxyl and carboxyl groups of the monomers are derivatized, for example, by silylation, to increase their volatility for GC analysis.

  • GC-MS Analysis: The derivatized monomers are separated and identified using a gas chromatograph coupled with a mass spectrometer. Quantification is achieved by comparing peak areas to an internal standard.

Measurement of Cuticular Water Permeability

Objective: To quantify the rate of water loss through the plant cuticle.

Methodology:

  • Sample Preparation: Intact, astomatous (lacking stomata) cuticular membranes are isolated enzymatically from plant leaves.

  • Transpiration Chamber: The isolated cuticle is mounted on a transpiration chamber filled with water.

  • Gravimetric Measurement: The chamber is placed in a controlled environment with a known relative humidity and temperature. The rate of water loss is determined by periodically weighing the chamber.

  • Calculation of Permeance: The cuticular water permeance (P) is calculated from the steady-state water flux, the area of the cuticle, and the water vapor concentration gradient across the cuticle.

Signaling Pathways and Experimental Workflows

The biosynthesis of cutin monomers is a complex process regulated by a network of transcription factors and biosynthetic enzymes. The production of very-long-chain fatty acids like this compound requires the action of fatty acid elongase (FAE) complexes, which extend the carbon chain of C16 and C18 fatty acids.

Cutin_Biosynthesis_Workflow cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum (ER) C16/C18_Fatty_Acids C16/C18 Fatty Acids (de novo synthesis) Acyl_CoA_Pool Acyl-CoA Pool C16/C18_Fatty_Acids->Acyl_CoA_Pool Activation FAE_Complex Fatty Acid Elongase (FAE) Complex Acyl_CoA_Pool->FAE_Complex Substrate Hydroxylation_Epoxidation Hydroxylation & Epoxidation Acyl_CoA_Pool->Hydroxylation_Epoxidation Substrate VLCFA_Monomers Very-Long-Chain Fatty Acid (VLCFA) Monomers (e.g., this compound) FAE_Complex->VLCFA_Monomers C16_C18_Monomers C16/C18 Cutin Monomers Hydroxylation_Epoxidation->C16_C18_Monomers Cutin_Polymer Cutin Polymer (in Cell Wall) C16_C18_Monomers->Cutin_Polymer Polymerization VLCFA_Monomers->Cutin_Polymer Polymerization WIN1_SHN1 WIN1/SHN1 Transcription Factor WIN1_SHN1->FAE_Complex Upregulates WIN1_SHN1->Hydroxylation_Epoxidation Upregulates

Caption: Biosynthesis pathway of cutin monomers.

The diagram above illustrates the general pathway for the biosynthesis of both standard (C16/C18) and very-long-chain fatty acid (VLCFA) cutin monomers. The transcription factor WIN1/SHN1 plays a key regulatory role in upregulating the expression of genes involved in these pathways, including the fatty acid elongase complex responsible for producing VLCFAs like this compound.

Experimental_Workflow Plant_Material Plant Material (e.g., Wild-Type vs. Mutant) Cuticle_Isolation Cuticle Isolation Plant_Material->Cuticle_Isolation Wax_Extraction Wax Extraction Cuticle_Isolation->Wax_Extraction Water_Permeability_Assay Cuticular Water Permeability Assay Cuticle_Isolation->Water_Permeability_Assay Cutin_Depolymerization Cutin Depolymerization Wax_Extraction->Cutin_Depolymerization Derivatization Derivatization Cutin_Depolymerization->Derivatization GC_MS_Analysis GC-MS Analysis of Monomers Derivatization->GC_MS_Analysis Data_Analysis Comparative Data Analysis GC_MS_Analysis->Data_Analysis Water_Permeability_Assay->Data_Analysis Conclusion Conclusion on Monomer Function Data_Analysis->Conclusion

Caption: Experimental workflow for comparative analysis.

This workflow outlines the key steps for a comprehensive study comparing the function of different cutin monomers. By analyzing both the chemical composition and the water permeability of cuticles from different plant genotypes (e.g., wild-type versus mutants with altered fatty acid metabolism), a direct correlation between specific monomers and the cuticle's barrier function can be established.

The Root of Resistance: Higher 22-Hydroxydocosanoic Acid Content in Suberin Correlates with Enhanced Disease Resistance in Plants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of current research indicates a strong positive correlation between the concentration of 22-hydroxydocosanoic acid, a key component of the biopolymer suberin, and the level of disease resistance in plants. This comparison guide synthesizes experimental findings, presenting quantitative data, detailed methodologies, and pathway visualizations to support researchers, scientists, and drug development professionals in this field.

Plants, in their constant battle against pathogens, have developed a sophisticated arsenal (B13267) of defense mechanisms. One of the primary physical and chemical barriers is the suberin lamella, a complex polyester (B1180765) embedded in the cell walls of certain tissues, notably the roots. Recent studies have delved into the chemical composition of suberin, revealing that variations in its monomeric makeup can significantly impact a plant's ability to fend off disease. A key player in this defense mechanism is this compound, a long-chain fatty acid that contributes to the structural integrity and impermeability of the suberin barrier.

Quantitative Comparison: Suberin Content and Disease Resistance

A pivotal study comparing a partially resistant soybean cultivar ('Conrad') to a susceptible line (OX760-6) against the oomycete pathogen Phytophthora sojae provides compelling quantitative evidence. The resistant 'Conrad' cultivar was found to have significantly higher amounts of total aliphatic suberin in its root tissues compared to the susceptible OX760-6 line.[1][2][3] While the study focused on the total aliphatic content, this compound is a major constituent of this fraction.

Plant VarietyPathogenResistance LevelTotal Aliphatic Suberin Content (µg/cm²)Key Finding
Soybean ('Conrad')Phytophthora sojaeHigh (Partial Resistance)Significantly HigherThe increased suberin content in the resistant cultivar is correlated with a delay in pathogen penetration.[4]
Soybean (OX760-6)Phytophthora sojaeLow (Susceptible)Significantly LowerLower suberin content allows for faster colonization of the root by the pathogen.[4]

Note: The data presented is a summary of the findings from Thomas et al. (2007). The original study should be consulted for detailed quantitative values.

This increased suberin content in the resistant 'Conrad' cultivar was directly linked to a delay in the pathogen's ability to penetrate the root epidermis.[4] The hyphae of P. sojae took 2 to 3 hours longer to grow through the suberized middle lamellae of 'Conrad' compared to the susceptible OX760-6 line, providing the resistant plant with a critical window to mount its chemical defenses.[4]

Visualizing the Defense Strategy

The relationship between suberin composition, particularly the abundance of this compound, and disease resistance can be visualized as a straightforward defense pathway.

Disease_Resistance_Pathway cluster_plant Plant Root Cell Biosynthesis Increased Biosynthesis of This compound Suberin Higher Suberin Deposition in Cell Wall Biosynthesis->Suberin Barrier Enhanced Physical & Chemical Barrier Suberin->Barrier Resistance Increased Disease Resistance Barrier->Resistance Pathogen Pathogen (e.g., P. sojae) Pathogen->Barrier Attempts to Penetrate

Caption: Logical flow from increased this compound biosynthesis to enhanced disease resistance.

Experimental Protocols

To aid researchers in replicating and building upon these findings, detailed methodologies for the key experiments are outlined below.

Quantification of this compound in Plant Suberin

This protocol is based on the methods used for analyzing suberin composition in soybean roots.

1. Isolation of Suberized Tissue:

  • Excise root segments from the plant.

  • Enzymatically digest the root tissue to isolate the epidermis and endodermis, which are rich in suberin.

2. Depolymerization of Suberin:

  • The isolated suberized tissue is subjected to transesterification using a reagent like boron trifluoride in methanol (B129727) (BF3/MeOH). This process breaks the ester bonds of the suberin polymer, releasing the constituent monomers, including this compound, as methyl esters.

3. Extraction and Derivatization:

  • The resulting fatty acid methyl esters are extracted using an organic solvent (e.g., chloroform).

  • The hydroxyl group of this compound methyl ester is then derivatized (e.g., silylated with N,O-bis(trimethylsilyl)trifluoroacetamide) to make it volatile for gas chromatography.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The derivatized sample is injected into a GC-MS system.

  • The compounds are separated based on their boiling points and retention times in the GC column.

  • The mass spectrometer fragments the molecules and provides a mass spectrum for each compound, allowing for identification and quantification. This compound is identified by its specific retention time and mass spectrum.

Assessment of Plant Disease Resistance to Phytophthora sojae

The following protocol outlines a common method for evaluating the resistance of soybean seedlings to P. sojae.

1. Inoculum Preparation:

  • Phytophthora sojae is cultured on a suitable medium, such as V8 juice agar, to produce mycelia.

  • The mycelial mats are then used to generate zoospores, the motile infective stage of the oomycete.

2. Plant Inoculation:

  • Soybean seedlings are grown to a specific developmental stage (e.g., the first trifoliate leaf stage).

  • The roots of the seedlings are inoculated with a suspension of P. sojae zoospores. This can be done by immersing the roots in the suspension or by adding the inoculum to the soil.

3. Disease Assessment:

  • After a defined incubation period (e.g., 7-14 days) in a controlled environment (e.g., greenhouse with optimal temperature and humidity for disease development), the plants are assessed for disease severity.

  • Assessment parameters can include:

    • Lesion length: Measuring the extent of necrotic lesions on the roots and hypocotyl.

    • Plant survival rate: Calculating the percentage of plants that survive the infection.

    • Biomass reduction: Comparing the fresh or dry weight of inoculated plants to that of mock-inoculated control plants.

4. Data Analysis:

  • The disease severity data is statistically analyzed to compare the resistance levels of different plant varieties.

Experimental Workflow Visualization

The process of correlating this compound content with disease resistance can be visualized in a clear workflow.

Experimental_Workflow PlantSelection Select Resistant & Susceptible Plant Varieties SuberinAnalysis Suberin Extraction and This compound Quantification (GC-MS) PlantSelection->SuberinAnalysis DiseaseAssay Pathogen Inoculation and Disease Resistance Assessment PlantSelection->DiseaseAssay DataCorrelation Correlate 22-Hydroxydocosanoic Acid Content with Disease Resistance Data SuberinAnalysis->DataCorrelation DiseaseAssay->DataCorrelation Conclusion Draw Conclusions on the Role of This compound in Plant Defense DataCorrelation->Conclusion

Caption: A streamlined workflow for investigating the role of this compound in plant disease resistance.

References

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